Product packaging for 4-Bromo-2-iodobenzonitrile(Cat. No.:CAS No. 944276-67-9)

4-Bromo-2-iodobenzonitrile

Cat. No.: B1529168
CAS No.: 944276-67-9
M. Wt: 307.91 g/mol
InChI Key: AAUCVXUNVYKWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3BrIN and its molecular weight is 307.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrIN B1529168 4-Bromo-2-iodobenzonitrile CAS No. 944276-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUCVXUNVYKWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-iodobenzonitrile: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzonitrile in Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a dihalogenated aromatic nitrile, has emerged as a highly versatile and valuable intermediate for researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that offer differential reactivity, coupled with the synthetically malleable nitrile group, provides a powerful platform for the synthesis of a diverse array of novel compounds.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its application in cutting-edge research. We will delve into its physicochemical characteristics, synthetic utility, and provide field-proven insights into its application in key cross-coupling reactions that are the bedrock of modern pharmaceutical and materials science discovery.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is a solid at room temperature with the following key identifiers and properties.

PropertyValueSource
CAS Number 944276-67-9[1][2][3][4][5]
Molecular Formula C₇H₃BrIN[1]
Molecular Weight 307.91 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 128-129 °C
Boiling Point 323.8 ± 32.0 °C (Predicted)
Density 2.31 ± 0.1 g/cm³ (Predicted)
SMILES N#CC1=CC=C(Br)C=C1I[1]
InChIKey AAUCVXUNVYKWPB-UHFFFAOYSA-N[1]

Synthetic Utility and Strategic Advantages

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-bromine bond. This disparity allows for selective, sequential cross-coupling reactions, a highly sought-after feature in multi-step syntheses. This strategic handle enables chemists to introduce different functionalities at the 2- and 4-positions of the benzonitrile ring in a controlled manner.

The nitrile group further enhances the synthetic value of this molecule. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, providing a gateway to a wide range of functional group transformations and the construction of heterocyclic systems.[6]

This trifecta of reactive sites makes this compound a cornerstone intermediate in the synthesis of:

  • Pharmaceuticals: Particularly in the development of kinase inhibitors for oncology and novel agents targeting the central nervous system (CNS).[7][8][9][10][11] The core structure is a key pharmacophore in a variety of biologically active molecules.

  • Organic Electronics: As a precursor for advanced materials used in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays.[12] The ability to construct complex conjugated systems through cross-coupling reactions is essential for the development of new photo- and electro-active materials.[13]

Key Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following is a representative protocol for the coupling of an aryl halide with a boronic acid, which can be adapted for this compound.[14][15][16]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The selective reaction at the iodine position is expected under these conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Sonogashira Coupling: A Detailed Workflow

The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[17][18][19][20] The higher reactivity of the C-I bond in this compound allows for selective coupling with a terminal alkyne at the 2-position.

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Pd catalyst, Cu(I) co-catalyst, and base in a Schlenk flask inert Establish inert atmosphere (evacuate and backfill with N₂/Ar) reagents->inert solvent Add degassed solvent (e.g., THF/Et₃N) inert->solvent alkyne Add terminal alkyne via syringe solvent->alkyne stir Stir at room temperature or gentle heating alkyne->stir quench Quench reaction (e.g., with NH₄Cl solution) stir->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product Isolated Product

A typical workflow for a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (1.2 mmol, 1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N) or a mixture of THF and an amine base)

  • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and create an inert atmosphere as described for the Suzuki coupling.

  • Solvent and Reagent Addition: Add the amine base/solvent, followed by the dropwise addition of the terminal alkyne.

  • Reaction: Stir the reaction at room temperature. Gentle heating may be required for less reactive substrates.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as for the Suzuki-Miyaura coupling.

  • Purification: Purify the resulting aryl alkyne by column chromatography.

Trustworthiness of the Protocol:

These protocols are based on well-established and widely published methodologies for Suzuki-Miyaura and Sonogashira reactions. The principles of catalyst selection, the necessity of an inert atmosphere, and the role of the base are all grounded in fundamental organometallic chemistry. The differential reactivity of the C-I versus C-Br bond is a predictable and reliable phenomenon that allows for the selective nature of these reactions with dihalogenated substrates.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Toxicity: Assumed to be harmful if swallowed or in contact with skin.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique combination of reactive sites provides a versatile and powerful tool for the synthesis of complex and high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential. This guide has provided a comprehensive overview of this important building block, offering both the foundational knowledge and the practical insights necessary for its successful application in the laboratory. As the quest for novel therapeutics and advanced materials continues, the role of versatile intermediates like this compound will only grow in significance.

References

4-Bromo-2-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-iodobenzonitrile: A Keystone Intermediate in Modern Synthesis

Executive Summary

This compound is a strategically-functionalized aromatic compound that has emerged as a highly valuable building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional nature, featuring a nitrile group alongside differentially reactive bromo and iodo substituents, permits a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its distinct chemical reactivity, and its applications as a pivotal intermediate in the construction of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Intermediates

In the quest for novel therapeutics and advanced materials, the efficiency of a synthetic route is paramount. Success often hinges on the availability of versatile chemical building blocks that allow for the controlled and sequential introduction of molecular complexity. This compound serves as a prime example of such an intermediate. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on a central benzene ring provides chemists with a powerful toolkit. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, is the cornerstone of its utility, enabling site-selective functionalization that is crucial for building sophisticated molecular frameworks.[1][2] This guide aims to serve as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical identity is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[3]
CAS Number 944276-67-9A2B Chem, Matrix Scientific[4][5]
Molecular Formula C₇H₃BrINPubChem, Biosynth[3][6]
Molecular Weight 307.91 g/mol PubChem, A2B Chem[3][4]
Appearance Off-white to yellow solidChemicalBook[7]
Melting Point 128-129 °CChemicalBook[7]
Boiling Point 323.8 ± 32.0 °C (Predicted)ChemicalBook[7]
Density 2.31 ± 0.1 g/cm³ (Predicted)ChemicalBook[7]
SMILES C1=CC(=C(C=C1Br)I)C#NPubChem, Biosynth[3][6]
Storage Conditions 2-8°C, protect from lightChemicalBook[7]

Synthesis and Purification Pathway

While specific proprietary syntheses may vary, a common and logical approach to preparing this compound involves a Sandmeyer-type reaction, a cornerstone transformation in aromatic chemistry. This method is effective for converting an aryl amine into a diverse range of functional groups, including halogens. A plausible synthetic route would begin with the commercially available 2-Amino-4-bromobenzonitrile.

The workflow involves two primary stages:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

  • Iodide Displacement (Sandmeyer Reaction): The diazonium salt solution is then introduced to a solution containing an iodide salt, such as potassium iodide or copper(I) iodide, which displaces the diazonium group to install the iodine atom onto the aromatic ring.

Synthesis of this compound start 2-Amino-4-bromobenzonitrile step1 Diazotization (0-5 °C) start->step1 reagent1 NaNO₂, aq. HCl reagent1->step1 intermediate Aryl Diazonium Salt (in situ) step1->intermediate step2 Iodide Displacement (Sandmeyer Reaction) intermediate->step2 reagent2 Potassium Iodide (KI) reagent2->step2 product This compound step2->product purification Purification (Extraction & Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound via a Sandmeyer reaction.

Representative Purification Protocol

Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final, high-purity compound.[8]

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for verifying the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct signals corresponding to the aromatic protons would be expected, with coupling constants indicating their ortho, meta, and para relationships.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals: six for the aromatic carbons (two of which are directly attached to the halogens and one to the nitrile group) and one for the nitrile carbon itself (typically δ 115-120 ppm).[9][10]

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹ is a key diagnostic feature, confirming the presence of the nitrile (C≡N) stretching vibration.[10]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).[11]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds, which allows for programmed, sequential cross-coupling reactions.

Principle of Site-Selectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength and reactivity follow the general trend: C-I > C-Br > C-Cl .[1][2] This reactivity hierarchy is the key to selectivity. By carefully controlling reaction conditions (catalyst, temperature, and reaction time), one can selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.

Site-Selective Reactivity start This compound pathA_cond Condition A (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) Suzuki Coupling with R¹-B(OH)₂ start->pathA_cond High Selectivity (C-I is more reactive) pathB_cond Condition B (e.g., PdCl₂(dppf), Cs₂CO₃, 110°C) Suzuki Coupling with R²-B(OH)₂ start->pathB_cond Low Selectivity (Requires harsher conditions to target C-Br first) pathA_product 4-Bromo-2-(R¹)-benzonitrile pathA_cond->pathA_product seq_cond Condition C (More forcing conditions) Suzuki Coupling with R²-B(OH)₂ pathA_product->seq_cond Sequential Functionalization pathB_product 2-Iodo-4-(R²)-benzonitrile (Less Favorable) seq_product 4-(R²)-2-(R¹)-benzonitrile seq_cond->seq_product

Caption: Site-selective functionalization pathways for this compound.

Representative Experimental Protocol: Selective Suzuki Coupling

This protocol describes a general method for the selective coupling at the C-I position.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the reaction mixture with stirring at a controlled temperature (e.g., 80-90 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated.

  • Purification: The crude material is purified via column chromatography to isolate the 4-bromo-2-substituted benzonitrile product.

Applications in Drug Discovery and Materials Science

The ability to build complex molecules in a controlled manner makes this compound a valuable precursor in several high-tech fields.

  • Pharmaceutical Synthesis: This intermediate is used in the synthesis of biologically active compounds. The benzonitrile moiety is present in numerous approved drugs, and the ability to introduce two different substituents via cross-coupling enables the rapid generation of diverse compound libraries for screening. It is particularly useful for developing kinase inhibitors and agents targeting the central nervous system (CNS).[12][13][14]

  • Materials Science: In the field of organic electronics, highly conjugated molecules are required for applications such as Organic Light-Emitting Diodes (OLEDs). Sequential cross-coupling reactions using this building block allow for the precise construction of complex conjugated systems essential for developing new OLED materials with improved efficiency and longevity.[12][13]

  • Agrochemicals: The strategic placement of different functional groups is key to developing new herbicides, pesticides, and fungicides with enhanced bioactivity and selectivity.[1][2]

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its trifunctional nature, governed by the principle of differential halogen reactivity, provides an elegant and efficient platform for sequential synthesis. For researchers and scientists in drug discovery and materials science, mastering the reactivity of this intermediate opens the door to creating novel and complex molecules that can address significant challenges in medicine and technology.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and purification of 4-Bromo-2-iodobenzonitrile, a valuable substituted benzonitrile intermediate in the development of pharmaceuticals and other complex organic molecules. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental decisions.

Introduction

This compound is a dihalogenated aromatic compound featuring a nitrile functional group. This specific arrangement of substituents makes it a versatile building block in organic synthesis. The differential reactivity of the bromo and iodo groups, coupled with the synthetic utility of the nitrile moiety, allows for a range of selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions. This guide will focus on a robust and widely applicable synthetic route—the Sandmeyer reaction—followed by a detailed discussion of effective purification and characterization techniques.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[1] For the synthesis of this compound, the logical precursor is 2-amino-4-bromobenzonitrile. The synthesis proceeds in two main stages: diazotization of the amine followed by displacement of the diazonium group with iodide.

Mechanistic Rationale

The Sandmeyer reaction is initiated by the diazotization of a primary aromatic amine. In an acidic medium, nitrous acid (generated in situ from sodium nitrite) reacts with the amine to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. The displacement of the diazonium group with a nucleophile, in this case, iodide, can proceed without the need for a copper catalyst, which is often required for other Sandmeyer reactions (e.g., chlorination, bromination).[1] The driving force for this displacement is the excellent leaving group ability of molecular nitrogen (N₂).

Experimental Workflow: Synthesis

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Isolation start 2-Amino-4-bromobenzonitrile in Acid na_no2 Addition of aq. NaNO₂ (0-5 °C) start->na_no2 diazonium Formation of Diazonium Salt na_no2->diazonium addition Slow Addition of Diazonium Salt diazonium->addition ki_sol Aqueous KI Solution ki_sol->addition reaction N₂ Evolution & Product Formation addition->reaction quench Quenching with Na₂S₂O₃ reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Washing & Drying extraction->wash concentrate Concentration wash->concentrate crude Crude this compound concentrate->crude

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Amino-4-bromobenzonitrile

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-4-bromobenzonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate may form.

    • Allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products from side reactions, and residual reagents. Therefore, a thorough purification is essential to obtain the desired compound with high purity. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[2] The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For a molecule like this compound, which has both polar (nitrile) and non-polar (halogenated benzene ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective.

Solvent/SystemRationale
Ethanol/WaterGood solubility in hot ethanol, poor solubility in cold water.[3]
IsopropanolSimilar properties to ethanol, can be a good alternative.
Hexane/Ethyl AcetateA non-polar/polar mixture that allows for fine-tuning of solubility.
TolueneCan be effective for aromatic compounds.

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or air-dry to a constant weight.

Column Chromatography

For more challenging separations or to obtain very high purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Experimental Protocol: Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal ratio can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: The column can be packed as a slurry of silica gel in the eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected sequentially. The composition of the eluent can be kept constant (isocratic elution) or the polarity can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Analysis and Concentration: The collected fractions are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Characterization and Purity Assessment

After purification, it is crucial to confirm the identity and assess the purity of the synthesized this compound. Several analytical techniques are employed for this purpose.

Physicochemical Properties
PropertyValueSource
CAS Number 944276-67-9[5][6]
Molecular Formula C₇H₃BrIN[5]
Molecular Weight 307.91 g/mol [5]
Appearance Off-white to yellow solidCommercial Suppliers
Melting Point Estimated to be in the range of 110-130 °C, based on analogous compounds (4-bromobenzonitrile: 110-115 °C; 4-iodobenzonitrile: 124-128 °C).[7][8]N/A
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms, including the nitrile carbon.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, can be developed to quantify the purity of the synthesized this compound.[9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and the purity of the fractions during column chromatography.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and purification of this compound. The Sandmeyer reaction, a classic and robust transformation, provides an effective route to this valuable intermediate from readily available starting materials. Meticulous purification via recrystallization or column chromatography is essential to achieve the high purity required for subsequent applications in pharmaceutical and materials science research. The characterization techniques described provide the necessary tools to verify the structure and assess the purity of the final product, ensuring its suitability for further synthetic endeavors.

References

4-Bromo-2-iodobenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-iodobenzonitrile: A Strategic Intermediate in Modern Synthesis

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. Among these, halogenated aromatic compounds serve as exceptionally versatile intermediates. This compound is a prime example of such a scaffold, offering a unique combination of functional groups that enable precise and sequential molecular elaboration. Its dihalogenated nature, featuring a bromine and a more reactive iodine atom on a benzonitrile core, allows for chemoselective functionalization, making it a highly valued precursor for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthesis protocol, its unique reactivity, and its applications for researchers and drug development professionals.

Core Chemical Identity

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a nitrile group (-C≡N) at position 1, an iodine atom at position 2, and a bromine atom at position 4.

SMILES: C1=CC(=C(C=C1Br)I)C#N[1]

IUPAC Name and Key Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 944276-67-9[2]

  • Molecular Formula: C₇H₃BrIN[1][3][4]

  • MDL Number: MFCD09907887[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 307.91 g/mol [1][3]
Appearance Off-white to yellow solid[5]
Melting Point 128-129 °C[5]
Boiling Point (Predicted) 323.8 ± 32.0 °C[5]
Density (Predicted) 2.31 ± 0.1 g/cm³[5]
Storage Conditions 2-8°C, protect from light[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides. This method is reliable and provides a high yield of the desired product.

Recommended Synthetic Protocol

This protocol outlines the conversion of 2-Amino-4-bromobenzonitrile to this compound. The core of this process is the formation of a stable diazonium salt, which is then displaced by an iodide nucleophile.

Starting Material: 2-Amino-4-bromobenzonitrile Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI)

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-bromobenzonitrile in a solution of concentrated HCl and water.

    • Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing its premature decomposition.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature strictly below 5 °C throughout the addition. The reaction is exothermic, and careful control is necessary.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

  • Iodination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is displaced by iodide.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a solvent system like hexane/ethyl acetate or by column chromatography on silica gel to yield pure this compound as an off-white to yellow solid.[5]

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Amino-4-bromobenzonitrile in aq. HCl Diazotization Diazotization (NaNO₂, 0-5 °C) Start->Diazotization Step 1 Iodination Iodination (aq. KI) Diazotization->Iodination Step 2 Workup Extraction & Washes (Ethyl Acetate) Iodination->Workup Step 3a Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 3b Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents.

The Principle of Chemoselective Functionalization

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, the reactivity of aryl halides follows the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl). The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the C-Br bond.

This reactivity difference is the cornerstone of its application. It allows for the selective reaction at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different cross-coupling reaction. This stepwise functionalization is invaluable for building complex molecular scaffolds from a single, versatile starting material.[6][7]

Reaction Pathway Diagram: Sequential Suzuki Coupling

Sequential_Coupling cluster_0 Step 1: Selective Coupling at C-I cluster_1 Step 2: Coupling at C-Br Start This compound Intermediate 4-Bromo-2-(R1)-benzonitrile Start->Intermediate R1-B(OH)₂, Pd Catalyst Base, Solvent Final 4-(R2)-2-(R1)-benzonitrile Intermediate->Final R2-B(OH)₂, Pd Catalyst Base, Solvent

Caption: Sequential Suzuki cross-coupling reactions.

Applications in Drug Discovery and Material Science

The ability to perform selective, sequential reactions makes this compound and its analogs crucial intermediates in several high-value industries:

  • Pharmaceutical Synthesis: It serves as a foundational building block for creating novel therapeutic agents. Its structure is a key precursor for complex molecules targeting diseases, including kinase inhibitors for oncology and agents for central nervous system (CNS) disorders.[6][7][8]

  • Material Science: This compound is a valuable precursor for the synthesis of organic light-emitting diode (OLED) materials. The benzonitrile core can be incorporated into larger conjugated systems essential for the performance of next-generation electronic displays.[7][8]

  • Agrochemicals: The structural motifs derived from this intermediate are used in the design and synthesis of new, more effective pesticides, herbicides, and fungicides.[7]

Expected Spectroscopic Signature

While a dedicated spectrum database is not publicly available, the structure of this compound allows for the confident prediction of its key spectroscopic features, which are essential for its characterization.

TechniqueExpected Features
¹H NMR The aromatic region (approx. 7.0-8.0 ppm) would show three distinct signals for the three aromatic protons, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Seven distinct signals are expected: six for the aromatic carbons (two of which are directly attached to halogens and would be significantly shifted) and one for the nitrile carbon (typically ~115-120 ppm).
FT-IR A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.
Mass Spec. The mass spectrum would show a characteristic molecular ion peak (M⁺) and an isotopic pattern consistent with the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular engineering. Its well-defined structure, predictable physicochemical properties, and, most importantly, the differential reactivity of its halogen atoms provide chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. From life-saving pharmaceuticals to cutting-edge electronic materials, the applications stemming from this intermediate underscore its significant role in advancing modern science and technology.

References

A Technical Guide to the Solubility and Stability of 4-Bromo-2-iodobenzonitrile: Considerations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-iodobenzonitrile, a halogenated aromatic nitrile, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the differential reactivity of its functional groups—the nitrile, bromo, and iodo moieties—which allows for sequential and site-specific modifications. As with any novel compound in the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount for its effective application. This guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, formulate, and analyze this compound with confidence and scientific rigor.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability. These properties, summarized in the table below, are computed estimates and provide a baseline for experimental design.[1]

PropertyValueSource
Molecular Formula C₇H₃BrINPubChem[1][2]
Molecular Weight 307.91 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[1]
SMILES C1=CC(=C(C=C1Br)I)C#NPubChem[1][2]
XLogP3 3.5PubChem[1]

The positive XLogP3 value suggests that this compound is a lipophilic compound, which has direct implications for its solubility, favoring organic solvents over aqueous media.

Solubility Profile: A Practical Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its reactivity and handling in synthetic chemistry. Due to the lipophilic nature suggested by its calculated XLogP3, this compound is expected to exhibit poor aqueous solubility and better solubility in organic solvents.

General Solubility Considerations

The principle of "like dissolves like" is a guiding tenet in solubility prediction. The aromatic ring and halogen substituents of this compound contribute to its nonpolar character, while the nitrile group introduces a degree of polarity. Therefore, it is anticipated to be soluble in a range of common organic solvents.

Experimental Determination of Solubility

A quantitative understanding of solubility requires empirical determination. The following is a standardized protocol for assessing the solubility of this compound in various solvents.

Protocol 1: Equilibrium Solubility Determination by HPLC

This method relies on creating a saturated solution of the compound and quantifying its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selection of solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Water)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. A starting point for method development could be a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water.[3][4][5]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Inject the diluted sample and determine the concentration of the compound by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Data Presentation:

The solubility data should be presented in a clear and concise table.

SolventRelative PolarityPredicted SolubilityExperimentally Determined Solubility (mg/mL)
Water1.000Very LowTo be determined
DMSO0.444HighTo be determined
DMF0.386HighTo be determined
Methanol0.762ModerateTo be determined
Ethanol0.654ModerateTo be determined
Acetonitrile0.460ModerateTo be determined
Acetone0.355HighTo be determined

Relative polarity values are provided for context.[6]

Causality Behind Experimental Choices:

  • Equilibrium Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a steady state, providing a true measure of equilibrium solubility.

  • Centrifugation and Filtration: These steps are crucial to remove any undissolved microparticles that could interfere with the HPLC analysis and lead to an overestimation of solubility.

  • HPLC with UV Detection: This is a robust and widely available analytical technique that offers the sensitivity and specificity required for accurate quantification of aromatic compounds like this compound.[5]

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact its purity, efficacy, and safety. Forced degradation studies are an essential tool for this purpose.[7][8]

Theoretical Stability Considerations

The chemical structure of this compound suggests potential susceptibility to several degradation pathways:

  • Photodegradation: Aromatic halides, particularly iodo-substituted compounds, can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to light.

  • Hydrolysis: The nitrile group can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, particularly under strong acidic or basic conditions.

  • Oxidation: While the aromatic ring is somewhat deactivated by the electron-withdrawing nitrile and halogen groups, oxidative degradation is still a possibility, especially in the presence of strong oxidizing agents.

Forced Degradation Studies: A Methodological Framework

Forced degradation studies, also known as stress testing, involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[7][8][9] This approach accelerates the degradation process, allowing for the rapid identification of potential degradation products and pathways.

Protocol 2: Forced Degradation Study of this compound

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for dissolving the compound (e.g., acetonitrile or methanol)

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in a temperature-controlled oven for a defined period.[10][11][12][13]

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method. An HPLC-UV/MS system is highly recommended to facilitate the identification of degradation products by their mass-to-charge ratio.

Data Presentation:

The results of the forced degradation study should be summarized in a table.

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradants
0.1 M HCl, 60 °C24 hTo be determinedTo be determinedTo be determined
0.1 M NaOH, RT24 hTo be determinedTo be determinedTo be determined
3% H₂O₂, RT24 hTo be determinedTo be determinedTo be determined
Thermal (80 °C)48 hTo be determinedTo be determinedTo be determined
PhotolyticICH Q1BTo be determinedTo be determinedTo be determined

Self-Validating System: The inclusion of unstressed control samples at each time point is crucial for distinguishing between degradation due to the stress condition and any inherent instability of the compound in the chosen solvent. A mass balance calculation, comparing the decrease in the peak area of the parent compound to the sum of the peak areas of the degradation products, should be performed to account for all components.

Visualization of Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acidic Hydrolysis (HCl, Heat) Stock->Acid Expose to Base Basic Hydrolysis (NaOH, RT/Heat) Stock->Base Expose to Oxidation Oxidative Degradation (H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (Heat) Stock->Thermal Expose to Photo Photodegradation (ICH Q1B) Stock->Photo Expose to HPLC_MS HPLC-UV/MS Analysis Acid->HPLC_MS Analyze Base->HPLC_MS Analyze Oxidation->HPLC_MS Analyze Thermal->HPLC_MS Analyze Photo->HPLC_MS Analyze Data Data Interpretation: - % Degradation - Degradant Profiling - Mass Balance HPLC_MS->Data

Caption: Workflow for the forced degradation study of this compound.

Analytical Methodologies

The development of robust analytical methods is a prerequisite for accurate solubility and stability testing.

High-Performance Liquid Chromatography (HPLC)

As previously mentioned, reverse-phase HPLC is the method of choice for the analysis of this compound.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for nonpolar to moderately polar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification can improve peak shape and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient Start with a high percentage of A, ramp to a high percentage of BA gradient elution is necessary to elute the lipophilic compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm)Aromatic compounds typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Method Validation: Any analytical method used for quantitative analysis must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or certain degradation products, GC-MS can be a valuable complementary technique.[14] Given the relatively high molecular weight and potential for thermal lability of this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.

Handling and Storage Recommendations

Based on the anticipated stability profile and general best practices for halogenated aromatic compounds, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protect from light to minimize the risk of photodegradation.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the principles and methodologies outlined here, derived from extensive experience with structurally related molecules, offer a robust starting point for its characterization. By employing the described protocols for solubility determination and forced degradation studies, researchers can generate the critical data needed to confidently advance their research and development activities involving this versatile synthetic intermediate. The consistent application of these scientifically sound and self-validating systems will ensure the integrity and reproducibility of the data generated, ultimately accelerating the journey from discovery to application.

References

A Technical Guide to 4-Bromo-2-iodobenzonitrile for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Halogenated Intermediate for Innovations in Medicinal Chemistry and Materials Science

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzonitrile

This compound is a dihalogenated aromatic compound that has emerged as a critical building block for researchers and scientists in the fields of drug discovery and materials science. Its structure, featuring a benzonitrile core with bromine and iodine atoms at the 4- and 2-positions respectively, offers a unique platform for complex molecular synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, providing a powerful tool for the construction of intricate molecular architectures. This guide offers an in-depth analysis of commercially available this compound, guidance on supplier selection, and detailed protocols for its application in key synthetic transformations.

Commercial Availability and Supplier Landscape

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available material is a critical factor for its successful application in sensitive downstream reactions, with most suppliers offering grades of 95% to 97%. Below is a comparative summary of prominent suppliers.

SupplierStated PurityCAS NumberNotes
--INVALID-LINK--High-quality reference standards944276-67-9For pharmaceutical testing; strictly for research purposes.[1]
--INVALID-LINK--95%944276-67-9Available in various pack sizes from 250mg to 25g.[2][3]
--INVALID-LINK--97%944276-67-9Product currently not available for purchase, contact for availability.[4]
--INVALID-LINK--Not specified944276-67-9Inquire for product details.[5][6]
--INVALID-LINK--Not specified944276-67-9A platform listing multiple suppliers.[7][8][9][10]

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount before its use in synthesis. A Certificate of Analysis (CoA) from the supplier provides crucial information. While a specific CoA for this compound is not publicly available, a typical CoA for a halogenated aromatic intermediate would include the following analyses:

  • Identification: Confirmation of the compound's structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with the purity level reported as a percentage.

  • Physical Properties: Appearance, melting point, and solubility.

  • Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process.

Analytical Methods for Purity Validation:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a standard technique for assessing the purity of non-volatile and thermally stable compounds like this compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for identifying and quantifying volatile and semi-volatile impurities.[2]

Synthesis and Potential Impurities

A potential synthetic pathway to this compound could involve a multi-step sequence starting from a readily available aniline or benzaldehyde precursor, followed by diazotization and Sandmeyer-type reactions to introduce the halogen and nitrile functionalities.

Potential Process-Related Impurities:

  • Isomeric Impurities: Incomplete regioselectivity during halogenation or other substitution reactions could lead to the formation of other bromo-iodobenzonitrile isomers.

  • Starting Material Carryover: Incomplete conversion of starting materials can result in their presence in the final product.

  • Byproducts from Side Reactions: Depending on the synthetic route, byproducts such as partially halogenated or dehalogenated benzonitriles could be formed.

Applications in Advanced Synthesis

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. With this compound, this reaction can be selectively performed at the iodine-bearing position.

Suzuki_Miyaura_Workflow A This compound + Arylboronic Acid C Reaction Mixture A->C B Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) B->C D Heating (e.g., 80-100°C) C->D E Workup & Extraction D->E F Purification (Column Chromatography) E->F G 2-Aryl-4-bromobenzonitrile F->G

Workflow for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel.[12]

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.

Sonogashira_Workflow A This compound + Terminal Alkyne C Reaction Mixture A->C B Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) B->C D Stirring at Room Temperature C->D E Workup & Extraction D->E F Purification (Column Chromatography) E->F G 4-Bromo-2-(alkynyl)benzonitrile F->G

References

An In-Depth Technical Guide to the Electronic Properties of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the investigation and understanding of the electronic properties of 4-Bromo-2-iodobenzonitrile. Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings and practical methodologies for characterizing this dihalogenated benzonitrile. In the absence of extensive published experimental data for this specific molecule, this guide serves as a roadmap for its complete electronic characterization, drawing upon established principles and comparative data from analogous compounds. We detail both computational and experimental workflows, including Density Functional Theory (DFT) calculations, cyclic voltammetry, and UV-Visible spectroscopy, to elucidate the frontier molecular orbitals, electrochemical behavior, and optical properties of this compound.

Introduction: The Significance of Halogenated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that have garnered significant interest due to the profound influence of halogen substituents on their electronic structure and reactivity. The interplay of the electron-withdrawing nitrile group and the inductive and mesomeric effects of halogen atoms can lead to unique molecular properties, making them valuable synthons in medicinal chemistry and building blocks for novel organic electronic materials. The specific substitution pattern in this compound, featuring two different halogens at the para and ortho positions relative to the nitrile, suggests a molecule with a distinct electronic profile, potentially influencing its intermolecular interactions and charge transport characteristics. A thorough understanding of its electronic properties is therefore crucial for predicting its behavior in various applications and for the rational design of new functional molecules.

Theoretical Framework: Predicting Electronic Properties with Computational Chemistry

Given the limited experimental data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to gain initial insights into the electronic landscape of this compound.

Foundational Concepts: Frontier Molecular Orbitals

The electronic behavior of a molecule is largely governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

Computational Protocol: A DFT-Based Workflow

The following protocol outlines a standard approach for calculating the electronic properties of this compound using DFT.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Employ a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to perform a full geometry optimization of the this compound structure.

Step 2: Frequency Calculation

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

  • Method: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Step 3: Electronic Property Calculation

  • Objective: To determine the HOMO and LUMO energies and other electronic descriptors.

  • Method: From the optimized structure, perform a single-point energy calculation to obtain the energies of the frontier molecular orbitals.

Step 4: Simulation of UV-Visible Spectrum

  • Objective: To predict the electronic absorption properties.

  • Method: Use Time-Dependent DFT (TD-DFT) to calculate the excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.

Table 1: Predicted Electronic Properties of Halogenated Benzenes (for comparative purposes)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Bromobenzene-6.81-1.335.48
Iodobenzene-6.67-1.545.13

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation. It is anticipated that the presence of the electron-withdrawing nitrile group and the second halogen in this compound will further lower the HOMO and LUMO energy levels.

computational_workflow cluster_dft DFT Computational Workflow mol_structure Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Verified Energy Minimum (No Imaginary Frequencies) freq_calc->energy_min single_point Single-Point Energy Calculation energy_min->single_point td_dft TD-DFT Calculation energy_min->td_dft homo_lumo HOMO/LUMO Energies & Band Gap single_point->homo_lumo uv_vis_sim Simulated UV-Vis Spectrum td_dft->uv_vis_sim

Caption: A typical workflow for the computational characterization of molecular electronic properties using DFT.

Experimental Characterization: Probing the Electronic Landscape

Experimental techniques are indispensable for validating computational predictions and providing a tangible understanding of the electronic properties of this compound.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to determine the reduction and oxidation potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between the working and reference electrodes.

  • Internal Standard: Add a known redox-active compound with a stable and well-defined redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) as an internal standard for accurate potential referencing.

  • Data Analysis: Determine the onset of the first oxidation and reduction potentials from the voltammogram. These values can be used to estimate the HOMO and LUMO energies using the following empirical equations:

    • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]

cv_workflow cluster_cv Cyclic Voltammetry Experimental Workflow prep_sol Prepare Electrolyte & Analyte Solutions cell_setup Assemble Three-Electrode Cell prep_sol->cell_setup purge Purge with Inert Gas cell_setup->purge scan Scan Potential & Record Current purge->scan voltammogram Obtain Cyclic Voltammogram scan->voltammogram add_std Add Internal Standard (e.g., Ferrocene) voltammogram->add_std analyze Determine Onset Potentials add_std->analyze calc_hl Calculate HOMO & LUMO Energies analyze->calc_hl

Caption: A stepwise representation of the cyclic voltammetry experiment for determining HOMO and LUMO energies.

Spectroscopic Analysis: UV-Visible Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, often the HOMO to LUMO transition.

Experimental Protocol: UV-Visible Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., cyclohexane, ethanol, or acetonitrile).

  • Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the lowest energy absorption band can be used to estimate the optical bandgap (Egopt) using the following equation:

    • Egopt (eV) = 1240 / λonset (nm)

The optical bandgap provides a good approximation of the electronic HOMO-LUMO gap.

Synthesis of this compound

For researchers who wish to synthesize this molecule for their studies, a common synthetic route involves a Sandmeyer-type reaction starting from a corresponding aniline. A plausible, though not explicitly published for this exact molecule, synthetic approach is outlined below based on similar transformations.

Hypothetical Synthetic Protocol

  • Diazotization: Dissolve 2-amino-5-bromobenzonitrile in a mixture of a strong acid (e.g., H₂SO₄) and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution with stirring.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary and Outlook

While direct experimental data on the electronic properties of this compound is currently scarce in the scientific literature, this guide provides a robust framework for its comprehensive characterization. The combination of computational modeling and experimental techniques detailed herein will enable researchers to elucidate its HOMO-LUMO energy levels, electrochemical behavior, and optical properties. These fundamental electronic parameters are essential for understanding its potential applications in fields ranging from medicinal chemistry to organic electronics. The unique substitution pattern of this molecule suggests that it is a promising candidate for further investigation, and the methodologies outlined in this guide will pave the way for a deeper understanding of this and other novel halogenated aromatic compounds.

Methodological & Application

Application Notes and Protocols: Strategic Suzuki-Miyaura Couplings with 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihaloarenes in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Dihaloarenes, such as 4-Bromo-2-iodobenzonitrile, represent a particularly valuable class of substrates, offering a platform for sequential, site-selective functionalization to build molecular complexity.[5] The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) allows for a programmed introduction of diverse functionalities, a highly sought-after strategy in drug discovery and development.[6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reactions involving this compound. It will delve into the mechanistic underpinnings that govern chemoselectivity, offer detailed, field-proven protocols for selective mono- and di-functionalization, and provide insights into reaction optimization.

Mechanistic Rationale: Achieving Chemoselectivity

The success of a selective Suzuki-Miyaura coupling with a dihaloarene hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

The Catalytic Cycle:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. This is often the rate-determining step and is crucial for selectivity.[2][7] The reactivity of aryl halides in this step follows the order: R-I > R-Br > R-Cl.[5] This intrinsic difference is the primary lever for achieving chemoselectivity with this compound.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[3][9]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[2][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation R-B(OR')2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2 Ar-X_label Aryl Halide RBOR2_label Organoboron Reagent

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, the significantly weaker C-I bond will preferentially undergo oxidative addition with the Pd(0) catalyst under carefully controlled conditions. This allows for the selective formation of a C-C bond at the C2 position, leaving the C-Br bond at the C4 position intact for subsequent transformations.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is designed to achieve selective coupling of an arylboronic acid at the more reactive iodo position of this compound.

Workflow for Selective C-I Coupling:

C_I_Coupling_Workflow reagents Reagent Preparation This compound (1.0 equiv) Arylboronic Acid (1.1 equiv) Pd(PPh₃)₄ (0.03 equiv) K₂CO₃ (2.0 equiv) Dioxane/H₂O (4:1) setup Reaction Setup Combine reagents in a Schlenk flask Degas the mixture (3x vacuum/argon cycles) reagents->setup reaction Reaction Execution Heat to 80 °C under Argon Monitor by TLC or LC-MS (typically 4-12 h) setup->reaction workup Work-up Cool to RT Dilute with EtOAc Wash with H₂O and brine reaction->workup purification Purification Dry over Na₂SO₄ Concentrate in vacuo Purify by column chromatography workup->purification

Caption: Step-by-step workflow for the selective Suzuki coupling at the C-I position.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Arylboronic AcidVariesCommercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for best results.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
Deionized WaterDegas before use.
Ethyl Acetate (EtOAc)Reagent Grade
Brine (saturated NaCl solution)
Sodium Sulfate (Na₂SO₄)Anhydrous
Silica Gel230-400 meshFor column chromatography.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of this compound).

  • Heat the reaction mixture to 80 °C with vigorous stirring under a positive pressure of argon.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-arylbenzonitrile.

Protocol 2: Sequential Suzuki-Miyaura Coupling for Di-functionalization

This protocol outlines the subsequent coupling at the C-Br bond of the mono-arylated product obtained from Protocol 1. This second coupling typically requires more forcing conditions due to the lower reactivity of the C-Br bond.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Bromo-2-arylbenzonitrileFrom Protocol 1
Arylboronic Acid (2nd)VariesCommercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]≥98%Commercially AvailableA more robust catalyst for less reactive bromides.
Cesium Carbonate (Cs₂CO₃)≥99%Commercially AvailableA stronger base may be required.
TolueneAnhydrousCommercially AvailableDegas before use.
Deionized WaterDegas before use.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-2-arylbenzonitrile (1.0 equiv) from Protocol 1, the second arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 equiv), and cesium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed deionized water in a 5:1 ratio.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under argon.

  • Monitor the reaction progress by TLC or LC-MS. This step may require longer reaction times (12-24 hours).

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,4-diarylbenzonitrile product.

Trustworthiness and Self-Validation: In-Process Controls

To ensure the reliability and success of these protocols, the following in-process controls are essential:

  • Inert Atmosphere: The palladium catalyst, especially Pd(0), is sensitive to oxygen. Maintaining a strict inert atmosphere of argon or nitrogen throughout the setup and reaction is critical to prevent catalyst deactivation.[10]

  • Reagent Quality: The purity of the boronic acids and the dryness of the solvents and bases significantly impact the reaction outcome. Using anhydrous solvents and finely powdered bases enhances reactivity.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint. This prevents the formation of byproducts from prolonged heating and allows for timely quenching of the reaction. For the selective mono-coupling, monitoring the disappearance of the starting material and the appearance of the mono-coupled product is key.

Conclusion: A Versatile Tool for Synthesis

This compound is a powerful and versatile building block for the synthesis of complex, multi-substituted aromatic compounds. By leveraging the inherent differences in the reactivity of the C-I and C-Br bonds, a programmed and selective functionalization can be achieved through the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in drug discovery and materials science, enabling the efficient construction of novel molecular architectures.

References

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in the development of pharmaceuticals and advanced materials where arylamine moieties are ubiquitous.[3] This application note provides an in-depth guide to the chemoselective Buchwald-Hartwig amination of a dihalogenated aromatic substrate, 4-Bromo-2-iodobenzonitrile. We will explore the fundamental mechanistic principles that govern the selective reaction at the more labile carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond. A detailed, field-proven laboratory protocol is presented, designed to offer researchers a reliable method for synthesizing 2-amino-4-bromobenzonitrile derivatives, crucial intermediates in drug discovery.

Guiding Principles: The Basis of Chemoselectivity

The success of a selective cross-coupling reaction on a polyhalogenated substrate hinges on a clear understanding of the reaction mechanism and the factors that control the reactivity of different carbon-halogen bonds.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is typically the rate-determining and selectivity-determining step of the entire cycle.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_caption pd0 Pd(0)L Active Catalyst pd2_complex Ar-Pd(II)(L)-X Oxidative Adduct pd0->pd2_complex Oxidative Addition product Ar-NR'R'' Product amido_complex Ar-Pd(II)(L)-NR'R'' Amido Complex pd2_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination out1 [Base-H]X in1 Ar-X in2 HNR'R'' in3 Base caption_node

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The Determinant of Selectivity: C-X Bond Dissociation Energy

For dihalogenated substrates like this compound, the chemoselectivity of the amination is primarily dictated by the relative rates of oxidative addition at the two different C-X bonds. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl

This trend is inversely correlated with the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond is the weakest, making it the most susceptible to cleavage and oxidative addition by the Pd(0) catalyst.[9] While aryl iodides can sometimes have an inhibitory effect on the catalyst, in a competitive scenario like this, the significantly lower activation barrier for C-I insertion ensures a high degree of selectivity for amination at this position.[2][9]

Key Experimental Parameters

The choice of catalyst, ligand, base, and solvent are critical for achieving high yield and selectivity.

ParameterRecommended ChoiceRationale & Causality
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common and effective precursors that are reduced in situ to the active Pd(0) species.[8] Pd₂(dba)₃ is already in the Pd(0) state, which can sometimes lead to faster initiation.
Ligand XPhos (or other bulky, electron-rich biaryl phosphines like RuPhos)Bulky, electron-rich monophosphine ligands are crucial.[3] The steric bulk promotes the formation of a monoligated, highly reactive L-Pd(0) species, which facilitates oxidative addition and the final reductive elimination step. The electron-donating nature of the ligand increases the electron density on the palladium center, further promoting the oxidative addition into the Ar-X bond.[10]
Base NaOt-Bu (Sodium tert-butoxide)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.[11] While other bases like K₂CO₃ or Cs₂CO₃ can be used, NaOt-Bu is often more effective, especially for less nucleophilic amines.[7][12]
Solvent Toluene or DioxaneAprotic, non-polar, or moderately polar solvents are preferred.[2] Toluene is an excellent choice due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for effective heating if required.[13]
Temperature 80-110 °CWhile some modern catalyst systems operate at room temperature, moderate heating is often necessary to drive the reaction to completion in a reasonable timeframe, especially for less reactive amines.[7]

Detailed Experimental Protocol

This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.

Objective: To synthesize 4-bromo-2-morpholinobenzonitrile with high chemoselectivity.

Materials and Reagents
  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Reagent Table (1.0 mmol Scale)
ReagentM.W.Amount (mg)MmolEquivalents
This compound307.913081.01.0
Morpholine87.121051.21.2
Pd(OAc)₂224.504.50.020.02 (2 mol%)
XPhos476.6619.10.040.04 (4 mol%)
NaOt-Bu96.101351.41.4
Anhydrous Toluene-5.0 mL--
Step-by-Step Procedure

Reaction Setup (under Inert Atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (308 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add anhydrous toluene (5.0 mL) via syringe.

  • Finally, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

Reaction and Monitoring:

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). Take a small aliquot from the reaction, dilute it with EtOAc, and spot it on a TLC plate. The disappearance of the starting material (this compound) indicates reaction completion. This typically takes 4-12 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Quench the reaction by slowly adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and add 20 mL of EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-2-morpholinobenzonitrile.

Expected Results

The protocol is expected to yield the desired product, 4-bromo-2-morpholinobenzonitrile, with high selectivity (>95%) and in good yield (typically 75-90%). Characterization by ¹H NMR should confirm the presence of the morpholine moiety and the absence of the iodine substituent, while the bromine substituent remains intact. Mass spectrometry will confirm the expected molecular weight of the product.

Experimental Workflow and Troubleshooting

A clear workflow ensures reproducibility and helps in identifying potential issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Oven-dry glassware react1 Assemble under Inert Atmosphere (N₂/Ar) prep1->react1 prep2 Weigh solid reagents prep2->react1 react2 Add solvent and liquid amine react1->react2 react3 Heat to 100 °C with stirring react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool and quench with water react4->workup1 Reaction Complete workup2 Liquid-liquid extraction workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Flash Column Chromatography workup3->workup4 analysis1 Yield Calculation workup4->analysis1 analysis2 Characterization (NMR, MS) analysis1->analysis2

Caption: A standard workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvent; Low temperature.Use fresh Pd precursor and ligand; Ensure proper Schlenk technique; Use anhydrous solvent; Check oil bath temperature.
Poor Selectivity Reaction temperature too high or reaction time too long, leading to C-Br amination.Reduce reaction temperature or monitor carefully and stop the reaction upon consumption of starting material.
Hydrodehalogenation Side Product Presence of water or other proton sources; Ligand choice.Ensure all reagents and solvents are anhydrous. Some ligands are more prone to this side reaction; consider screening other bulky phosphines.[14]

Conclusion

The Buchwald-Hartwig amination of this compound serves as an excellent case study in chemoselective cross-coupling. By leveraging the inherent difference in bond dissociation energies between the C-I and C-Br bonds, highly selective C-N bond formation at the 2-position can be reliably achieved. The protocol detailed herein, utilizing a modern palladium-biarylphosphine catalyst system, provides a robust and reproducible method for accessing valuable 2-amino-4-bromobenzonitrile intermediates. This approach underscores the power of mechanistically-driven protocol design in solving complex synthetic challenges.

References

Application Notes & Protocols: 4-Bromo-2-iodobenzonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Bromo-2-iodobenzonitrile

In the competitive landscape of kinase inhibitor development, the strategic selection of starting materials is paramount to achieving novel chemical matter with desirable pharmacological profiles. This compound has emerged as a powerhouse building block due to its unique electronic and steric properties, which allow for programmed, site-selective functionalization. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of its utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust C-Br bond.[1] This reactivity differential enables chemists to introduce a diverse array of substituents at the 2-position while preserving the bromine at the 4-position as a handle for subsequent transformations. This sequential functionalization is critical for the modular synthesis of complex kinase inhibitors, facilitating rapid library generation for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of clinically relevant kinase inhibitors. We will delve into the underlying principles, provide detailed, field-proven protocols, and showcase its application in the synthesis of inhibitors targeting key kinases such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP and enabling critical hydrogen bonding interactions within the kinase hinge region.[2] this compound is an excellent precursor for the construction of this heterocyclic system, which is central to the structure of potent inhibitors like Ibrutinib (a BTK inhibitor).[3][4][5]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

The general strategy involves an initial functionalization at the C-2 position (originally bearing iodine) followed by cyclization to form the pyrazole ring, and subsequent elaboration to the pyrimidine.

G A This compound B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->B Step 1 C 2-Alkynyl-4-bromobenzonitrile B->C D Hydrazine Cyclization C->D Step 2 E 3-(Substituted)-5-bromo-1H-indazol-4-amine D->E F Formamide Cyclization E->F Step 3 G 7-Bromo-3-(substituted)-1H-pyrazolo[3,4-d]pyrimidine F->G H Suzuki Coupling (Arylboronic Acid, Pd catalyst) G->H Step 4 I Diversified Kinase Inhibitor Library H->I

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Detailed Protocol 1: Sonogashira Coupling of this compound

This protocol details the selective coupling at the C-2 position, leveraging the higher reactivity of the iodo group. This is a foundational step for introducing diversity elements that will ultimately probe the solvent-front region of the kinase ATP binding site.

Principle: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][6] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] The choice of a mild base, such as a tertiary amine, is crucial to facilitate the formation of the copper acetylide intermediate without promoting unwanted side reactions.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard anhydrous reaction glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 2-alkynyl-4-bromobenzonitrile product.

EntryAlkyneCatalyst Loading (mol%)Yield (%)Purity (LC-MS)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (5)89>98%
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (3), CuI (5)92>99%
31-HexynePd(PPh₃)₂Cl₂ (3), CuI (5)85>97%

Causality Behind Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) active catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

  • Anhydrous Solvent: Water can deactivate the catalyst and interfere with the base.

  • Copper(I) Co-catalyst: Facilitates the deprotonation of the alkyne and the formation of a copper acetylide, which undergoes transmetalation with the palladium complex more readily than the alkyne itself.[1]

  • Triethylamine as Base: Serves both as a base to neutralize the HI generated and as a solvent in some cases. Its volatility makes it easy to remove during workup.

Detailed Protocol 2: Suzuki-Miyaura Coupling for Biaryl Kinase Inhibitors

After initial functionalization, the preserved bromine at the C-4 position serves as a key attachment point for aryl or heteroaryl moieties, which are often crucial for targeting the solvent-exposed regions of the kinase and improving pharmacokinetic properties. This is exemplified in the synthesis of Ibrutinib, where a 4-phenoxyphenyl group is installed via a Suzuki coupling.[3][5]

Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[7][8] The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]

Materials:

  • 7-Bromo-3-(substituted)-1H-pyrazolo[3,4-d]pyrimidine (from previous steps)

  • Arylboronic acid (e.g., 4-Phenoxyphenylboronic acid, 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard reaction glassware with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the 7-bromo-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization to yield the desired biaryl product.

EntryArylboronic AcidBaseTemperature (°C)Yield (%)
14-Phenoxyphenylboronic acidNa₂CO₃9085
23-Pyridinylboronic acidK₂CO₃9578
34-(Trifluoromethyl)phenylboronic acidCs₂CO₃8591

Causality Behind Experimental Choices:

  • Aqueous Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate anion, which facilitates the transmetalation step.[9]

  • Water in Solvent: Water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step.

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective precatalyst that generates the active Pd(0) species in situ.

Application in JAK Inhibitor Synthesis

The strategic use of halogenated benzonitriles is also prevalent in the synthesis of Janus Kinase (JAK) inhibitors.[10] For instance, derivatives of this compound can be transformed into key intermediates for JAK inhibitors that feature a pyrrolo[2,3-d]pyrimidine core, such as Tofacitinib.[10] The cyano group can be elaborated into the pyrimidine ring, while the halogenated positions offer handles for introducing the specific side chains required for potent and selective JAK inhibition.

Logical Pathway for JAK Inhibitor Intermediate

G A This compound B Nucleophilic Aromatic Substitution (e.g., with an amine at C2) A->B C 2-Amino-4-bromobenzonitrile derivative B->C D Reduction of Nitrile & Cyclization C->D E Brominated Pyrrolo[2,3-d]pyrimidine core D->E F Coupling Reactions (e.g., Buchwald-Hartwig) E->F G Final JAK Inhibitor Scaffold F->G

Caption: Conceptual pathway to JAK inhibitor cores from this compound.

Conclusion and Future Perspectives

This compound stands out as a preeminently useful and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its defining feature—orthogonally reactive halogen atoms—provides chemists with a powerful tool for the controlled and sequential introduction of molecular complexity. The protocols outlined herein provide a robust starting point for researchers to leverage this reagent in their own drug discovery programs. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of such intelligently designed building blocks will remain a critical enabler of innovation in the fight against cancer and autoimmune diseases.

References

Application Notes & Protocols: 4-Bromo-2-iodobenzonitrile as a Versatile Building Block for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonally Functionalized Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms onto aromatic scaffolds provides a powerful tool for the synthesis of complex molecular architectures. Halogenated building blocks, such as 4-bromo-2-iodobenzonitrile, are particularly prized for their ability to undergo a variety of cross-coupling reactions, enabling the systematic and controlled construction of carbon-carbon and carbon-heteroatom bonds. The nitrile group, a versatile functional handle and a common pharmacophore in its own right, further enhances the synthetic utility of this molecule.[1][2]

This guide delves into the unique reactivity of this compound and provides detailed protocols for its application in the synthesis of key bioactive heterocyclic scaffolds. The distinct electronic and steric environment of the two halogen atoms allows for selective and sequential functionalization, making it an ideal starting material for building diverse libraries of drug-like molecules.

The Principle of Orthogonal Reactivity: Exploiting the C-I vs. C-Br Bond

The synthetic utility of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3] This reactivity difference (I > Br > Cl) allows for the selective functionalization of the C-2 position (iodine) while leaving the C-4 position (bromine) intact for subsequent transformations.[4][5][6]

By carefully selecting the reaction conditions—specifically temperature, catalyst, and ligand—chemists can achieve high regioselectivity, enabling a stepwise approach to molecular elaboration.[7][8] This orthogonal reactivity is the cornerstone of its application as a versatile building block.

Core Applications & Synthetic Protocols

This section provides detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions utilizing this compound. The protocols are designed as robust starting points, and optimization may be required for specific substrates.

Selective Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4] Due to the higher reactivity of the C-I bond, this reaction can be performed selectively at the 2-position of this compound, yielding 4-bromo-2-alkynylbenzonitriles. These intermediates are valuable precursors for the synthesis of various heterocyclic systems, including isoquinolines.[9]

Experimental Protocol: Selective Sonogashira Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Terminal alkyne (1.1 mmol, 1.1 eq.)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.)

    • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.[4]

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-alkynylbenzonitrile.

Causality in Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions.[5] Pd(PPh₃)₂Cl₂ is a reliable and commercially available palladium source.

  • Base: An amine base such as TEA or DIPEA is crucial for deprotonating the terminal alkyne, forming the reactive copper acetylide species, and neutralizing the hydrogen halide formed during the reaction.[4]

  • Solvent: Anhydrous and degassed solvents are used to prevent catalyst deactivation and unwanted side reactions.

  • Temperature: Performing the reaction at room temperature is key to achieving high selectivity for the more reactive C-I bond.[6]

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organohalide and an organoboron compound.[10] Similar to the Sonogashira reaction, the selective coupling at the C-2 position of this compound can be achieved with high fidelity. The resulting 2-aryl-4-bromobenzonitriles are precursors to a wide range of complex molecules, including phenanthridinones.[11][12]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Arylboronic acid or ester (1.2 mmol, 1.2 eq.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

    • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)) (2.0 mmol, 2.0 eq.)

    • Degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water, 4:1) (5 mL)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, Pd(OAc)₂, and the phosphine ligand.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Selective Suzuki Coupling

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80>90[7]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9085-95[13]
PdCl₂(dppf)Cs₂CO₃DMF60-80>90[7]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[14][15][16] The selective amination at the C-2 position of this compound provides access to 2-amino-4-bromobenzonitriles, which are key intermediates for various bioactive scaffolds.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 mmol, 1.0 eq.)

    • Primary or secondary amine (1.2 mmol, 1.2 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.02 mmol, 1-2 mol%)

    • Buchwald ligand (e.g., XPhos, RuPhos) (0.02-0.04 mmol, 2-4 mol%)

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5 mmol, 1.5 eq.)

    • Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base.

    • Add the this compound and the anhydrous solvent.

    • Finally, add the amine.

    • Seal the tube and heat to 80-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash column chromatography.

Authoritative Grounding: The choice of a strong, sterically hindered base like NaOtBu is critical to facilitate the deprotonation of the amine and promote the catalytic cycle without competing nucleophilic attack.[14] The use of electron-rich, bulky phosphine ligands (Buchwald ligands) is essential for promoting both the oxidative addition and the final reductive elimination steps, leading to high yields.[17]

Workflow for Sequential Functionalization

The true power of this compound lies in its capacity for sequential, or stepwise, cross-coupling reactions. This allows for the controlled and divergent synthesis of complex molecules from a single, readily available starting material.

G A This compound B Step 1: Selective Coupling at C-I (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) Milder Conditions (RT - 80°C) A->B Pd Catalyst, Ligand 1 Reagent 1, Base 1 C 4-Bromo-2-(R1)-benzonitrile (Intermediate) B->C D Step 2: Coupling at C-Br (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) More Forcing Conditions (>100°C) C->D Pd Catalyst, Ligand 2 Reagent 2, Base 2 E 4-(R2)-2-(R1)-benzonitrile (Final Product) D->E

Caption: Sequential cross-coupling workflow.

Application in Bioactive Scaffold Synthesis

Synthesis of Substituted Isoquinolones

The isoquinolone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. A convergent strategy for synthesizing substituted isoquinolones can be envisioned starting from this compound.

  • Selective Sonogashira Coupling: A selective Sonogashira coupling with a terminal alkyne introduces a key fragment at the C-2 position.

  • Hydrolysis and Cyclization: The nitrile can then be hydrolyzed, and under appropriate conditions (often acid- or metal-catalyzed), the resulting carboxylic acid or amide can undergo cyclization with the ortho-alkynyl group to form the isoquinolone ring system.[18]

  • Second Cross-Coupling: The remaining bromine at the C-4 position of the newly formed isoquinolone can then be subjected to a second cross-coupling reaction (e.g., Suzuki) to install further diversity.

G cluster_0 Synthesis of Isoquinolones A This compound B Selective Sonogashira Coupling (R-C≡CH) A->B Pd(PPh₃)₂Cl₂/CuI C 4-Bromo-2-alkynylbenzonitrile B->C D Hydrolysis & Cyclization C->D Pt-catalyst or Acid E 4-Bromo-isoquinolone D->E F Suzuki Coupling (R'-B(OH)₂) E->F Pd(OAc)₂/SPhos G 4-Aryl-isoquinolone F->G

Caption: Pathway to substituted isoquinolones.

Synthesis of Phenanthridinones

Phenanthridinones are another important class of N-heterocycles, known for their wide range of biological activities, including their use as PARP inhibitors.[11][12] A powerful strategy for their synthesis involves an intramolecular C-H activation/amination cascade.

  • Suzuki Coupling: A Suzuki reaction is first performed at the C-2 position to introduce an N-substituted aryl group, typically an N-methoxybenzamide.

  • Intramolecular C-H Activation: The resulting biaryl system can then undergo a palladium-catalyzed intramolecular C-H activation and C-N bond formation to construct the phenanthridinone core.[11] The bromine at the C-4 position can be retained for further functionalization or can be the site of the initial coupling, depending on the synthetic strategy.

This approach highlights the utility of this compound in building complex, polycyclic systems through a sequence of controlled cross-coupling and C-H activation reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive scaffolds. Its key feature, the differential reactivity of its two halogen substituents, allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and synthetic strategies outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to leverage the unique properties of this compound in the creation of novel and complex molecular entities. The ability to systematically build molecular complexity from a single, readily available starting material underscores the importance of such orthogonally functionalized building blocks in modern organic synthesis.

References

Application Notes and Protocols for Sequential Coupling Reactions Involving 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Reactivity

In the landscape of modern synthetic chemistry, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. Multi-halogenated aromatic compounds serve as exceptional platforms for the convergent assembly of intricate molecular architectures. Among these, 4-Bromo-2-iodobenzonitrile stands out as a particularly versatile building block. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This inherent chemoselectivity allows for a programmed, sequential introduction of different functionalities onto the benzonitrile scaffold, a core motif in numerous pharmaceuticals and advanced materials.[1][2]

The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-Br bond.[1][3] This reactivity differential is the cornerstone of the protocols detailed herein, enabling selective functionalization at the C-2 position while preserving the C-4 bromine for subsequent transformations. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to harnessing the sequential coupling capabilities of this compound, featuring detailed protocols for Sonogashira, Suzuki, and Buchwald-Hartwig reactions.

Understanding the Chemoselectivity: A Mechanistic Overview

The success of sequential cross-coupling hinges on the precise control of reaction conditions to exploit the different activation energies of the C-I and C-Br bonds. The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] This hierarchy is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate and under milder conditions than the C-Br bond.

This principle allows for a two-step synthetic strategy. In the first step, a coupling reaction is performed under conditions optimized for the activation of the C-I bond, leaving the C-Br bond untouched. Once the desired moiety is installed at the C-2 position, the now mono-functionalized product can be subjected to a second coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand, or stronger base), to react at the C-4 position.

G cluster_0 Step 1: Selective C-I Bond Functionalization cluster_1 Step 2: C-Br Bond Functionalization Start This compound Reaction1 Coupling Partner 1 (e.g., Terminal Alkyne) Pd(0) Catalyst, Mild Conditions Start->Reaction1 Intermediate 4-Bromo-2-(substituted)benzonitrile Reaction1->Intermediate Reaction2 Coupling Partner 2 (e.g., Boronic Acid) Pd(0) Catalyst, Forcing Conditions Intermediate->Reaction2 Purification & Isolation Product Disubstituted Benzonitrile Reaction2->Product

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-2 Position

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This protocol details the selective coupling of a terminal alkyne to the C-2 position of this compound.

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed THF (5 mL) and Et₃N (3 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired 4-bromo-2-(alkynyl)benzonitrile.

Rationale and Insights:

  • The use of mild room temperature conditions is crucial for achieving high selectivity for the C-I bond.[4]

  • The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions, facilitating the activation of the alkyne.[6]

  • Triethylamine acts as both a base and a solvent in this reaction.

Protocol 2: Subsequent Suzuki Coupling at the C-4 Position

Following the successful Sonogashira coupling, the resulting 4-bromo-2-(alkynyl)benzonitrile can undergo a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C-4 position.[7]

Materials and Equipment:

  • 4-Bromo-2-(alkynyl)benzonitrile (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-(alkynyl)benzonitrile (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and K₃PO₄ (2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by silica gel column chromatography.

Rationale and Insights:

  • More forcing conditions, including elevated temperatures and a more active phosphine ligand like SPhos, are generally required to activate the C-Br bond for the Suzuki coupling.[8]

  • The use of a biphasic solvent system (dioxane/water) and an inorganic base like K₃PO₄ is common for Suzuki reactions.[7]

G cluster_protocol1 Protocol 1: Sonogashira Coupling cluster_protocol2 Protocol 2: Suzuki Coupling p1_start This compound p1_reagents Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N, THF Room Temperature p1_start->p1_reagents p1_product 4-Bromo-2-(phenylethynyl)benzonitrile p1_reagents->p1_product p2_reagents Phenylboronic Acid Pd(OAc)₂, SPhos, K₃PO₄ Dioxane/H₂O, 100°C p1_product->p2_reagents Intermediate Product p2_product 4-Phenyl-2-(phenylethynyl)benzonitrile p2_reagents->p2_product

Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 Position

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[9] This protocol describes the selective amination at the C-2 position of this compound.

Materials and Equipment:

  • This compound

  • Primary or secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Add this compound (1.0 mmol, 1.0 eq.) and NaOtBu (1.4 mmol, 1.4 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 eq.).

  • Heat the reaction mixture to 80 °C and stir. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 4-bromo-2-(amino)benzonitrile derivative.

Rationale and Insights:

  • The choice of a bulky, electron-rich phosphine ligand such as XPhos is critical for facilitating the C-N bond formation.[3]

  • A strong, non-nucleophilic base like NaOtBu is required for the deprotonation of the amine.[10]

  • Careful control of the reaction temperature is necessary to maintain selectivity for the C-I position.

Data Presentation

Reaction TypePositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Typical Yield (%)
Sonogashira C-2PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT85-95
Suzuki C-4Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10070-85
Buchwald-Hartwig C-2MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene8080-90

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Use a pre-catalyst or increase catalyst loading.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Gradually increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation) - Presence of water or oxygen- Reaction temperature too high- Ensure a strictly inert atmosphere.- Optimize the reaction temperature.
Lack of selectivity (reaction at both C-I and C-Br) - Reaction conditions too harsh for the first step- Lower the reaction temperature.- Use a less active catalyst/ligand system for the first coupling.
Di-coupling in the first step - Excess of the coupling partner- Use a stoichiometric amount or slight excess (1.1 eq.) of the coupling partner.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. The distinct reactivity of its two halogen atoms allows for a predictable and controlled sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions—catalyst, ligand, base, solvent, and temperature—researchers can selectively address either the C-I or C-Br bond, enabling the construction of diverse molecular libraries for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this application note serve as a robust starting point for the strategic utilization of this valuable synthetic intermediate.

References

Application Notes and Protocols for the Preparation of Radiotracers with 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide details the strategic use of 4-bromo-2-iodobenzonitrile as a versatile precursor for the synthesis of radiolabeled probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The presence of two distinct halogen atoms at the ortho and para positions relative to the nitrile group offers a unique platform for selective radiolabeling. This document provides in-depth protocols for regioselective radioiodination and radiofluorination, elucidating the underlying chemical principles and experimental considerations. Furthermore, it outlines robust methods for the purification and rigorous quality control of the resulting radiotracers, ensuring their suitability for preclinical and clinical research.

Introduction: The Strategic Advantage of this compound

The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive study of biological processes in vivo. The choice of precursor is critical, dictating the feasibility, efficiency, and selectivity of the radiolabeling process. This compound emerges as a highly strategic precursor due to its distinct electronic and steric properties.[1][2][3]

The key feature of this molecule is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more labile and susceptible to nucleophilic attack and transition metal-mediated cross-coupling reactions compared to the more robust C-Br bond. This inherent difference in reactivity allows for the selective introduction of a radionuclide at the ortho-position (iodine) while leaving the para-position (bromine) intact for subsequent chemical modification or as a stable substituent. This application note will explore the practical application of this principle in the synthesis of radioiodinated and radiofluorinated benzonitrile derivatives.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 944276-67-9[1][2]
Molecular Formula C₇H₃BrIN[1][3]
Molecular Weight 307.91 g/mol [1]
Appearance Solid[2]
Storage Store in a cool, dry place[2]

Radiolabeling Strategies and Protocols

The unique structure of this compound allows for two primary, regioselective radiolabeling strategies:

  • Radioiodination: Targeting the more reactive C-I bond for isotopic exchange or nucleophilic substitution with a radioiodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).

  • Radiofluorination: Utilizing the C-Br or C-I bond for the introduction of fluorine-18 ([¹⁸F]), a key PET radionuclide, typically via copper-mediated or palladium-catalyzed reactions.

Protocol 1: Selective Radioiodination via Halogen Exchange

This protocol describes the preparation of 4-bromo-2-[¹²³I]iodobenzonitrile, a potential SPECT imaging agent. The principle lies in the copper-catalyzed halogen exchange reaction, where the non-radioactive iodine atom is replaced by a radioactive isotope.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts are effective catalysts for nucleophilic aromatic substitution reactions, including halogen exchange. They facilitate the displacement of the iodide with the radioactive iodide.

  • Solvent: A high-boiling point, polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Temperature: The reaction is heated to promote the halogen exchange, which is often kinetically slow at room temperature. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing decomposition of the precursor and product.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Quality Control a [¹²³I]NaI in 0.1 M NaOH d Combine reactants in a sealed reaction vial a->d b This compound in DMF b->d c Copper(I) iodide (CuI) c->d e Heat at 120-140 °C for 20-30 min d->e f Cool the reaction mixture e->f g Dilute with water f->g h Solid-Phase Extraction (SPE) (e.g., C18 cartridge) g->h i Elute with ethanol or acetonitrile h->i j Radio-HPLC analysis i->j k Radio-TLC analysis i->k l Final formulation j->l k->l

Caption: Workflow for selective radioiodination.

Step-by-Step Methodology:

  • Preparation: In a shielded hot cell, to a 1 mL reaction vial, add 5-10 µL of a solution of this compound (1-2 mg) in DMF.

  • Reagent Addition: Add copper(I) iodide (approx. 0.5 mg).

  • Radioiodide Addition: Add the desired amount of [¹²³I]NaI in 0.1 M NaOH (typically 185-370 MBq).

  • Reaction: Seal the vial and heat it in a heating block at 120-140 °C for 20-30 minutes.

  • Cooling and Dilution: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with 1 mL of water.

  • Purification:

    • Load the diluted reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with water (5-10 mL) to remove unreacted [¹²³I]NaI and other polar impurities.

    • Elute the desired product, 4-bromo-2-[¹²³I]iodobenzonitrile, with 1-2 mL of ethanol or acetonitrile.

  • Solvent Evaporation and Formulation: Evaporate the solvent under a stream of nitrogen. Reconstitute the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

Protocol 2: Copper-Mediated [¹⁸F]Radiofluorination

This protocol describes the preparation of 4-bromo-2-[¹⁸F]fluorobenzonitrile, a potential PET imaging agent. The method is based on the copper-mediated nucleophilic substitution of the iodo-substituent with [¹⁸F]fluoride.

Causality of Experimental Choices:

  • Precursor Activation: The C-I bond is more susceptible to copper-mediated nucleophilic fluorination than the C-Br bond, allowing for regioselective labeling.

  • [¹⁸F]Fluoride Activation: Anhydrous, "naked" [¹⁸F]fluoride is required for the nucleophilic substitution. This is typically achieved by azeotropic drying of the [¹⁸F]fluoride with acetonitrile in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).

  • Copper Mediator: A copper(II) salt, often in combination with a ligand, facilitates the C-¹⁸F bond formation.

  • Solvent and Temperature: Polar aprotic solvents and elevated temperatures are necessary to drive the reaction to completion within the short half-life of ¹⁸F.

Experimental Workflow:

G cluster_0 [¹⁸F]Fluoride Processing cluster_1 Radiolabeling cluster_2 Purification cluster_3 Formulation & QC a Trap [¹⁸F]F⁻ on QMA cartridge b Elute with K₂CO₃/K₂₂₂ a->b c Azeotropic drying with MeCN b->c d Add precursor and Cu(OTf)₂ in DMSO c->d e Heat at 150-160 °C for 15-20 min d->e f Cool and dilute reaction e->f g Semi-preparative HPLC f->g h Collect product fraction g->h i SPE reformulation h->i j Quality control tests i->j k Final sterile product j->k

Caption: Workflow for copper-mediated [¹⁸F]radiofluorination.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Preparation:

    • Trap the cyclotron-produced [¹⁸F]fluoride on a QMA (quaternary methylammonium) cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (80:20).

    • Perform azeotropic drying of the [¹⁸F]fluoride by heating at 110 °C under a stream of nitrogen and adding aliquots of anhydrous acetonitrile (2 x 0.5 mL).

  • Radiolabeling Reaction:

    • Dissolve this compound (2-5 mg) and copper(II) triflate (Cu(OTf)₂) (3-6 mg) in anhydrous DMSO (0.5 mL).

    • Add the precursor solution to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.

    • Seal the reaction vessel and heat at 150-160 °C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture to room temperature and dilute with 1-2 mL of the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the desired product from unreacted precursor and byproducts.

    • Collect the fraction corresponding to 4-bromo-2-[¹⁸F]fluorobenzonitrile.

  • Formulation:

    • Dilute the collected HPLC fraction with water and trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove the HPLC solvents.

    • Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

Purification of Radiolabeled Benzonitriles

The purification of radiolabeled benzonitriles is critical to remove unreacted starting materials, radiolabeling reagents, and any byproducts, ensuring the final product is safe for administration.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of most PET radiotracers.

Typical HPLC Conditions for Benzonitrile Radiotracers:

ParameterCondition
Column Reversed-phase C18 (e.g., 10 µm, 250 x 10 mm)
Mobile Phase A: Water (often with 0.1% TFA), B: Acetonitrile (or Methanol)
Flow Rate 3-5 mL/min
Detection UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector in series
Gradient A gradient elution is often employed to ensure good separation.

For SPECT radiotracers, where the specific activity requirements may be less stringent, Solid-Phase Extraction (SPE) can sometimes provide sufficient purification, as described in Protocol 1.

Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory for all radiopharmaceuticals to ensure their safety and efficacy before administration to patients.[5][6] The following tests should be performed on the final product.

Summary of Quality Control Tests:

TestMethodAcceptance Criteria
Radionuclidic Identity Gamma-ray spectroscopyCharacteristic gamma-ray energy for the radionuclide (e.g., 511 keV for ¹⁸F, 159 keV for ¹²³I)
Radionuclidic Purity Gamma-ray spectroscopy (after decay of short-lived isotope)> 99.9%
Radiochemical Identity Co-elution with a non-radioactive standard on radio-HPLCRetention time of the radioactive peak matches that of the standard
Radiochemical Purity Radio-HPLC and/or Radio-TLC> 95%
pH pH paper or pH meterBetween 4.5 and 7.5
Visual Inspection Unmagnified visual inspectionClear, colorless solution, free of particulate matter
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testAs per pharmacopeia limits
Sterility Incubation in culture mediaNo microbial growth (retrospective test)

Logical Relationship for Quality Control:

G Final Product Final Product Radionuclidic Identity Radionuclidic Identity Final Product->Radionuclidic Identity Radionuclidic Purity Radionuclidic Purity Final Product->Radionuclidic Purity Radiochemical Identity Radiochemical Identity Final Product->Radiochemical Identity Radiochemical Purity Radiochemical Purity Final Product->Radiochemical Purity pH pH Final Product->pH Visual Inspection Visual Inspection Final Product->Visual Inspection Bacterial Endotoxins Bacterial Endotoxins Final Product->Bacterial Endotoxins Sterility Sterility Final Product->Sterility Release Release Radionuclidic Identity->Release Radionuclidic Purity->Release Radiochemical Identity->Release Radiochemical Purity->Release pH->Release Visual Inspection->Release Bacterial Endotoxins->Release Sterility->Release Retrospective

Caption: Quality control release criteria.

Automation of Radiotracer Synthesis

For routine clinical production, manual synthesis is often impractical due to radiation exposure and the need for high reproducibility. Automated synthesis modules are commercially available and can be programmed to perform the entire synthesis, purification, and formulation process.[7][8] The protocols described in this application note are amenable to automation. The transfer of a manual protocol to an automated platform requires careful optimization of parameters such as reagent volumes, heating and cooling times, and flow rates to ensure consistent and high-quality radiotracer production.

Conclusion

This compound is a valuable and versatile precursor for the development of novel radiotracers. Its unique structure allows for regioselective radiolabeling with both SPECT and PET isotopes. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new radiolabeled benzonitrile derivatives. Adherence to rigorous purification and quality control procedures is paramount to ensure the production of safe and effective radiopharmaceuticals for advancing molecular imaging research.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-2-iodobenzonitrile

This compound is a highly versatile and strategically important building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is endowed with three distinct, orthogonally reactive functional groups: a nitrile, a bromine atom, and an iodine atom. The nitrile group is a valuable precursor that can be transformed into a variety of other functionalities, including amides, carboxylic acids, primary amines, and heterocycles like tetrazoles.

The presence of two different halogen atoms on the phenyl ring—iodine and bromine—is of paramount importance. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This reactivity differential allows for selective functionalization at the C2 position (iodine) while leaving the C4 position (bromine) intact for subsequent transformations. This guide provides a comprehensive overview of key transformations involving the nitrile group, alongside protocols for leveraging the unique reactivity of the halogen substituents.

Overall Synthetic Pathways

The following diagram illustrates the primary synthetic routes accessible from this compound, highlighting the transformations of the nitrile group and the selective functionalization at the C-I bond.

G cluster_nitrile Nitrile Group Transformations cluster_coupling Chemoselective Cross-Coupling (at C-I) start This compound amide 4-Bromo-2-iodobenzamide start->amide H₂O, H⁺ or OH⁻ (Partial Hydrolysis) amine (4-Bromo-2-iodophenyl)methanamine start->amine Reduction (e.g., LiAlH₄) tetrazole 5-(4-Bromo-2-iodophenyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN₃, Lewis Acid) suzuki_prod 4-Bromo-2-arylbenzonitrile start->suzuki_prod Suzuki Coupling (ArB(OH)₂, Pd cat.) sonogashira_prod 4-Bromo-2-(alkynyl)benzonitrile start->sonogashira_prod Sonogashira Coupling (Alkyne, Pd/Cu cat.) acid 4-Bromo-2-iodobenzoic Acid amide->acid H₂O, H⁺ or OH⁻ (Full Hydrolysis)

Caption: Synthetic utility of this compound.

Section 1: [3+2] Cycloaddition for Tetrazole Synthesis

Theoretical Overview: The conversion of a nitrile to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition with an azide source is a cornerstone transformation in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The reaction typically requires activation of the nitrile by a Lewis or Brønsted acid, which enhances its electrophilicity towards the azide nucleophile.[1] The reaction proceeds through what is believed to be a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then cyclizes to form the aromatic tetrazole ring.[2] Catalysts such as zinc chloride or indium(III) chloride are effective, and the use of polar aprotic solvents like DMF is common.[3]

Experimental Protocol: Synthesis of 5-(4-Bromo-2-iodophenyl)-1H-tetrazole

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 - 2.0 eq)

    • Zinc chloride (ZnCl₂), anhydrous (1.0 - 1.2 eq) or Ammonium Chloride (NH₄Cl) (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1M or 2M

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Standard glassware for extraction and filtration

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.1 eq).

    • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting nitrile.

    • Stir the mixture at room temperature for 10 minutes, then heat the reaction to 120-130 °C.

    • Maintain heating and stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully pour the cooled mixture into a beaker containing ice and water.

    • Acidify the aqueous slurry to a pH of ~2 by the slow addition of 1M HCl. A precipitate should form.

    • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of cold ethyl acetate.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by silica gel column chromatography.

Data Summary Table

ReactantProductCatalystSolventTemp (°C)Time (h)Typical Yield
Aryl Nitrile5-Aryl-1H-tetrazoleZnCl₂DMF12518Good to Excellent
Aryl Nitrile5-Aryl-1H-tetrazoleNH₄ClDMF10024Good
Alkyl Nitrile5-Alkyl-1H-tetrazoleZn(OTf)₂H₂O10012High

Note: Yields are generalized from literature on various substrates and may vary for this compound.[4][5]

Section 2: Reduction to a Primary Amine

Theoretical Overview: The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to key synthetic intermediates. The resulting benzylic amine, (4-Bromo-2-iodophenyl)methanamine, can be used in a wide array of subsequent reactions, including amide bond formation and the synthesis of nitrogen-containing heterocycles. Common methods for this reduction include catalytic hydrogenation over Raney Nickel or Palladium on Carbon (Pd/C), or chemical reduction using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[3] Catalytic hydrogenation is often preferred for its operational simplicity and cleaner reaction profiles, though it may require pressurized hydrogen gas.[6]

Experimental Protocol: Synthesis of (4-Bromo-2-iodophenyl)methanamine

  • Materials:

    • This compound (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate or Diethyl ether

  • Equipment:

    • Dry three-neck round-bottom flask equipped with a dropping funnel and reflux condenser

    • Inert atmosphere setup (nitrogen or argon)

    • Ice bath

    • Magnetic stirrer

  • Procedure:

    • Set up a dry three-neck flask under a positive pressure of nitrogen. Add LiAlH₄ (2.5 eq) to the flask.

    • Carefully add anhydrous THF via cannula to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

    • Transfer the nitrile solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

    • Workup (Fieser method): Quench the reaction by the sequential, slow, and careful dropwise addition of:

      • 'X' mL of water (where X = grams of LiAlH₄ used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • A granular white precipitate of aluminum salts should form. Stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude amine. The product can be purified by vacuum distillation or column chromatography.

Section 3: Hydrolysis to Amide and Carboxylic Acid

Theoretical Overview: Nitrile hydrolysis is a classic transformation that can proceed under either acidic or basic conditions to yield a primary amide, which can then be further hydrolyzed to a carboxylic acid. The reaction mechanism involves the nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic carbon of the nitrile, followed by tautomerization and subsequent hydrolysis steps. Stopping the reaction at the amide stage requires milder conditions, as vigorous heating will typically drive the reaction to the carboxylic acid product.

G nitrile R-C≡N int1 Protonated Nitrile [R-C≡N⁺-H] nitrile->int1 H₃O⁺ int2 Imidic Acid Intermediate int1->int2 H₂O amide Amide [R-CONH₂] int2->amide Tautomerization acid Carboxylic Acid [R-COOH] amide->acid H₃O⁺, Δ

Caption: Simplified Acid-Catalyzed Nitrile Hydrolysis Pathway.

Experimental Protocol: Synthesis of 4-Bromo-2-iodobenzamide

  • Materials:

    • This compound (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Deionized water

    • Ice

    • Sodium bicarbonate (NaHCO₃) solution

  • Equipment:

    • Beaker or round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Buchner funnel and filter flask

  • Procedure:

    • Place the this compound (1.0 eq) into a beaker and cool in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 eq by volume) to the nitrile with stirring. An exothermic reaction may occur. Maintain the temperature below 20 °C.

    • Stir the resulting solution at room temperature for 12-24 hours. The mixture may become viscous.

    • Monitor the reaction by TLC. To stop the reaction at the amide stage, avoid heating.

    • Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

    • A white precipitate of the amide should form.

    • Allow the ice to melt, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).

    • Wash with a cold, dilute solution of sodium bicarbonate to remove any residual acid, followed by a final wash with cold water.

    • Dry the solid product in a desiccator or a vacuum oven at low heat to yield 4-Bromo-2-iodobenzamide.

Section 4: Chemoselective Cross-Coupling Reactions

Theoretical Overview: A key feature of this compound is the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a Pd(0) center than the carbon-bromine bond.[7] This allows for selective functionalization at the C2-iodo position under carefully controlled conditions, leaving the C4-bromo position available for a subsequent, different coupling reaction.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent.[9] For this compound, the reaction with an arylboronic acid will occur selectively at the C-I bond.

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(I) pd0->pd2_ox Oxidative Addition (Ar-I) pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Selective Synthesis of 4-Bromo-2-arylbenzonitrile

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Again, the reaction proceeds with high selectivity at the more reactive C-I bond.

Experimental Protocol: Selective Synthesis of 4-Bromo-2-(alkynyl)benzonitrile

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

    • Copper(I) iodide (CuI) (3-5 mol%)

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.

    • Seal the flask, then evacuate and backfill with an inert gas. Repeat three times.

    • Add the solvent and the amine base via syringe.

    • Add the terminal alkyne (1.2 eq) dropwise with stirring.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

References

Application Notes & Protocols: Chemoselective Heck Reaction on 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Dihaloarenes

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed transformation has revolutionized the synthesis of countless molecules, from pharmaceuticals to advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[1][2]

This guide focuses on a particularly insightful substrate: 4-Bromo-2-iodobenzonitrile. This molecule presents a common challenge in synthetic chemistry: the presence of two different halogen atoms on the same aromatic ring. The ability to selectively functionalize one site while leaving the other untouched—a concept known as chemoselectivity —is paramount for the efficient construction of complex molecular architectures. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis provides a reliable handle for achieving such selective transformations. This application note will elucidate the principles governing this selectivity and provide robust protocols for its practical implementation in a research setting.

Part 1: The Mechanistic Basis of Selectivity

The remarkable selectivity of the Heck reaction for the C-I bond over the C-Br bond in this compound is rooted in the fundamental steps of the catalytic cycle, specifically the initial oxidative addition.[3]

The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. This step is almost invariably the rate-determining step and is significantly faster for aryl iodides than for aryl bromides. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes it kinetically far more susceptible to cleavage by the palladium catalyst. This kinetic difference is the cornerstone of the observed chemoselectivity.

  • Alkene Coordination & Migratory Insertion: The resulting arylpalladium(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons (a syn-carbopalladation step), forming a new carbon-carbon bond and a σ-alkyl-palladium(II) intermediate.[3]

  • Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step forms the double bond of the final product and generates a hydridopalladium(II) species. This elimination typically favors the formation of the more thermodynamically stable trans (E)-alkene.[3]

  • Catalyst Regeneration: A base, present in the reaction mixture, neutralizes the generated hydrohalic acid (H-X) by reacting with the hydridopalladium(II) complex. This facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)X(L)₂ (Aryl-Pd Complex) Pd0->ArPdX Oxidative Addition (+ Ar-I) HBX HB⁺X⁻ AlkeneComplex Alkene Coordinated Complex ArPdX->AlkeneComplex Alkene Coordination (+ Alkene) SigmaAlkyl σ-Alkyl-Pd(II) Complex AlkeneComplex->SigmaAlkyl Migratory Insertion (Carbopalladation) HPdX H-Pd(II)X(L)₂ SigmaAlkyl->HPdX β-Hydride Elimination Product Product HPdX->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻) ArI This compound Alkene Alkene (R-CH=CH₂) Base Base

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

Part 2: A Guide to Optimizing Reaction Parameters

The success of the chemoselective Heck reaction hinges on the careful selection of several key parameters. While the inherent reactivity difference between C-I and C-Br bonds provides a strong bias, suboptimal conditions can lead to side reactions, including diarylation or catalyst decomposition.

Table 1: Summary of Key Reaction Components & Recommendations
ComponentRole in ReactionRecommended ChoicesRationale & Expert Insights
Palladium Precatalyst Source of the active Pd(0) catalyst.[6]Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often preferred for its cost-effectiveness and stability. Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction step, but it can be more sensitive. Catalyst loading is typically 1-5 mol%.
Ligand Stabilizes the Pd catalyst, prevents aggregation into inactive palladium black, and modulates reactivity.[1][2]PPh₃, P(o-tol)₃, P(t-Bu)₃For standard Heck reactions on dihaloarenes where selectivity is governed by the halide, simple monodentate phosphines like triphenylphosphine (PPh₃) are often sufficient and cost-effective. The ligand-to-palladium ratio is typically 2:1 to 4:1.
Base Neutralizes the H-X byproduct to regenerate the Pd(0) catalyst.[5]Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEAInorganic bases are often robust and effective.[7][8] Organic amines like triethylamine (Et₃N) are also common but can sometimes act as ligands or lead to side reactions at high temperatures. The choice of base can significantly impact reaction rates.[8][9]
Solvent Dissolves reactants and facilitates the reaction kinetics.DMF, DMAc, NMP, Dioxane, ToluenePolar aprotic solvents like DMF or DMAc are standard choices as they effectively solvate the polar intermediates in the catalytic cycle.[10] The choice of solvent can influence catalyst activity and stability.[7][9]
Temperature Provides the necessary activation energy for the reaction.80 - 120 °CThe reaction temperature must be high enough to drive the catalytic cycle forward but not so high as to cause catalyst decomposition or promote reaction at the less reactive C-Br bond. Optimization is key.
Alkene Partner The substrate that couples with the aryl halide.Acrylates, Styrenes, AcrylonitrileElectron-deficient alkenes are highly reactive and generally give excellent yields of the linear, trans-substituted product.[1]

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the chemoselective Heck coupling of this compound with butyl acrylate.

Reaction Scheme: (Image of this compound reacting with butyl acrylate to form (E)-butyl 3-(3-bromo-2-cyanophenyl)acrylate)

Materials & Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound307.91308 mg1.01.0
Butyl Acrylate128.17192 mg (0.22 mL)1.51.5
Palladium(II) Acetate224.504.5 mg0.020.02
Triphenylphosphine (PPh₃)262.2921.0 mg0.080.08
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
N,N-Dimethylformamide (DMF)73.095.0 mL--
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (308 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21.0 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Using a syringe, add anhydrous N,N-Dimethylformamide (5.0 mL) to the flask.

    • Add butyl acrylate (0.22 mL, 1.5 mmol) to the mixture via syringe.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Pour the mixture into a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product, (E)-butyl 3-(3-bromo-2-cyanophenyl)acrylate.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solid Reagents (Substrate, Pd(OAc)₂, PPh₃, K₂CO₃) in a Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Add Solvents & Liquid Reagents (Anhydrous DMF, Butyl Acrylate) B->C D 4. Heat to 100 °C with Stirring C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool and Quench (Add EtOAc & H₂O) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: General experimental workflow for the Heck reaction.

Part 4: Troubleshooting and Final Considerations

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Use fresh Pd(OAc)₂ and anhydrous solvent.- Ensure the reaction is truly at the target temperature.- Consider a more active ligand or a different base.
Formation of Diarylated Product - Reaction temperature is too high- Reaction time is too long- Lower the reaction temperature by 10-20 °C.- Monitor the reaction closely and stop it once the mono-arylated product is maximized.
Formation of Reduced Arene - Presence of a hydrogen source- Side reaction pathway- Ensure anhydrous conditions.- This is sometimes an unavoidable side product; purification is the best remedy.
Catalyst Decomposition (Black Precipitate) - Presence of oxygen- Ligand dissociation at high temperature- Ensure a robust inert atmosphere throughout the reaction.- Increase the ligand-to-palladium ratio (e.g., to 4:1).

The chemoselective Heck reaction of this compound is a powerful and reliable method for the targeted synthesis of complex, functionalized aromatic compounds. By leveraging the inherent kinetic differences in the oxidative addition of palladium to carbon-halogen bonds, chemists can selectively functionalize the C-I bond while preserving the C-Br bond for subsequent transformations. The protocols and guidelines presented here offer a robust starting point for researchers, enabling the efficient and predictable synthesis of valuable chemical intermediates for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Bromo-2-iodobenzonitrile in Heterocyclic Synthesis

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. This compound has emerged as a uniquely versatile and powerful building block for this purpose. Its utility is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Br bond. This reactivity difference allows for selective, sequential functionalization at the 2- and 4-positions of the benzonitrile ring, providing a robust platform for the regioselective synthesis of a wide array of fused heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of valuable heterocyclic compounds, complete with detailed protocols and mechanistic insights.

Core Principle: Exploiting Differential Halogen Reactivity

The cornerstone of synthetic strategies employing this compound is the chemoselective functionalization of the C-I bond, leaving the C-Br bond intact for subsequent transformations. This is typically achieved under carefully controlled palladium-catalyzed conditions. A variety of cross-coupling reactions can be employed for the initial functionalization at the 2-position, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Once the desired substituent is installed at the 2-position, the less reactive C-Br bond can be targeted for a second cross-coupling reaction or participate in a subsequent cyclization step to forge the heterocyclic ring.

PART 1: Synthesis of Fused Heterocycles via Sequential Cross-Coupling and Cyclization

This section details protocols for the synthesis of various fused heterocyclic systems, demonstrating the power of sequential functionalization of this compound.

Synthesis of Substituted Indoles

The indole scaffold is a ubiquitous motif in pharmaceuticals and natural products.[1] The following protocol outlines a general route to substituted indoles via a sequential Sonogashira coupling and intramolecular cyclization.

Experimental Protocol: Synthesis of 4-Bromo-2-(phenylethynyl)benzonitrile

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for anhydrous reactions

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

    • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-2-(phenylethynyl)benzonitrile.

Subsequent Cyclization to Indole:

The resulting 4-Bromo-2-(phenylethynyl)benzonitrile can be cyclized to the corresponding indole derivative under basic or transition-metal-catalyzed conditions. For example, treatment with a strong base such as potassium tert-butoxide in a suitable solvent can induce intramolecular cyclization.

Synthesis of Substituted Benzofurans

Benzofurans are another important class of heterocyclic compounds with diverse biological activities.[2][3] A common strategy for their synthesis from this compound involves an initial Suzuki-Miyaura coupling to introduce a vinyl group, followed by an intramolecular O-arylation.

Experimental Protocol: Synthesis of 4-Bromo-2-vinylbenzonitrile via Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Potassium vinyltrifluoroborate

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).

    • Evacuate and backfill the flask with argon.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture at 80 °C for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-2-vinylbenzonitrile.

Intramolecular Cyclization to Benzofuran:

The subsequent cyclization to the benzofuran ring can be achieved through various methods, including palladium-catalyzed intramolecular O-arylation. This typically involves reacting the 4-Bromo-2-vinylbenzonitrile intermediate with a phenol in the presence of a palladium catalyst and a base.

Synthesis of Substituted Quinolines and Isoquinolones

The quinoline and isoquinoline cores are prevalent in a wide range of pharmaceuticals.[4][5][6] A versatile approach to isoquinolones involves a sequential Suzuki coupling followed by a cyclization step.[7]

Experimental Protocol: Synthesis of 4-Bromo-2-(1-ethoxyvinyl)benzonitrile

  • Materials:

    • This compound

    • 1-Ethoxyvinyltributyltin

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous toluene

    • Standard glassware for anhydrous reactions

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add 1-ethoxyvinyltributyltin (1.2 mmol) to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 8-12 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF (5 mL) and stir for 30 minutes.

    • Filter the mixture through Celite, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-Bromo-2-(1-ethoxyvinyl)benzonitrile.

Acid-Catalyzed Cyclization to Isoquinolone:

The resulting enol ether can be hydrolyzed and cyclized in a one-pot procedure using acidic conditions to yield the corresponding 4-bromoisoquinolone.

PART 2: Data Presentation and Reaction Schematics

Table 1: Summary of Key Cross-Coupling Reactions for Functionalization of this compound
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTypical Conditions
Suzuki-Miyaura Aryl/vinyl boronic acids or estersPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-100 °C
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃N, DIPATHF, DMFRoom Temp. to 60 °C
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃/XantphosCs₂CO₃, K₃PO₄Toluene, Dioxane90-110 °C

Diagrams of Synthetic Workflows

Suzuki_Miyaura_Workflow start This compound reagents Ar-B(OH)₂ Pd Catalyst Base start->reagents Suzuki-Miyaura Coupling intermediate 4-Bromo-2-arylbenzonitrile reagents->intermediate cyclization Cyclization (e.g., intramolecular C-H activation) intermediate->cyclization product Fused Heterocycle cyclization->product Sonogashira_Workflow start This compound reagents R-C≡CH Pd/Cu Catalysts Base start->reagents Sonogashira Coupling intermediate 4-Bromo-2-alkynylbenzonitrile reagents->intermediate cyclization Cyclization (e.g., base-mediated annulation) intermediate->cyclization product Fused Heterocycle (e.g., Indole) cyclization->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-bromo-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and unlock the full synthetic potential of this versatile dihalogenated building block. The inherent differential reactivity of the C-I and C-Br bonds offers a powerful handle for selective, sequential functionalization, but achieving high yields and perfect chemoselectivity requires a nuanced understanding of the reaction parameters.[1][2]

This resource is structured as a dynamic troubleshooting guide and a series of frequently asked questions to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide: From Low Conversion to Poor Selectivity

This section addresses common experimental hurdles in a question-and-answer format, providing not just solutions but the mechanistic reasoning behind them.

Question 1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion is a frequent issue that can often be traced back to the core components of the reaction. A systematic check is the most efficient way to diagnose the problem.

  • Potential Cause 1: Inactive Catalyst or Ligand Degradation.

    • Explanation: The active Pd(0) species is susceptible to oxidation if exposed to air, rendering it catalytically inactive.[3] Similarly, phosphine ligands can be oxidized, which hinders their ability to stabilize the palladium center and facilitate the catalytic cycle.[3]

    • Recommended Solutions:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles.[3]

      • Use Fresh Reagents: Employ fresh, high-purity palladium sources and ligands. Pd(II) precatalysts can degrade over time, and phosphine ligands should be stored under an inert atmosphere.[3]

  • Potential Cause 2: Inefficient Base or Solvent System.

    • Explanation: The base plays a critical role in activating the boronic acid for the transmetalation step.[6][7][8] Its strength and solubility are paramount. The solvent must solubilize all reactants and stabilize the catalytic species.[3]

    • Recommended Solutions:

      • Base Screening: If a mild base like NaHCO₃ or K₂CO₃ is failing, consider a stronger or more soluble base. Anhydrous K₃PO₄ or Cs₂CO₃ are excellent alternatives, particularly in polar apublic solvents.[5]

      • Solvent Optimization: A combination of a polar aprotic solvent (e.g., 1,4-dioxane, THF, DMF) with a small amount of water often improves solubility and accelerates the reaction.[9][10] For anhydrous conditions, MeTHF or toluene can be effective.[5]

  • Potential Cause 3: Poor Quality Boronic Acid/Ester.

    • Explanation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially electron-deficient ones.[3][9] This side reaction consumes your nucleophile and reduces the yield.

    • Recommended Solutions:

      • Use Fresh Boronic Acid: Ensure your boronic acid is fresh and pure.

      • Switch to a More Stable Derivative: Consider converting the boronic acid to a more stable pinacol ester, MIDA boronate, or aryltrifluoroborate. These reagents often release the active species slowly, minimizing decomposition.[3][9]

Question 2: I'm observing significant coupling at the bromine position, leading to poor chemoselectivity. How can I exclusively target the C-I bond?

This is the central challenge when working with this compound. The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond, a principle that must be exploited.[1][2] Poor selectivity indicates your reaction conditions are too harsh or the catalyst is not discriminating enough.

  • Potential Cause 1: Reaction Temperature is Too High.

    • Explanation: While heat can drive a sluggish reaction, excessive temperature provides enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

    • Recommended Solutions:

      • Lower the Temperature: Start at a lower temperature (e.g., 50-70 °C) and only increase it if the reaction at the C-I position is too slow. The goal is to find the "sweet spot" where C-I coupling is efficient but C-Br coupling is negligible.

  • Potential Cause 2: Suboptimal Catalyst/Ligand Combination.

    • Explanation: The ligand's steric and electronic properties are crucial for controlling reactivity. Bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and often provide better selectivity in these systems.[5][6]

    • Recommended Solutions:

      • Ligand Screening: If standard ligands like PPh₃ are failing, switch to more specialized, bulky monodentate phosphine ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or use bidentate ligands like dppf.[5] These can offer superior performance for challenging couplings.

  • Potential Cause 3: Inappropriate Base.

    • Explanation: A very strong base can sometimes accelerate the background reaction at the less reactive C-Br site.

    • Recommended Solutions:

      • Use a Milder Base: A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient to promote selective coupling without forcing the C-Br bond to react.

Visualizing the Path to Selectivity

To achieve the desired product, a logical workflow is essential. The following diagram outlines a decision-making process for optimizing the chemoselective Suzuki coupling at the C-I position.

Chemoselectivity_Optimization cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcomes Reaction Outcomes cluster_actions Optimization Steps Start Start with mild conditions: - Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 - Base: K2CO3 - Solvent: Dioxane/H2O - Temp: 80°C Analyze Analyze crude reaction by LC-MS/NMR Start->Analyze High_Selectivity High Selectivity (>95:5 C-I:C-Br) Good Conversion (>80%) Analyze->High_Selectivity Desired Outcome Poor_Selectivity Poor Selectivity (Mixture of products) Analyze->Poor_Selectivity Problem Low_Conversion Low Conversion (Starting material remains) Analyze->Low_Conversion Problem Success SUCCESS: Proceed to Scale-up High_Selectivity->Success Optimize_Selectivity Improve Selectivity: 1. Lower Temperature (e.g., to 60°C) 2. Switch to bulkier ligand (XPhos, SPhos) 3. Use milder base (e.g., NaHCO3) Poor_Selectivity->Optimize_Selectivity Optimize_Conversion Improve Conversion: 1. Screen stronger base (K3PO4, Cs2CO3) 2. Increase Temperature incrementally 3. Check reagent quality (Boronic acid, Pd source) Low_Conversion->Optimize_Conversion Optimize_Selectivity->Analyze Re-run Reaction Optimize_Conversion->Analyze Re-run Reaction

Caption: A workflow for optimizing chemoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the C-I bond's higher reactivity over the C-Br bond?

The reactivity order in the oxidative addition step, which is often the rate-determining step, is I > Br > OTf >> Cl.[11][12][13] This is primarily due to the difference in bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break and thus allowing it to react preferentially with the Pd(0) catalyst under milder conditions.[2]

Q2: What are the most common side products, and how can they be minimized?

Besides the undesired C-Br coupled product, two other side reactions are common:

  • Protodeboronation: The boronic acid reacts with trace water or protic solvents to be replaced by a hydrogen atom.

    • Mitigation: Use anhydrous solvents, high-purity reagents, or switch to more stable boronate esters (e.g., pinacol esters).[3][5] Shorter reaction times can also help.[3]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Mitigation: This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that promotes homocoupling.[9] Rigorous degassing of the reaction mixture is the most effective preventative measure.[9]

Q3: Can I perform a sequential, one-pot reaction to functionalize both the iodine and bromine positions?

Yes, this is a primary advantage of using dihaloarenes like this compound.[1][14] The strategy involves two sequential steps:

  • First Coupling: Perform the first Suzuki coupling under conditions optimized for selective reaction at the C-I bond as discussed above.

  • Second Coupling: After the first reaction is complete, you can introduce a second, different boronic acid and adjust the conditions (e.g., add more catalyst, a different ligand, and/or increase the temperature) to drive the coupling at the now less-reactive C-Br bond.

The Suzuki Catalytic Cycle: A Focus on Selectivity

The mechanism of the Suzuki reaction involves three key steps.[6][11] For this compound, the selectivity is determined in the very first step.

Suzuki_Cycle pd0 Pd(0)L2 oa_complex_I Oxidative Addition (C-I Bond) pd0->oa_complex_I FAST (Low Energy Barrier) oa_complex_Br Oxidative Addition (C-Br Bond) pd0->oa_complex_Br SLOW (High Energy Barrier) Requires more energy (heat) pd_intermediate_I Ar(I)-Pd(II)L2-I oa_complex_I->pd_intermediate_I pd_intermediate_Br Ar(Br)-Pd(II)L2-Br oa_complex_Br->pd_intermediate_Br transmetalation Transmetalation (with R-B(OR)3-) pd_intermediate_I->transmetalation pd_trans_intermediate Ar(I)-Pd(II)L2-R transmetalation->pd_trans_intermediate reductive_elimination Reductive Elimination pd_trans_intermediate->reductive_elimination product Ar-R Product reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Suzuki cycle showing preferential C-I oxidative addition.

Optimized Protocol: Selective Suzuki Coupling at the C-2 (Iodo) Position

This protocol provides a robust starting point for the selective arylation of this compound.

Table 1: Reagents and Conditions

ComponentRoleRecommended AmountNotes
This compoundElectrophile1.0 equiv (Limiting Reagent)Ensure high purity.
Arylboronic AcidNucleophile1.2 - 1.5 equivExcess ensures full conversion of the electrophile.
Pd(dppf)Cl₂Catalyst1 - 3 mol%A reliable catalyst for selective couplings.
K₃PO₄ (anhydrous)Base2.0 - 3.0 equivA strong, non-nucleophilic base suitable for many substrates.
1,4-Dioxane / H₂OSolvent10:1 v/v (0.1 M)Degas thoroughly before use.
Reaction Temperature-80 °CA good starting temperature to ensure selectivity.
Reaction Time-4 - 16 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring suspension. The mixture may change color.

  • Reaction: Heat the reaction mixture to 80 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-bromo-2-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the selective formation of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in cross-coupling reactions?

A1: The principal advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the 2-position (the site of the iodine) under milder reaction conditions, while leaving the bromine at the 4-position available for subsequent transformations. This sequential cross-coupling capability is highly valuable for the efficient synthesis of complex, multi-substituted aromatic compounds.

Q2: I am observing the formation of a byproduct with the loss of the iodine atom, but no coupling has occurred. What is this, and why is it happening?

A2: This byproduct is likely 2-bromobenzonitrile, resulting from a side reaction called hydrodehalogenation (or reduction). In this process, the iodine atom is replaced by a hydrogen atom. This can occur when a hydride source is present in the reaction mixture. Potential hydride sources include solvent impurities, certain bases (like alkoxides in alcoholic solvents), or the boronic acid reagent itself in Suzuki couplings. The palladium catalyst can inadvertently facilitate this reduction pathway. To mitigate this, ensure you are using anhydrous, degassed solvents and consider your choice of base carefully.

Q3: Can the nitrile group interfere with the cross-coupling reaction?

A3: Yes, the nitrile group can influence the reaction in several ways. Its electron-withdrawing nature activates the aryl ring towards oxidative addition, which is generally favorable. However, the nitrogen lone pair of the nitrile can also coordinate to the palladium center. This coordination can sometimes stabilize certain catalytic intermediates, potentially slowing down the catalytic cycle. In some cases, particularly with certain ligands, this coordination can influence the regioselectivity of the reaction, although the inherent reactivity of the C-I bond usually dominates.

Q4: Is it possible to achieve cross-coupling at the C-Br position while leaving the C-I bond intact?

A4: Achieving selective coupling at the C-Br position in the presence of a C-I bond is extremely challenging under standard palladium-catalyzed cross-coupling conditions due to the inherent reactivity order of the halogens. While some specialized catalyst systems with bulky ligands have been reported to invert selectivity in certain dihalopyridine systems, this is not a common or predictable outcome for this compound. For practical purposes, selective coupling will almost exclusively occur at the C-I bond first.

Troubleshooting Guide: Side Reactions and Low Yields

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions for optimizing your cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material

Symptoms:

  • Significant amount of this compound remaining after the reaction.

  • Formation of only trace amounts of the desired product.

Potential Causes & Solutions:

CauseExplanationRecommended Solution(s)
Inactive Catalyst The Pd(0) active species has not been generated or has decomposed. This can be due to poor quality precatalyst or the presence of oxygen.Use a fresh, high-quality palladium precatalyst. For Pd(II) sources like Pd(OAc)₂, ensure complete reduction to Pd(0). Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or advanced precatalysts (e.g., G3-XPhos).
Inadequate Ligand The chosen ligand may not be suitable for the specific transformation, leading to a slow or stalled catalytic cycle.For Suzuki couplings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective. For Sonogashira, a combination of a phosphine ligand and a copper(I) co-catalyst is standard. For Buchwald-Hartwig, specialized biaryl phosphine ligands are crucial.
Suboptimal Temperature The reaction temperature may be too low to overcome the activation energy for oxidative addition or other steps in the catalytic cycle.Incrementally increase the reaction temperature. For Suzuki and Buchwald-Hartwig reactions, temperatures between 80-110 °C are common. Sonogashira reactions can often be run at or slightly above room temperature.
Incorrect Base The base may be too weak to facilitate the transmetalation step (in Suzuki) or deprotonate the coupling partner (in Sonogashira and Buchwald-Hartwig).For Suzuki, K₂CO₃ or K₃PO₄ are common choices. For Sonogashira, an amine base like Et₃N or DIPEA is typically used. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[1]
Issue 2: Formation of Homo-coupled Byproducts

Symptoms:

  • Presence of a symmetrical biaryl (from Suzuki), a diyne (from Sonogashira), or a diarylamine (less common in Buchwald-Hartwig).

Potential Causes & Solutions:

CauseExplanationRecommended Solution(s)
Oxygen Contamination Oxygen can promote the oxidative homo-coupling of terminal alkynes in Sonogashira reactions (Glaser coupling) and can also lead to homo-coupling of boronic acids in Suzuki reactions.Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
High Copper(I) Concentration (Sonogashira) Excess Cu(I) co-catalyst can accelerate the rate of Glaser homocoupling.Reduce the loading of the copper(I) salt (e.g., CuI) to 1-5 mol%. In persistent cases, consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.
Slow Cross-Coupling Rate If the desired cross-coupling is sluggish, the competing homo-coupling pathway can become more prominent.Address the root cause of the slow reaction by optimizing the catalyst, ligand, temperature, and base as described in Issue 1.
Issue 3: Lack of Selectivity and Formation of Di-substituted Product

Symptoms:

  • Formation of a product where both the iodine and bromine have been substituted.

Potential Causes & Solutions:

CauseExplanationRecommended Solution(s)
Harsh Reaction Conditions High temperatures and/or long reaction times can provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond, especially after the C-I bond has reacted.Use the mildest possible conditions that still afford a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the mono-substituted product is formed.
Excess Coupling Partner Using a large excess of the nucleophilic coupling partner can drive the reaction towards di-substitution.Use a stoichiometric amount (1.0-1.2 equivalents) of the boronic acid, alkyne, or amine to favor mono-substitution.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Selective Sonogashira Coupling at the C-I Position
  • Reaction Setup: To a dry Schlenk flask with a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.). Stir for 5-10 minutes. Then, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the product by flash chromatography.

Visualizing Reaction Pathways and Troubleshooting

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Cross-Coupling of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: A flowchart for troubleshooting common issues.

dot digraph "Catalytic_Cycle_Side_Reactions" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Side Reactions in the Catalytic Cycle", pad="0.5", nodesep="0.6", ranksep="0.8"]; node [shape=record, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Purification of Products from 4-Bromo-2-iodobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-2-iodobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile building block. The unique structure of this compound, with its differentially reactive halogen atoms, presents both synthetic opportunities and purification challenges. This center is designed to help you navigate these complexities with confidence.

Understanding the Starting Material: this compound

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex biaryl and heterocyclic systems.[1][2][3][4][5] Its utility stems from the two different halogen atoms attached to the aromatic ring. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[6] This differential reactivity allows for selective, stepwise functionalization, but it also necessitates precise control over reaction conditions to avoid mixtures of products, which can complicate purification.

Section 1: Core Purification Protocols

Before addressing specific problems, it is essential to have robust, standardized protocols for the most common purification techniques.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the most widely used method for purifying reaction mixtures when simple filtration or recrystallization is insufficient.[7] It is particularly effective for separating compounds with different polarities.

Step-by-Step Methodology
  • Sample Preparation: After the reaction work-up, concentrate the crude product under reduced pressure. To minimize streaking on the column, it is best to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude product), and then remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Packing: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product mass). Pack the column using the "wet" or "slurry" method with your chosen eluent system to ensure a homogenous stationary phase.

  • Loading the Sample: Carefully add the pre-adsorbed sample to the top of the packed column, taking care not to disturb the silica bed. Gently add a thin layer of sand on top to protect the sample layer during solvent addition.

  • Elution: Begin elution with the chosen solvent system. Apply positive pressure (using air or nitrogen) to achieve a solvent flow rate of approximately 2 inches per minute.[8] Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Table 1: Recommended Eluent Systems for Halogenated Aromatics
Polarity of ProductStarting Eluent System (v/v)Gradient Suggestion
Non-polar100% Hexanes or HeptaneGradually introduce Ethyl Acetate or Dichloromethane
Intermediate Polarity95:5 to 80:20 Hexanes:Ethyl AcetateIncrease the proportion of Ethyl Acetate
Polar70:30 Hexanes:Ethyl Acetate or DichloromethaneSwitch to a Dichloromethane:Methanol system

This table provides general starting points. The optimal system must be determined empirically using TLC analysis.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.[9] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution or are removed via hot filtration.[9]

Step-by-Step Methodology
  • Solvent Selection: Test various solvents to find one that dissolves your crude product when hot but gives poor solubility when cold. For aromatic nitriles, solvents like ethanol, isopropanol, or mixtures such as hexanes/ethyl acetate are often effective.[10][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.

  • Hot Filtration (if needed): If insoluble impurities (like dust, palladium black, or inorganic salts) are present, perform a gravity filtration of the hot solution through a fluted filter paper into a pre-warmed flask. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.[12]

Section 2: Troubleshooting and FAQs

This section addresses specific issues encountered during the purification of products from this compound reactions in a question-and-answer format.

Workflow: Selecting a Purification Strategy

The choice between chromatography and recrystallization is a critical first step. This decision tree can guide your approach based on the initial characteristics of your crude product.

G start Crude Reaction Product is_solid Is the product a solid at room temperature? start->is_solid is_soluble Can a suitable recrystallization solvent be found? is_solid->is_soluble Yes chromatography Proceed with Flash Column Chromatography is_solid->chromatography No (Oily Product) is_soluble->chromatography No recrystallize Perform Recrystallization is_soluble->recrystallize Yes impurities Are impurities significantly different in polarity? chromatography->impurities difficult_sep Consider derivatization or preparative HPLC impurities->difficult_sep No (Similar Rf)

Caption: Decision tree for selecting an appropriate purification method.

Q1: My column chromatography failed to separate the product from the unreacted this compound. Their Rf values are nearly identical. What should I do?

A1: This is a common challenge when the product has a polarity very similar to the starting material. Here are several strategies to improve separation:[8]

  • Change the Eluent System: Don't just vary the ratio; change the solvents themselves. If a Hexanes/Ethyl Acetate system fails, try a Toluene/Ethyl Acetate or Dichloromethane/Methanol system. Different solvent classes interact with the silica and your compounds in different ways, which can alter selectivity.[8]

  • Reduce the Rf Value: Better separation is often achieved at lower Rf values (e.g., 0.1-0.2). This will require using a less polar eluent system and will consume more solvent, but the resolution between spots will increase.[8]

  • Increase Column Length/Decrease Diameter: A longer, thinner column increases the number of theoretical plates, providing better separation for challenging mixtures.

  • Check Your Loading Technique: Ensure you are loading the sample in the most concentrated band possible. Use the dry-loading method described in Protocol 1, and make sure the injection solvent is less polar than your eluent.[8]

Q2: My Suzuki coupling reaction produced a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How do I remove it and prevent it in the future?

A2: Boronic acid homocoupling is a primary side reaction in Suzuki couplings, often forming a symmetrical biaryl that can be difficult to separate from the desired unsymmetrical product.[13]

  • Mechanism of Formation: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle, or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[13][14]

  • Removal:

    • Chromatography: Careful flash chromatography is the most common method. The homocoupled product often has a different polarity and crystal shape than the desired product, which can be exploited.

    • Recrystallization: If there is a sufficient difference in solubility between your desired product and the homocoupled byproduct, recrystallization can be highly effective. This may require screening several solvents.[12]

  • Prevention:

    • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture and solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen.[15][16]

    • Use High-Quality Reagents: Ensure your boronic acid is pure and that your palladium catalyst is active. Catalyst deactivation can lead to side reactions.[17]

    • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

G cluster_main Desired Suzuki Pathway cluster_side Side Reactions A Ar-I D [Ar-Pd(II)-I] A->D Oxidative Addition I Ar-H (Protodehalogenation) A->I H+ Source B Ar'-B(OH)2 B->D Transmetalation C Pd(0) C->A E [Ar-Pd(II)-Ar'] D->E E->C F Ar-Ar' (Product) E->F Reductive Elimination G Ar'-B(OH)2 H Ar'-Ar' (Homocoupling) G->H O2, Base

Caption: Simplified reaction pathways in a Suzuki coupling.

Q3: After work-up, my crude product is contaminated with a fine black powder. What is it and how do I get rid of it?

A3: The black powder is almost certainly "palladium black," which is the elemental, agglomerated, and inactive form of your palladium catalyst.[18] It precipitates when the catalytic species becomes unstable and falls out of solution.

  • Removal: This should be done before concentrating your reaction mixture for purification. After the reaction is complete and quenched, filter the entire organic layer through a pad of Celite® or a short plug of silica gel in a pipette.[12] Wash the pad with fresh extraction solvent to ensure all your product is collected. This simple filtration step will remove the insoluble palladium black and save you significant trouble during chromatography or recrystallization.

  • Prevention: While some precipitation can be unavoidable, its extent can be minimized by using robust phosphine ligands that stabilize the palladium catalyst in solution and by ensuring the reaction is not overheated or run for an excessive amount of time.[18]

Q4: I am performing a Sonogashira coupling and want to react only at the iodine position. How can I maximize selectivity?

A4: This is a perfect application of this compound's differential reactivity. The rate of oxidative addition of palladium into a C-I bond is much faster than into a C-Br bond.[6] To exploit this:

  • Control the Temperature: Run the reaction at a lower temperature. Room temperature or slightly above (e.g., 40 °C) is often sufficient for the C-I coupling and will significantly disfavor the less reactive C-Br coupling.[6] Avoid high temperatures (e.g., >80 °C) which can begin to activate the C-Br bond.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. Unnecessarily long reaction times increase the chance of the second, slower coupling occurring at the bromine position.

  • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the terminal alkyne. This ensures there is not a large excess of coupling partner available to react with the less reactive C-Br bond after the initial C-I coupling is complete.

Q5: My product "oils out" during recrystallization instead of forming crystals. What are my options?

A5: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[9]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9] Adding a "seed crystal" of previously purified material, if you have it, is also very effective.

  • Modify the Solvent System: Your compound may be too soluble. Re-heat the mixture to re-dissolve the oil, then add a small amount of a "poor" solvent (one in which your compound is insoluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

  • Lower the Cooling Temperature: If the oil solidifies upon cooling in an ice bath, you can try to recrystallize the now-solid oil from a different solvent with a lower boiling point.

  • Resort to Chromatography: If recrystallization proves intractable, column chromatography is the most reliable alternative for purifying oils or low-melting-point solids.[10]

References

Technical Support Center: Selective Hydrodehalogenation of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective chemical transformations. Today, we address a common yet critical challenge: the selective hydrodehalogenation of 4-Bromo-2-iodobenzonitrile to yield 4-bromobenzonitrile.

The goal is to precisely remove the iodo group while preserving the bromo substituent. This requires a nuanced understanding of reaction mechanisms and careful control of experimental parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the selectivity and success of your reaction.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: "My reaction shows low selectivity. I'm observing significant formation of benzonitrile (de-bromination) alongside my desired 4-bromobenzonitrile."

Answer:

This is the most common issue and typically points to reaction conditions that are too harsh or a catalyst system that is not sufficiently selective. The C-I bond is significantly weaker than the C-Br bond, which is the basis for selectivity. However, over-reduction can occur if the catalyst is too active or if the reaction parameters are not optimized.

Potential Causes & Step-by-Step Solutions:

  • Overly Active Catalyst: Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) can sometimes be too aggressive, especially at high loadings or temperatures.

    • Solution: Reduce the catalyst loading (start with 1-2 mol%). If the problem persists, consider a homogeneous palladium catalyst, which allows for fine-tuning of reactivity through ligand selection. A system like Pd(OAc)₂ with a suitable phosphine ligand can offer superior control.

  • Harsh Hydrogen Source/Pressure: The use of high-pressure hydrogen gas (H₂) can diminish selectivity.

    • Solution: Switch from H₂ gas to a transfer hydrogenation reagent. These reagents provide a milder, controlled release of hydrogen.[1] Excellent options include:

      • Ammonium formate (HCOONH₄)

      • Sodium formate (HCOONa)[1]

      • 2-Propanol, which can serve as both solvent and hydrogen donor.[2]

    • If using H₂ gas is necessary, conduct the reaction at atmospheric pressure (e.g., using a balloon filled with H₂).

  • Elevated Temperature: Higher temperatures provide more energy to overcome the activation barrier for C-Br cleavage.

    • Solution: Perform the reaction at room temperature or even cooler (0 °C). Most selective de-iodinations can proceed efficiently at ambient temperatures.

Question 2: "My reaction is very sluggish or stalls before the starting material is fully consumed, even after several hours."

Answer:

A stalled reaction suggests an issue with catalyst activity or the presence of inhibitors.

Potential Causes & Step-by-Step Solutions:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the reagents or solvents (e.g., sulfur compounds, residual acids). The active sites of heterogeneous catalysts can also be blocked.

    • Solution:

      • Ensure all solvents are of high purity and are thoroughly degassed to remove oxygen, which can deactivate Pd(0) catalysts.

      • Use fresh, high-quality catalyst. If using Pd/C, ensure it is from a reputable supplier.

      • For homogeneous systems, ensure the ligand is pure and the palladium precursor is stored correctly.

  • Insufficient Catalyst Loading: While high loading can hurt selectivity, too low a loading will naturally result in a slow reaction.

    • Solution: If you are using a very low loading (e.g., <1 mol%), try incrementally increasing it to 2-5 mol%. Monitor the reaction closely by TLC or GC-MS to track the consumption of starting material and the formation of both the desired product and the over-reduced side product.

  • Incorrect Base or Solvent: The choice of base and solvent is critical for catalyst efficiency and turnover.

    • Solution: A mild base is often required. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices. The solvent should fully dissolve the substrate; common choices include methanol, ethanol, or THF.

Question 3: "I'm observing the formation of unexpected side products, such as dimerization of the starting material."

Answer:

Side product formation, other than simple over-reduction, often points to radical pathways or other competing reaction mechanisms.

Potential Causes & Step-by-Step Solutions:

  • Radical Intermediates: Some reduction methods, particularly those that are metal-free or use certain light-induced pathways, can proceed via aryl radicals, which can dimerize.[3][4]

    • Solution: Stick to well-established palladium-catalyzed hydrogenation or transfer hydrogenation protocols, which primarily proceed through an oxidative addition/reductive elimination cycle. This minimizes the concentration of free radical intermediates.

  • Reaction Concentration: High concentrations can sometimes favor bimolecular side reactions.

    • Solution: Try running the reaction at a lower concentration (e.g., 0.05 M to 0.1 M) to disfavor intermolecular side reactions.

Logical Flow for Troubleshooting

This diagram outlines a decision-making process for addressing poor selectivity in the hydrodehalogenation of this compound.

G start Problem: Low Selectivity (Debromination Observed) check_h2 Are you using high-pressure H₂ gas? start->check_h2 switch_h_source Action: Switch to a transfer hydrogenation source (e.g., HCOONH₄, 2-propanol). check_h2->switch_h_source Yes check_temp Is the reaction temperature elevated (>30 °C)? check_h2->check_temp No switch_h_source->check_temp lower_temp Action: Reduce temperature to room temp or 0 °C. check_temp->lower_temp Yes check_catalyst Are you using a highly active catalyst (e.g., high-loading Pd/C)? check_temp->check_catalyst No lower_temp->check_catalyst tune_catalyst Action: Reduce catalyst loading or switch to a tunable homogeneous catalyst system (e.g., Pd(OAc)₂/ligand). check_catalyst->tune_catalyst Yes end_node Improved Selectivity Achieved check_catalyst->end_node No (Re-evaluate other parameters) tune_catalyst->end_node

Caption: Troubleshooting Decision Tree for Low Selectivity.

Frequently Asked Questions (FAQs)
  • Q1: What is the fundamental principle behind selective C-I bond cleavage over C-Br? The selectivity is rooted in the difference in bond dissociation energies (BDE). The C(sp²)-I bond is weaker (approx. 65 kcal/mol) than the C(sp²)-Br bond (approx. 81 kcal/mol). In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[5] This step occurs much more readily with the weaker C-I bond, allowing for its selective cleavage under mild conditions that do not provide enough energy to break the more robust C-Br bond.

  • Q2: How do I choose the optimal catalyst and ligand system? For maximum control, a homogeneous system is often preferred.

    • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and reliable choice as it is readily reduced in situ to the active Pd(0) species.

    • Ligands: The ligand's role is to modulate the electronic properties and steric environment of the palladium center. For hydrodehalogenation, electron-rich and sterically bulky phosphine ligands are often effective. They promote the oxidative addition step while potentially disfavoring the cleavage of stronger bonds. However, for simple, selective de-iodination, sometimes no special ligand is needed, or a simple one like triphenylphosphine (PPh₃) is sufficient.

  • Q3: How can I effectively monitor the reaction's progress and selectivity? Regular monitoring is key to stopping the reaction once the starting material is consumed, before significant over-reduction occurs.

    • Thin-Layer Chromatography (TLC): Provides a quick qualitative check. You should see the spot for this compound disappear and a new spot for 4-bromobenzonitrile appear. It's also useful to run a standard of benzonitrile to see if any is being formed.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique. It provides quantitative information on the relative amounts of starting material, desired product, and the over-reduced side product. A small aliquot can be taken from the reaction, quenched, and quickly analyzed.

Data Presentation: Comparison of Catalyst Systems

The table below summarizes outcomes from various catalytic systems for the hydrodehalogenation of aryl halides, illustrating the importance of choosing the right conditions for selectivity.

Catalyst SystemHydrogen SourceKey FeatureSelectivity (I vs. Br)Reference
10% Pd/CH₂ (1 atm)Standard heterogeneous catalystGood, but risk of over-reduction[6]
Pd(OAc)₂ / YPhosEthanolHomogeneous, mild conditionsExcellent for various halides[7]
Ru(II) complex2-PropanolTransfer hydrogenationHigh functional group tolerance[2]
Ni-on-graphiteNaBH₄Inexpensive, heterogeneousGood chemoselectivity[2]
Experimental Protocol: Selective De-iodination via Transfer Hydrogenation

This protocol provides a reliable method for the selective hydrodehalogenation of this compound using ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 3.25 mmol).

  • Add Solvent: Add methanol (30 mL) to dissolve the substrate.

  • Add Reagents: Carefully add ammonium formate (1.02 g, 16.25 mmol, 5 equivalents) to the solution.

  • Add Catalyst: In a final step, add 10% Pd/C (50% wet, ~170 mg, ~0.08 mmol Pd, 2.5 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.

  • Reaction: Equip the flask with a condenser and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using GC-MS or TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

  • Workup - Filtration: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol or DCM.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. To the residue, add water (20 mL) and extract with DCM (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromobenzonitrile.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed hydrodehalogenation, highlighting the selective oxidative addition step.

G pd0 Pd(0)Lₙ (Active Catalyst) pd2_complex Ar(Br)(I)-Pd(II)Lₙ (Oxidative Adduct) pd0->pd2_complex + Ar(Br)-I substrate Ar(Br)-I (Starting Material) pd_hydride Ar(Br)-Pd(II)-H Lₙ pd2_complex->pd_hydride Hydride Transfer pd2_complex->pd_hydride pd2_complex->pd_hydride + 'H⁻' hydride_source Hydride Source (e.g., H₂, HCOO⁻) hydride_exchange Hydride Transfer pd_hydride->pd0 Reductive Elimination product Ar(Br)-H (Desired Product) pd_hydride->product pd_hydride->product Reductive Elimination product->pd0 + Pd(0)Lₙ substrate->pd2_complex Oxidative Addition (Selective C-I Cleavage)

Caption: Simplified Catalytic Cycle for Selective Hydrodehalogenation.

References

Technical Support Center: Managing Low Yields in 4-Bromo-2-iodobenzonitrile Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with 4-bromo-2-iodobenzonitrile. The unique structure of this substrate, featuring two different halogens, presents a powerful opportunity for sequential, site-selective functionalization, but it also introduces specific challenges that can lead to low yields if not properly managed.

The central principle governing reactions with this substrate is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond.[1][2] This guide is structured to help you exploit this reactivity difference to achieve high yields of the desired mono-iodide coupled product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, common problems encountered during the coupling of this compound in a direct question-and-answer format.

Question 1: My reaction yield is low, and I'm mostly recovering my starting material. What are the primary causes?

Answer: When a reaction fails to proceed, the issue typically lies with one of the core components of the catalytic cycle. The most common culprits are catalyst inactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inactivation: The active Pd(0) species is the engine of the catalytic cycle.[3] It can be easily poisoned or fall out of the cycle.

    • Cause: Exposure to oxygen. The Pd(0) catalyst is sensitive to oxidation.

    • Solution: Ensure your entire setup is under an inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents must be rigorously degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for 15-30 minutes are critical.[1][4]

    • Cause: Catalyst decomposition to palladium black. This indicates that the Pd(0) species is not properly stabilized by its ligands and has aggregated.[5] This can be promoted by high temperatures or certain solvents like THF.[6]

    • Solution: Use a more stable palladium precatalyst or a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center and accelerate the key steps of the catalytic cycle.[3][7]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature is too low. While the C-I bond is reactive, oxidative addition still requires a certain activation energy.

    • Solution: Gradually increase the reaction temperature. For a Suzuki coupling, a starting point of 60-80 °C is reasonable. For a Sonogashira coupling with an aryl bromide, temperatures up to 100 °C may be needed, but for the more reactive iodide, a lower temperature should suffice.[8] Monitor the reaction for byproduct formation as you increase the heat.

  • Poor Reagent Quality:

    • Cause: Impure or wet reagents and solvents. Water can interfere with the base and promote unwanted side reactions like protodeboronation in Suzuki couplings.[7] Impurities in the starting material can poison the catalyst.[1]

    • Solution: Use high-purity, anhydrous solvents. Ensure your boronic acid, alkyne, or amine coupling partner is pure. If necessary, purify starting materials before use. Use a fresh bottle of the copper co-catalyst (e.g., CuI) for Sonogashira reactions, as it can degrade over time.[1]

Question 2: I'm getting a mixture of the desired mono-coupled product (at the iodine position) and the di-substituted product. How do I improve selectivity?

Answer: Achieving mono-selectivity is the key challenge with dihaloarenes.[9] The formation of a di-substituted product means the reaction conditions are too harsh, allowing for the slower oxidative addition at the C-Br bond to occur.

  • Primary Cause: The reaction temperature is too high or the reaction time is too long.

  • Solution:

    • Lower the Reaction Temperature: This is the most effective tool for controlling selectivity. The oxidative addition to the C-I bond has a lower activation energy than addition to the C-Br bond. By lowering the temperature, you can find a window where the first reaction proceeds at a reasonable rate while the second is kinetically disfavored. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction closely by TLC or LC-MS.

    • Reduce Reaction Time: Once the starting material is consumed to form the mono-coupled product, stop the reaction. Prolonged heating will inevitably lead to the formation of the di-coupled byproduct.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid). Using a large excess can drive the reaction towards double addition.

    • Ligand Choice: Extremely bulky and active ligands can sometimes promote exhaustive functionalization.[10][11] While good for activating the C-Br bond in a second step, a slightly less active or sterically demanding ligand might improve selectivity in the first step if temperature control is insufficient.

Question 3: My main byproduct is from the homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I prevent this?

Answer: Homocoupling is a common side reaction that consumes your nucleophile and complicates purification.

  • For Suzuki Reactions (Glaser-Hay Coupling):

    • Cause: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned in Q1, rigorous degassing of all solvents and reagents is the most effective preventative measure.[4]

  • For Sonogashira Reactions:

    • Cause: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.

    • Solution: In addition to strict anaerobic conditions, you can consider a "copper-free" Sonogashira protocol.[1][12] These reactions may require specific ligands, a different base, or slightly higher temperatures but completely eliminate the pathway for copper-mediated alkyne homocoupling.

Question 4: I'm observing significant hydrodehalogenation, resulting in 4-bromobenzonitrile as a byproduct. What is the source of the hydrogen, and how do I stop it?

Answer: Hydrodehalogenation is the replacement of a halogen with a hydrogen atom, a reductive process that lowers your yield.[13]

  • Cause: The primary source of the unwanted hydride is often the solvent or the base.

    • Solvent: Alcoholic solvents (like ethanol or isopropanol) can act as hydride donors.[13]

    • Base: Some bases or impurities within them can be a source of hydrides. The choice and quality of the base are critical.[13]

  • Solution:

    • Change Your Solvent: Switch to a non-protic solvent such as toluene, dioxane, or DMF.

    • Screen Your Base: If you suspect the base is the issue, try a different one. Common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally robust.[14][15] Ensure the base is of high purity.

    • Optimize Ligand: A well-chosen, bulky, electron-rich ligand can promote the desired reductive elimination of the cross-coupled product at a rate that outcompetes the dehalogenation pathway.[13]

Frequently Asked Questions (FAQs)

  • Q: What is the general reactivity order for the two halogen atoms in this compound?

    • A: The reactivity order for palladium-catalyzed oxidative addition is Iodine > Bromine >> Chlorine.[2] This allows for selective coupling at the C-I bond under milder conditions than those required to activate the C-Br bond.

  • Q: Which catalyst systems are best for a selective Suzuki-Miyaura coupling?

    • A: For a robust starting point, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is recommended. Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices for promoting the catalytic cycle efficiently at lower temperatures, which aids selectivity.[7]

  • Q: What are the recommended conditions for a selective Sonogashira coupling?

    • A: A standard Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[16][17] To ensure selectivity, perform the reaction at or near room temperature, as the C-I bond is highly reactive under these conditions.

  • Q: After successfully coupling at the iodine position, can I perform a second, different coupling at the bromine position?

    • A: Yes, absolutely. This is the primary synthetic advantage of this substrate. Once you have isolated and purified the mono-coupled product, you can subject it to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, a more active catalyst system) to functionalize the C-Br bond. This allows for the controlled, stepwise synthesis of complex, multi-substituted aromatic compounds.

Visualizations & Diagrams

dot digraph "Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Diagram 1: The Palladium Cross-Coupling Catalytic Cycle", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R¹-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Transmetalation\n(R²-M)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdIIR1R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R¹-R²\n(Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII; PdII -> Trans [label="R-B(OH)₂ / R-SnBu₃ etc."]; Trans -> PdIIR1R2; PdIIR1R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } enddot Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Diagram 2: Troubleshooting Workflow for Low Yields", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low Yield of Desired Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSM [label="Recovering Starting Material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckByproducts [label="Major Byproducts Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// SM Path Catalyst [label="1. Check Catalyst Activity\n- Degas Rigorously\n- Use Fresh Catalyst/Ligand\n- Avoid Pd Black Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="2. Optimize Conditions\n- Increase Temperature Gradually\n- Screen Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="3. Verify Reagent Quality\n- Use Anhydrous Solvents\n- Purify Starting Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Byproducts Path DiSub [label="Di-substituted Product?\n- Lower Temperature\n- Reduce Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Homo [label="Homocoupling?\n- Rigorous Degassing\n- Consider Copper-Free (Sonogashira)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehalo [label="Dehalogenation?\n- Switch to Aprotic Solvent\n- Screen Bases", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSM; Start -> CheckByproducts; CheckSM -> Catalyst [label="Yes"]; Catalyst -> Conditions; Conditions -> Reagents;

CheckByproducts -> DiSub [label="Yes"]; CheckByproducts -> Homo [label="Yes"]; CheckByproducts -> Dehalo [label="Yes"]; } enddot Caption: A logical workflow for diagnosing and solving low-yield issues.

dot digraph "Selective_Coupling" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Diagram 3: Selective Coupling Strategy", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Structure definitions StartStruct [label=<This compound>]; MidStruct [label=<Mono-coupled Product>]; FinalStruct [label=<Di-coupled Product>];

// Reaction conditions Cond1 [label="Step 1: C-I Coupling\n- R¹-Nu, Pd Catalyst\n- MILD Conditions\n (Low Temp, Short Time)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cond2 [label="Step 2: C-Br Coupling\n- R²-Nu, Pd Catalyst\n- FORCING Conditions\n (High Temp, Active Ligand)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Layout StartStruct -> Cond1 -> MidStruct -> Cond2 -> FinalStruct; } enddot Caption: Strategy for sequential coupling based on differential halide reactivity.

Data & Protocols

Table 1: Recommended Catalyst Systems & Conditions
Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)60-80Rigorous degassing is essential to prevent boronic acid decomposition.[4][7]
Sonogashira Pd(PPh₃)₂Cl₂ (2-3%)CuI (1-2%)TEA or DIPEA (3.0)THF or DMF25-40Use fresh CuI. For sensitive substrates, consider copper-free conditions.[1][16]
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Toluene or Dioxane80-100Base is very strong and moisture-sensitive; handle under inert conditions.[18]
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling at the C-I position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • Toluene (5 mL) and Degassed Deionized Water (0.5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under vacuum and backfill with Argon. Repeat this process three times to ensure the atmosphere is inert.[19]

  • Solvent Addition: Add the degassed toluene and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-6 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-2-arylbenzonitrile.

References

Technical Support Center: Byproduct Formation in 4-Bromo-2-iodobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. The following question-and-answer format directly addresses issues you may encounter in your laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its critical steps?

The most prevalent and practical method for synthesizing this compound is via a Sandmeyer reaction.[1][2] This multi-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the diazonium group with a nitrile.

The critical steps involve:

  • Diazotization: The starting material, 4-bromo-2-iodoaniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[3][4] This step is crucial as aryl diazonium salts are often unstable at higher temperatures.[5]

  • Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN) to facilitate the substitution of the diazonium group with a nitrile (-CN) group.[1][6]

Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What could be the cause?

The formation of dark, insoluble byproducts is a common issue in Sandmeyer reactions and can be attributed to several factors:

  • Azo Coupling: The highly reactive diazonium salt can couple with the starting amine (4-bromo-2-iodoaniline) or other electron-rich aromatic species present in the reaction mixture. This leads to the formation of highly colored azo compounds.[5]

  • Phenolic Byproducts: If the temperature of the diazotization or the Sandmeyer reaction is not strictly controlled and rises above the recommended 0-5 °C, the diazonium salt can decompose and react with water to form 4-bromo-2-iodophenol.[5] Phenols are susceptible to oxidation, which can lead to the formation of colored, polymeric materials.

  • Radical Side Reactions: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] Uncontrolled radical reactions can lead to the formation of biaryl byproducts and other polymeric materials.[1]

Q3: My final product shows an extra peak in the NMR that I can't identify. What are the most likely byproducts?

Besides the issues mentioned above, several other byproducts can form during the synthesis of this compound:

  • 4-Bromo-2-chlorobenzonitrile or 4-Bromo-2-bromobenzonitrile: If the diazotization is carried out in hydrochloric or hydrobromic acid, respectively, and there is an excess of copper(I) halides, a competing Sandmeyer reaction can occur, leading to the incorporation of a halogen instead of the nitrile group.

  • 4-Bromobenzonitrile: Reductive deiodination, where the iodine atom is replaced by a hydrogen atom, can occur under certain conditions.

  • Unreacted Starting Material: Incomplete diazotization or an inefficient Sandmeyer reaction will result in the presence of 4-bromo-2-iodoaniline in the final product.

  • Hydrolysis of the Nitrile: Although less common under standard Sandmeyer conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-bromo-2-iodobenzoic acid) during workup or purification if harsh acidic or basic conditions are employed.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient Sandmeyer reaction.- Ensure slow, dropwise addition of sodium nitrite solution while maintaining the temperature at 0-5 °C. - Use the freshly prepared diazonium salt solution immediately in the next step. - Ensure the copper(I) cyanide is of high purity and the reaction is stirred vigorously.
Formation of a Precipitate During Diazotization - The aniline salt is precipitating out of the acidic solution.- Ensure sufficient acid is used to fully dissolve the starting aniline as its salt. A slight excess of acid is often beneficial.
Product is Contaminated with Phenolic Impurities - Reaction temperature exceeded 5 °C during diazotization or the Sandmeyer step.- Strictly maintain the reaction temperature between 0-5 °C using an ice/salt bath. Monitor the internal temperature of the reaction flask.
Presence of Halogenated Byproducts (Cl or Br instead of CN) - Use of excess hydrochloric or hydrobromic acid in the presence of copper.- Use an alternative acid for diazotization, such as sulfuric acid, if this is a persistent issue. Ensure the stoichiometry of the copper(I) cyanide is appropriate.
Difficulties in Isolating the Product - The product may be "oiling out" instead of crystallizing during workup.- Ensure the pH of the aqueous layer is properly neutralized before extraction. - Try different solvent systems for extraction and recrystallization. A solvent screen is recommended.[7]

Experimental Workflow: Troubleshooting & Optimization

Caption: A troubleshooting decision tree for the synthesis of this compound.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-bromo-2-iodoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to be handled with extreme caution)

  • Deionized water

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-2-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 equivalents) in deionized water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Part B: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a minimal amount of aqueous sodium cyanide solution (handle with extreme caution in a well-ventilated fume hood). Alternatively, a pre-made solution of copper(I) cyanide can be used.

  • Cool this solution to 0-5 °C.

  • Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Extract the reaction mixture with an organic solvent such as toluene or ethyl acetate.

  • Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[7][8]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Ethanol, isopropanol, or mixtures with water are good starting points.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Reaction Mechanism Overview

SandmeyerMechanism Aniline 4-Bromo-2-iodoaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl, 0-5 °C ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical Cu(I) Product This compound ArylRadical->Product Cu(II)CN

Caption: Simplified mechanism of the Sandmeyer reaction for this compound synthesis.

IV. References

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • Biosynth. This compound | 944276-67-9. --INVALID-LINK--

  • Hassan, S. Z., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(45), 29333-29353. --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--

  • ChemicalBook. 4-Iodobenzonitrile synthesis. --INVALID-LINK--

  • Matrix Scientific. This compound | 944276-67-9. --INVALID-LINK--

  • Reddit. Sandmeyer reaction. --INVALID-LINK--

  • Sigma-Aldrich. 4-Iodobenzonitrile 97%. --INVALID-LINK--

  • Syrrx. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • ChemicalBook. This compound | 944276-67-9. --INVALID-LINK--

  • Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. --INVALID-LINK--

  • BLD Pharm. 3-Bromo-4-iodobenzonitrile | 1000577-94-5. --INVALID-LINK--

  • International Journal of ChemTech Research. EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. --INVALID-LINK--

  • Sciencemadness.org. Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary. --INVALID-LINK--

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile. --INVALID-LINK--

  • Sigma-Aldrich. 4-Iodobenzonitrile 97%. --INVALID-LINK--

  • BenchChem. Preventing side reactions in the diazotization of 4-nitroaniline derivatives. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Diazotization Reaction Mechanism for Aromatic Amines. --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde. --INVALID-LINK--

  • Google Patents. CN1252043C - Process for preparing para-bromo benzonitrile. --INVALID-LINK--

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common yet critical challenge encountered during the use of 4-bromo-2-iodobenzonitrile: achieving adequate solubility in reaction solvents. As a highly functionalized building block, its successful application in cross-coupling reactions is often predicated on overcoming solubility hurdles. This document is designed to equip you with the knowledge and practical strategies to ensure your reactions proceed smoothly and efficiently.

Understanding the Challenge: The 'Brick Dust' Problem

This compound is a crystalline solid with a relatively rigid and polar structure.[1][2] This combination can lead to strong crystal lattice energy, making it sparingly soluble in many common organic solvents, a phenomenon often colloquially referred to as the "brick dust" problem by chemists. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. This guide will walk you through a systematic approach to diagnosing and solving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What are the best general-purpose solvents to start with?

A1: Based on the principle of "like dissolves like," polar aprotic solvents are generally the most effective for dissolving polar molecules like this compound. We recommend starting with the following solvents, ranked by their general effectiveness for similar compounds:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

Toluene, a common solvent for Suzuki and Sonogashira reactions, is less polar and may require heating to achieve sufficient solubility. For many cross-coupling reactions, a mixture of an organic solvent with water is used, which can also aid in dissolving the inorganic bases typically required.[3]

Q2: I'm performing a Suzuki-Miyaura coupling. Which solvent system is recommended?

A2: For Suzuki-Miyaura reactions, a common and effective solvent system is a mixture of an ethereal solvent with water. A good starting point is a 4:1 to 10:1 mixture of 1,4-dioxane/water or THF/water . The water is not only a co-solvent but also essential for activating the boronic acid and dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄).[3] If solubility remains an issue, consider switching to a more polar solvent system like DMF/water .

Q3: What about solvent selection for a Sonogashira coupling?

A3: Sonogashira couplings are often performed in polar aprotic solvents. THF is a very common choice.[4][5] If solubility is a concern, a mixture of THF and dimethylamine (DMA) can be effective, with DMA also serving as the base.[5] For particularly stubborn cases, consider using neat amine as the solvent, such as triethylamine or diisopropylamine, although this may complicate work-up.

Q4: Can I heat the reaction mixture to improve solubility?

A4: Yes, heating is a standard technique to increase the solubility of most organic compounds. Most Suzuki and Sonogashira reactions are run at elevated temperatures (typically 80-110 °C).[6] However, be mindful of the thermal stability of your reactants and catalyst. Prolonged heating at very high temperatures can lead to decomposition.

Q5: My compound is still not dissolving even with heating. What are my options?

A5: If you've explored single and mixed solvent systems with heating and still face poor solubility, you can consider the following advanced techniques:

  • Use of a Co-solvent: A small amount of a highly polar aprotic solvent like DMF or DMSO can be added to a less polar solvent (e.g., toluene or dioxane) to act as a "solubility booster."

  • Phase-Transfer Catalysis: For reactions in biphasic systems where the reactants have low mutual solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by transporting one reactant across the phase boundary.

  • Solvent-Free Conditions: For extremely insoluble substrates, solvent-free methods like high-speed ball milling can be employed. This technique uses mechanical force to intimately mix the solid reactants and promote the reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting solubility issues with this compound in your reactions.

Issue: this compound does not fully dissolve in the chosen reaction solvent, leading to a heterogeneous mixture and likely a poor reaction outcome.

Step 1: Solvent System Evaluation

Before significantly altering other reaction parameters, systematically evaluate your solvent choice.

Protocol for Solubility Testing:

  • To a small vial, add a known amount of this compound (e.g., 10 mg).

  • Add a measured volume of the solvent to be tested (e.g., 0.5 mL).

  • Stir vigorously at room temperature and observe.

  • If not fully dissolved, gently heat the mixture (e.g., to 60-80 °C) and observe again.

  • Record your observations (e.g., "soluble," "partially soluble," "insoluble," "soluble upon heating").

Qualitative Solubility Profile (General Guideline for Dihalogenated Benzonitriles):

SolventPolarityExpected SolubilityNotes
Toluene NonpolarLow to ModerateOften requires heating.
Hexanes NonpolarVery LowNot recommended as a primary solvent.
1,4-Dioxane Polar AproticModerate to GoodGood starting point, often used with water.
THF Polar AproticModerate to GoodCommon for Sonogashira and Suzuki reactions.
Acetonitrile Polar AproticGoodCan be a good option for increasing polarity.
DMF Polar AproticHighExcellent solubilizing power, but higher boiling point can complicate removal.
DMSO Polar AproticHighVery high solubilizing power, but can be difficult to remove and may interfere with some catalytic cycles.
Step 2: Leveraging Co-solvents

If a single solvent is insufficient, a co-solvent can be a powerful tool.

Experimental Workflow for Co-solvent Screening:

Caption: Decision workflow for co-solvent selection.

Step 3: Optimizing Reaction Conditions for Poorly Soluble Substrates

If solubility remains a challenge, adjusting other reaction parameters in conjunction with the solvent system can be effective.

Decision Pathway for Reaction Optimization:

Reaction_Optimization start Incomplete Reaction Due to Poor Solubility increase_temp Increase Reaction Temperature (e.g., 80°C to 110°C) start->increase_temp change_base Change Base (e.g., K2CO3 to Cs2CO3 or K3PO4) increase_temp->change_base No success Reaction Improvement increase_temp->success Yes increase_dilution Increase Solvent Volume (Lower Concentration) change_base->increase_dilution No change_base->success Yes increase_dilution->success Yes no_improvement No Improvement increase_dilution->no_improvement No consider_ligand Consider Ligand Modification no_improvement->consider_ligand

Caption: Troubleshooting pathway for optimizing reactions with poorly soluble substrates.

Representative Experimental Protocols

The following are general, adaptable protocols for common cross-coupling reactions involving this compound, with an emphasis on addressing solubility.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: Coupling of this compound with an arylboronic acid.

  • Note: The C-I bond is more reactive than the C-Br bond, and selective coupling at the iodine position is expected under standard conditions.

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a phosphine ligand if required.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Sonogashira Coupling
  • Reaction: Coupling of this compound with a terminal alkyne.

  • Note: Similar to the Suzuki reaction, selective coupling at the more reactive iodine position is anticipated.[4]

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the solvent (e.g., THF or a THF/amine mixture).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary to improve solubility and reaction rate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the product by column chromatography.

References

Technical Support Center: Sequential Coupling of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, chemists, and process development professionals working with 4-Bromo-2-iodobenzonitrile. This guide is designed to provide expert insights and practical troubleshooting advice for sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common challenges and optimize your synthetic routes.

Understanding the Reactivity of this compound

The key to successfully employing this compound in sequential couplings lies in understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step, and its rate is highly dependent on the carbon-halogen bond strength.[1] The C-I bond is weaker and therefore more reactive than the C-Br bond, which in turn is more reactive than the C-Cl bond. This reactivity trend (I > Br > Cl) is the foundation for achieving chemoselectivity in sequential couplings.[1][2]

This inherent reactivity difference allows for the selective functionalization of the 2-position (iodine) under milder conditions, leaving the 4-position (bromine) available for a subsequent, typically more forcing, coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the sequential coupling of this compound in a question-and-answer format.

Issue 1: Poor Chemoselectivity - Mixture of Mono- and Di-substituted Products in the First Coupling Step

Q: I am attempting a Suzuki coupling at the 2-position (iodine) of this compound, but I'm observing significant formation of the di-substituted product and unreacted starting material. How can I improve the selectivity for the mono-iodide coupling?

A: This is a classic challenge of optimizing reaction conditions to exploit the differential reactivity of the two halogen atoms. Several factors can be tuned to favor the selective reaction at the C-I bond:

  • Reaction Temperature: Lowering the reaction temperature is the most critical parameter to control selectivity. The oxidative addition to the C-Br bond has a higher activation energy than that of the C-I bond. By running the reaction at or near room temperature, you can often achieve high selectivity for the iodide coupling.[3]

  • Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the slow but steady formation of the di-substituted product. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Catalyst and Ligand Choice: While many standard palladium catalysts can be used, the choice of ligand can influence selectivity. Less reactive catalyst systems might be beneficial. For instance, using a less electron-rich or sterically less bulky phosphine ligand could potentially disfavor the more challenging oxidative addition at the C-Br bond. However, this needs to be balanced with achieving a reasonable reaction rate for the C-I coupling.

  • Equivalents of Coupling Partner: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the first coupling to completion without excessively promoting the second. A large excess of the nucleophile should be avoided as it can increase the rate of the second coupling.

Issue 2: Low or No Yield in the First Coupling Step (Iodide Position)

Q: My Sonogashira coupling with a terminal alkyne at the 2-position of this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

A: Low or no yield in a Sonogashira coupling, which is generally a robust reaction, points to a few common culprits:

  • Inactive Catalyst: Ensure your palladium and copper(I) catalysts are active. The palladium source, often a Pd(II) precatalyst like PdCl₂(PPh₃)₂, needs to be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle won't start. Ensure your phosphine ligands are not oxidized. Using a pre-activated Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this.

  • Atmosphere and Solvent Quality: Sonogashira couplings are highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.[5][6] Ensure your reaction setup is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period) and maintained under a positive pressure of an inert gas like argon or nitrogen. Solvents and bases (like triethylamine or diisopropylamine) must be anhydrous and free of peroxides.[7][8]

  • Base Selection: The amine base in a Sonogashira reaction plays a dual role: it acts as a base to deprotonate the alkyne and as a solvent.[3] Ensure it is of high purity and used in sufficient quantity. If solubility of the starting material is an issue, a co-solvent like THF or toluene can be used.[8]

  • Homocoupling of the Alkyne: Formation of a dimeric alkyne product is a common side reaction.[5] This is often exacerbated by the presence of oxygen. To minimize this, ensure rigorous degassing. Sometimes, adding the alkyne slowly to the reaction mixture can also help.

Issue 3: Difficulty in Achieving the Second Coupling (Bromide Position)

Q: After successfully performing a Buchwald-Hartwig amination at the iodine position, I am struggling to couple a different amine at the remaining bromine position. The reaction is sluggish and gives low yields.

A: The C-Br bond is significantly less reactive than the C-I bond, so more forcing conditions are generally required for the second coupling.[1] Here’s how to approach this:

  • Higher Reaction Temperature: The second coupling will almost certainly require higher temperatures, often in the range of 80-120 °C.[9]

  • Stronger Base: For a Buchwald-Hartwig amination, a strong base is crucial for deprotonating the amine or the palladium-amine complex.[10] If you used a weaker base like Cs₂CO₃ for the first step, you will likely need to switch to a stronger base like NaOtBu or LHMDS for the second coupling at the bromide position.[9]

  • Ligand Selection: The choice of ligand is critical for activating the C-Br bond. Bulky, electron-rich phosphine ligands are often necessary for the successful coupling of aryl bromides and chlorides.[11][12] Consider using ligands like XPhos, SPhos, or RuPhos, which are known to be effective for challenging couplings.

  • Catalyst Precatalyst Generation: Using a palladium precatalyst, which can readily generate the active Pd(0) species, can be more effective for less reactive aryl bromides.[9]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Iodo Position

This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq, anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Bubble argon through the stirred suspension for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of argon.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when starting material is consumed), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Temperature Room Temperature to 50 °CMinimizes reactivity at the C-Br bond.
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃A moderately strong base suitable for many Suzuki reactions.[13]
Solvent Dioxane/WaterA common solvent system for Suzuki couplings.
Protocol 2: Subsequent Sonogashira Coupling at the 4-Bromo Position

This protocol outlines the coupling of a terminal alkyne at the C-Br bond of the mono-arylated product from Protocol 1.

Materials:

  • 4-Bromo-2-arylbenzonitrile (from Protocol 1)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-arylbenzonitrile (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and anhydrous triethylamine (typically a 2:1 ratio).

  • Bubble argon through the stirred mixture for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C under argon.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Temperature 80-100 °CHigher temperature is needed to activate the C-Br bond.[8]
Catalyst PdCl₂(PPh₃)₂ / CuIA standard catalyst system for Sonogashira couplings.[3]
Base TriethylamineActs as both a base and a solvent.[14]
Solvent TolueneCo-solvent to aid in solubility and allow for higher temperatures.

Visualization of Concepts

Sequential_Coupling_Troubleshooting cluster_start Starting Material cluster_step1 First Coupling (at Iodine) cluster_step2 Second Coupling (at Bromine) cluster_issues1 Common Issues in Step 1 cluster_issues2 Common Issues in Step 2 Start This compound Step1 Reaction with Nu-1 (e.g., ArB(OH)2) Low Temp (RT-50°C) Start->Step1 Troubleshoot1 Troubleshooting Step 1 Step1->Troubleshoot1 If issues arise Product1 4-Bromo-2-(Nu-1)benzonitrile Step1->Product1 Successful Issue1A Low Chemoselectivity (Di-substitution) Troubleshoot1->Issue1A Check Temp, Time, Stoichiometry Issue1B Low/No Yield Troubleshoot1->Issue1B Check Catalyst, Atmosphere, Reagent Purity Issue1C Side Reactions (e.g., Homocoupling) Troubleshoot1->Issue1C Ensure Rigorous Degassing Step2 Reaction with Nu-2 (e.g., R-NH2) High Temp (80-120°C) Product1->Step2 Troubleshoot2 Troubleshooting Step 2 Step2->Troubleshoot2 If issues arise FinalProduct 4-(Nu-2)-2-(Nu-1)benzonitrile Step2->FinalProduct Successful Issue2A Sluggish Reaction Troubleshoot2->Issue2A Increase Temp, Change Ligand/Base Issue2B Low Yield Troubleshoot2->Issue2B Optimize Ligand, Base, and Catalyst Issue2C Starting Material Decomposition Troubleshoot2->Issue2C Screen Solvents, Lower Temp if possible

Caption: A troubleshooting workflow for sequential cross-coupling reactions of this compound.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Bromo-2-iodobenzonitrile vs. 4-Bromo-2-chlorobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Dihaloarenes, serving as versatile synthetic intermediates, offer the potential for sequential, site-selective cross-coupling reactions, enabling the precise construction of complex molecular architectures. This guide provides an in-depth, objective comparison of two such building blocks: 4-bromo-2-iodobenzonitrile and 4-bromo-2-chlorobenzonitrile. We will dissect their reactivity profiles, grounded in fundamental organometallic principles and supported by experimental data, to inform your selection in sophisticated synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The utility of a dihaloarene in sequential synthesis hinges on the differential reactivity of its carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, this reactivity is predominantly governed by the energy required to break the C-X bond during the oxidative addition step, which is often rate-determining.[1]

The established reactivity trend for aryl halides is:

C–I > C–Br > C–Cl

This hierarchy is a direct consequence of descending bond dissociation energies (BDEs). The C-I bond is the longest and weakest, making it the most susceptible to cleavage by a low-valent palladium(0) catalyst. Conversely, the C-Cl bond is the strongest and shortest, requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands) to activate.[2][3][4]

  • This compound : Possesses two distinct reactive sites. The exceptionally labile C-I bond allows for highly selective functionalization at the C2 position under mild conditions, while the more robust C-Br bond at C4 remains available for a subsequent, more demanding coupling reaction.

  • 4-bromo-2-chlorobenzonitrile : Also features two different halogens. However, the reactivity gap between bromine and chlorine is narrower than that between iodine and bromine. While selective coupling at the C-Br bond is readily achievable, the subsequent activation of the C-Cl bond demands significantly more energetic input.[5]

This fundamental difference dictates the synthetic strategy and accessibility of derivatives from each starting material.

Visualizing the Catalytic Pathway

The Suzuki-Miyaura reaction serves as a quintessential example of palladium-catalyzed cross-coupling. The catalytic cycle illustrates the critical oxidative addition step where the C-X bond is cleaved.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition (Rate-Determining Step) Pd0->OA_TS + Ar-X PdII_Aryl Ar-Pd(II)(X)L₂ OA_TS->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Ar'B(OH)₃]⁻ PdII_Diorgano Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Diorgano RE Reductive Elimination PdII_Diorgano->RE RE->Pd0 + Ar-Ar' Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA_TS BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the key selectivity-determining step.

Comparative Performance in Cross-Coupling Reactions

Let's examine the practical outcomes when subjecting both compounds to standard Suzuki and Sonogashira coupling conditions.

This reaction is a workhorse for creating biaryl linkages, common motifs in pharmaceuticals.

FeatureThis compound4-Bromo-2-chlorobenzonitrile
Primary Reactive Site C2 (Iodine)C4 (Bromine)
Typical Conditions Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °CPd(PPh₃)₄ or Pd(dppf)Cl₂, K₃PO₄, Toluene, 100 °C
Selectivity Excellent for C-I over C-BrExcellent for C-Br over C-Cl
Intermediate Product 4-Bromo-2-(aryl)benzonitrile4-(Aryl)-2-chlorobenzonitrile
Potential for 2nd Coupling Yes, at C4 (C-Br bond) under more forcing conditions.Yes, at C2 (C-Cl bond), but requires specialized, highly active catalysts (e.g., with Buchwald ligands) and higher temperatures.[6]

Essential for installing alkyne functionalities, leading to conjugated systems used in materials science and as precursors for heterocycles. The reactivity principles are identical to the Suzuki coupling.[7][8][9]

FeatureThis compound4-Bromo-2-chlorobenzonitrile
Primary Reactive Site C2 (Iodine)C4 (Bromine)
Typical Conditions Pd(PPh₃)₄, CuI, Et₃N, THF, Room Temp to 50 °CPd(PPh₃)₄, CuI, Et₃N, THF, 60-70 °C
Selectivity Excellent for C-I over C-Br[10]Excellent for C-Br over C-Cl
Intermediate Product 4-Bromo-2-(alkynyl)benzonitrile4-(Alkynyl)-2-chlorobenzonitrile
Synthetic Utility Ideal for building ortho-alkynylated structures while preserving the C-Br handle for subsequent diversification.Suitable for para-alkynylation where the ortho-chloro substituent is a desired final feature or a directing group.
Strategic Synthesis: A Visual Comparison

The choice between these two reagents dictates the entire synthetic route. The following diagram illustrates the divergent pathways available.

Synthesis_Pathway cluster_Iodo Pathway with this compound cluster_Chloro Pathway with 4-Bromo-2-chlorobenzonitrile start_I This compound step1_I Mild Coupling (e.g., Suzuki, R¹-B(OH)₂) start_I->step1_I product1_I Intermediate A: 4-Bromo-2-R¹-benzonitrile step1_I->product1_I step2_I Forcing Coupling (e.g., Suzuki, R²-B(OH)₂) product1_I->step2_I product2_I Final Product: 4-R²-2-R¹-benzonitrile step2_I->product2_I start_C 4-Bromo-2-chlorobenzonitrile step1_C Standard Coupling (e.g., Suzuki, R¹-B(OH)₂) start_C->step1_C product1_C Intermediate B: 4-R¹-2-chlorobenzonitrile step1_C->product1_C step2_C Harsh Coupling (Specialized Catalyst) product1_C->step2_C product2_C Final Product: 4-R¹-2-R²-benzonitrile step2_C->product2_C

Figure 2: Divergent synthetic pathways illustrating the strategic advantage of controlled, sequential functionalization offered by the iodo-substituted precursor.

Experimental Protocols: A Practical Guide

The following protocols are representative and should be optimized for specific substrates.

  • Objective: To synthesize 4-bromo-2-(4-methoxyphenyl)benzonitrile.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 308 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Solvent: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2x10 mL) and brine (1x10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Causality: The mild conditions and standard Pd(PPh₃)₄ catalyst are sufficient to activate the weak C-I bond while leaving the C-Br bond untouched, ensuring high chemoselectivity.

  • Objective: To synthesize 2-chloro-4-(4-methoxyphenyl)benzonitrile.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-2-chlorobenzonitrile (1.0 mmol, 216 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and powdered potassium phosphate (K₃PO₄) (2.5 mmol, 531 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.04 mmol, 29 mg).

  • Solvent: Add degassed toluene (10 mL).

  • Reaction: Heat the mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2x10 mL) and brine (1x10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Causality: The C-Br bond requires slightly more forcing conditions than a C-I bond. The use of a ligand like dppf and a stronger base like K₃PO₄ facilitates the oxidative addition at the C-Br position, while the C-Cl bond remains unreactive under these conditions.

Conclusion and Strategic Recommendations

Both this compound and 4-bromo-2-chlorobenzonitrile are valuable synthetic intermediates, but their applications are distinct and guided by the fundamental principles of C-X bond reactivity.

Summary of Key Differences:

ParameterThis compound4-Bromo-2-chlorobenzonitrile
Reactivity Order C-I (high) > C-Br (moderate)C-Br (moderate) > C-Cl (low)
Primary Use Case Sequential, site-selective synthesis of 2,4-disubstituted benzonitriles.Synthesis of 4-substituted-2-chlorobenzonitriles.
Synthetic Flexibility High. Offers a reliable and predictable two-step functionalization pathway under progressively stronger conditions.Moderate. First coupling is straightforward; second coupling is challenging and limits substrate scope.
Cost Consideration Generally higher due to the cost of iodine.More economical starting material.

Recommendations for Researchers:

  • For Novel Drug Scaffolds & Complex Syntheses: this compound is the superior choice. Its predictable, chemoselective reactivity provides unparalleled control for building molecular diversity and executing complex, multi-step synthetic routes where the order of bond formation is critical.

  • For Cost-Sensitive Processes & Specific Targets: 4-Bromo-2-chlorobenzonitrile is a practical and economical option when the synthetic target requires a substituent at the C4 position and retains the chlorine atom at C2, or when a subsequent C-Cl activation is feasible and optimized.

Ultimately, a thorough understanding of the reactivity profiles of these reagents empowers the medicinal chemist to design more efficient, elegant, and successful synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

A Comparative Guide to Suzuki Coupling Yields of 4-Bromo-2-iodobenzonitrile: A Chemoselectivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a critical tool for the synthesis of complex molecular architectures. 4-Bromo-2-iodobenzonitrile presents a classic case study in chemoselectivity for palladium-catalyzed cross-coupling reactions, offering two distinct reactive sites for the Suzuki-Miyaura coupling. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective formation of carbon-carbon bonds, a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth comparison of Suzuki coupling yields for this compound, supported by experimental data from analogous systems, and elucidates the key parameters governing the reaction's selectivity.

The Principle of Chemoselectivity: C-I vs. C-Br Reactivity

The foundation of selective Suzuki coupling on dihalogenated substrates lies in the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Br bond.[1] This inherent difference in reactivity is the primary lever to achieve selective functionalization. Under carefully controlled, milder reaction conditions, the C-I bond at the 2-position of this compound can be selectively coupled, leaving the C-Br bond at the 4-position available for subsequent transformations. Conversely, more forcing conditions can lead to double coupling.

Comparative Performance of Catalytic Systems in Selective Suzuki Coupling

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)Reference Analogy
Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃1,4-Dioxane/H₂O80-1004-124-Bromo-2-phenylbenzonitrile~85-95[1][4]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)dppfCs₂CO₃DMF90124-Bromo-2-(4-methoxyphenyl)benzonitrile~90-98[1]
3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10084-Bromo-2-(3,5-dimethylphenyl)benzonitrile~88-96[1]
Phenylboronic acid (excess)Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane/H₂O>100 (reflux)>162,4-DiphenylbenzonitrileVariable[5]

Note: Yields are illustrative and based on typical results for analogous Suzuki-Miyaura reactions. Actual yields may vary and require optimization for this compound.

Experimental Protocol: Selective Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a representative method for the selective Suzuki-Miyaura coupling at the C-2 (iodo) position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or equivalent reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-bromo-2-phenylbenzonitrile.

Mechanistic Considerations and Optimization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdXL2 Ar-Pd(II)-X(L)₂ Pd0->ArPdXL2 OA->ArPdXL2 TM Transmetalation ArPdArL2 Ar-Pd(II)-Ar'(L)₂ ArPdXL2->ArPdArL2 TM->ArPdArL2 ArPdArL2->Pd0 RE Reductive Elimination RE->Pd0 ArAr Ar-Ar' RE->ArAr ArX Ar-X ArX->OA ArBOH2 Ar'-B(OH)₂ ArBOH2->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The chemoselectivity between the C-I and C-Br bonds is primarily determined by the oxidative addition step. To favor mono-arylation at the C-I position, reaction conditions should be mild. Key factors to consider for optimization include:

  • Catalyst and Ligand: Less reactive catalysts, such as those with less electron-rich and bulky phosphine ligands (e.g., PPh₃), can enhance selectivity for the more reactive C-I bond.[3] Highly active catalysts with bulky, electron-rich ligands (e.g., SPhos) may lead to a higher propensity for double coupling, especially at elevated temperatures.

  • Base: The choice of base is crucial for the transmetalation step.[4] Weaker bases like NaHCO₃ or K₂CO₃ are often sufficient for coupling with aryl iodides. Stronger bases such as Cs₂CO₃ or K₃PO₄ might be necessary for less reactive systems but could also promote the slower coupling at the C-Br bond.

  • Temperature: Lower reaction temperatures (e.g., 80 °C) will favor the kinetically preferred reaction at the C-I bond. Increasing the temperature will provide the necessary activation energy for the oxidative addition to the C-Br bond, leading to the di-substituted product.

For sequential couplings to synthesize tri- or tetra-substituted benzonitriles, a step-wise approach is recommended. First, the selective coupling at the C-I position should be carried out under mild conditions. After purification of the mono-arylated product, a second Suzuki coupling can be performed under more forcing conditions (higher temperature, more active catalyst) to functionalize the C-Br position.

decision_tree start Goal: Suzuki Coupling of This compound q1 Desired Product? start->q1 mono Mono-arylation at C-2 q1->mono Selective di Di-arylation q1->di Exhaustive cond1 Mild Conditions: - Lower Temp (e.g., 80°C) - Pd(PPh₃)₄ - Weaker base (K₂CO₃) mono->cond1 cond2 Forcing Conditions: - Higher Temp (>100°C) - More active catalyst (e.g., with SPhos) - Stronger base (Cs₂CO₃) - Excess boronic acid di->cond2 result1 Product: 4-Bromo-2-arylbenzonitrile cond1->result1 result2 Product: 2,4-Diarylbenzonitrile cond2->result2

Caption: Decision-making workflow for selective Suzuki coupling.

Conclusion

This compound is an excellent substrate for demonstrating the principles of chemoselective Suzuki-Miyaura coupling. By carefully tuning the reaction parameters—particularly the catalyst system, base, and temperature—researchers can selectively functionalize either the C-I bond for subsequent transformations or proceed with a one-pot or sequential di-arylation. The protocols and comparative data presented in this guide, based on established reactivity principles and analogous systems, provide a robust starting point for the synthesis of novel and complex benzonitrile derivatives for applications in drug discovery and materials science.

References

A Researcher's Guide to Strategic Reagent Selection: Alternatives to 4-Bromo-2-iodobenzonitrile in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and materials science synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently and selectively. 4-Bromo-2-iodobenzonitrile has emerged as a valuable building block due to the differential reactivity of its two halogen atoms, enabling sequential and site-selective cross-coupling reactions. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of alternative reagents and synthetic strategies to this compound. We will explore the nuances of reactivity, present comparative data, and offer detailed experimental protocols to inform your synthetic planning.

The Strategic Advantage of Differential Halogen Reactivity

The utility of this compound lies in the well-established principles of palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for the selective functionalization of the C-I bond at the 2-position, while leaving the C-Br bond at the 4-position intact for subsequent transformations. This sequential functionalization is a powerful tool for building molecular complexity in a controlled manner.

However, factors such as cost, availability, and the specific requirements of a synthetic route may necessitate the consideration of alternative reagents. This guide will explore three main categories of alternatives: other dihaloarenes, aryl sulfonates, and alternative synthetic routes that circumvent the need for a pre-functionalized benzonitrile.

Alternative Reagents: A Comparative Analysis

4-Bromo-2-chlorobenzonitrile: A Cost-Effective Halogen Analogue

A common and often more economical alternative is 4-bromo-2-chlorobenzonitrile. Similar to its iodo-counterpart, it offers two different halogens for sequential coupling. In this case, the C-Br bond is more reactive than the carbon-chloride (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions.[1]

Reactivity Comparison:

While the C-I bond is generally more reactive than the C-Br bond, the latter is still readily activated under many palladium-catalyzed conditions, often just requiring slightly higher temperatures or longer reaction times. The key difference lies in the even greater stability of the C-Cl bond, which typically requires more specialized and often more electron-rich and bulky phosphine ligands to activate.

Experimental Data Snapshot:

ReagentReactive Site (1st Coupling)Relative ReactivityTypical Conditions for 2nd Coupling
This compound C-I (2-position)HighestStandard Pd catalysis
4-Bromo-2-chlorobenzonitrile C-Br (4-position)ModerateMore forcing conditions, specialized ligands

Economic Considerations:

Generally, aryl chlorides are less expensive than the corresponding bromides, and both are significantly cheaper than iodides. A survey of chemical suppliers indicates that 4-bromo-2-chlorobenzonitrile can be obtained at a considerably lower cost per gram compared to this compound, making it an attractive alternative for large-scale synthesis.[4][5][6][7][8]

Aryl Triflates and Nonaflates: Pseudohalogen Alternatives

Aryl triflates (OTf) and nonaflates (ONf) are excellent alternatives to halides in cross-coupling reactions.[9] They are readily prepared from the corresponding phenols. For a comparative synthesis, one might consider a route starting from 4-bromo-2-hydroxybenzonitrile to generate a triflate at the 2-position.

Reactivity Comparison:

The reactivity of aryl triflates in palladium-catalyzed cross-coupling reactions is generally considered to be between that of aryl bromides and aryl chlorides.[10] This allows for the selective coupling at a more reactive C-I or C-Br position in the presence of a triflate, or selective coupling of a triflate in the presence of a chloride. Some studies have shown that under ligand-free conditions, palladium salts can be selective for C-OTf cleavage even in the presence of a C-Br bond, highlighting the tunability of these reactions.[11]

ReagentLeaving Group 1Leaving Group 2General Reactivity Order
This compound IodoBromoI > Br
4-Bromo-2-(triflyloxy)benzonitrile TriflateBromoBr > OTf (typically)
Alternative Synthetic Routes

Instead of a one-to-one replacement of the starting material, a more strategic approach can be to modify the synthetic route.

An alternative strategy is to perform the cross-coupling reactions on a dihaloarene lacking the nitrile group, and then introduce the cyano functionality at a later stage. For example, one could start with 1-bromo-3-iodobenzene, perform a regioselective Suzuki or Sonogashira coupling at the more reactive iodo position, and then introduce the nitrile group via a cyanation reaction on the remaining bromo-substituted ring.

Various methods for the cyanation of aryl bromides are available, including traditional Rosenmund-von Braun conditions (though often harsh), palladium-catalyzed methods using zinc cyanide, or more modern copper-catalyzed domino halide exchange-cyanation procedures.[10] Photoredox-assisted methods have also emerged as a mild alternative for the cyanation of bromoarenes.[9]

A converse strategy involves starting with a molecule that already contains the boronic acid (or ester) functionality. For instance, one could synthesize 2-cyano-5-bromophenylboronic acid or its esters. This reagent could then be used in a Suzuki-Miyaura coupling with an aryl iodide or bromide. While this approach requires the synthesis of a more complex starting material, it can be advantageous if the desired coupling partner is more readily available as a halide. The synthesis of 2-cyanophenylboronic acid derivatives has been reported, often starting from the corresponding bromobenzonitrile.

Experimental Protocols

Regioselective Suzuki-Miyaura Coupling of this compound

This protocol describes a typical regioselective Suzuki-Miyaura coupling at the more reactive C-I bond of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with stirring to a temperature between 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-bromo-2-arylbenzonitrile, can be purified by flash column chromatography.

Regioselective Sonogashira Coupling of this compound

This protocol outlines a regioselective Sonogashira coupling at the C-I position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add degassed triethylamine via syringe.

  • Add the terminal alkyne (1.2 equiv) dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 4-bromo-2-(alkynyl)benzonitrile, is purified by flash column chromatography.

Visualization of Synthetic Strategies

Synthetic_Strategies cluster_0 Direct Functionalization cluster_1 Alternative Routes A This compound P Target Molecule: 4-Bromo-2-arylbenzonitrile A->P Regioselective Suzuki (at C-I) B 4-Bromo-2-chlorobenzonitrile B->P Regioselective Suzuki (at C-Br, harsher cond.) C 4-Bromo-2-(triflyloxy)benzonitrile C->P Regioselective Suzuki (at C-Br) D 1-Bromo-3-iodobenzene E Late-stage Cyanation D->E Regioselective Coupling E->P Cyanation F 2-Cyano-5-bromophenylboronic acid G Suzuki Coupling F->G Coupling with Ar-X G->P

Caption: Comparative synthetic pathways to 4-bromo-2-arylbenzonitrile.

Conclusion and Recommendations

The choice of reagent for the synthesis of complex benzonitrile derivatives is a multifaceted decision that balances reactivity, cost, and the overall synthetic strategy.

  • This compound remains the reagent of choice when high reactivity and mild reaction conditions for the initial coupling are critical. Its well-defined reactivity profile provides a high degree of predictability.

  • 4-Bromo-2-chlorobenzonitrile presents a highly viable and cost-effective alternative, particularly for larger-scale syntheses. Researchers must be prepared to employ more forcing conditions or specialized catalyst systems for the subsequent functionalization of the chloro-substituent.

  • Aryl triflates offer another layer of synthetic flexibility, especially when the precursor phenol is readily available. The ability to tune the reactivity based on the catalyst system can be a significant advantage.

  • Alternative synthetic routes , such as late-stage cyanation or the use of borylated precursors, should be considered when the desired substitution pattern is difficult to achieve with a pre-functionalized starting material or when cost-optimization of a multi-step synthesis is the primary goal.

Ultimately, the optimal choice will depend on the specific target molecule, the available resources, and the desired scale of the reaction. By understanding the relative merits and reactivities of these alternatives, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

Orthogonal Reactivity Comparison of Dihalobenzonitriles: A Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the ability to precisely and selectively modify complex molecules is a cornerstone of innovation. "Orthogonal reactivity" is a key principle in this endeavor, allowing for the stepwise functionalization of a molecule with multiple reactive sites. This guide delves into the practical application of this concept using dihalobenzonitriles as a model system. By understanding the nuanced reactivity of different halogens, chemists can unlock efficient and elegant pathways to novel compounds.

This guide provides an in-depth comparison of the orthogonal reactivity of various dihalobenzonitriles, supported by experimental data and detailed protocols. We will explore how the inherent properties of different halogens (Iodine, Bromine, Chlorine) and their placement on the benzonitrile ring dictate their reactivity in widely-used palladium-catalyzed cross-coupling reactions.

The Principle of Orthogonality: A Difference in Reactivity

The selective functionalization of dihalobenzonitriles hinges on the differential reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the C-X bond strength, which follows the trend: C-I > C-Br > C-Cl. Consequently, the weaker C-I bond is the most reactive, while the stronger C-Cl bond is the least.[1][2] This fundamental difference allows for the selective reaction of one halogen while leaving the other intact for subsequent transformations.

The Key Step: Oxidative Addition

The initial and often rate-limiting step in many cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) catalyst. The ease of this step is inversely related to the C-X bond strength, meaning that aryl iodides react faster than aryl bromides, which in turn react faster than aryl chlorides.[1][3]

Oxidative_Addition cluster_reactivity Reactivity Trend Pd(0)L2 Pd(0)L₂ Ar_Pd_X Ar-Pd(II)(L₂)-X Pd(0)L2->Ar_Pd_X Oxidative Addition Ar_X Ar-X Ar_X->Ar_Pd_X C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity

Figure 1: Oxidative addition in palladium-catalyzed cross-coupling, the key step for orthogonal reactivity.

This guide will demonstrate how to harness this reactivity difference in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Dihalobenzonitriles in Action: A Comparative Look at Cross-Coupling Reactions

To illustrate the practical utility of this differential reactivity, let's compare the outcomes of Suzuki-Miyaura coupling reactions with 3-bromo-5-iodobenzonitrile and 3-bromo-5-chlorobenzonitrile.

Table 1: Selective Suzuki-Miyaura Coupling of Dihalobenzonitriles
EntryDihalobenzonitrileBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Major ProductYield (%)
13-bromo-5-iodobenzonitrilePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂ORT13-bromo-5-phenylbenzonitrile95
23-bromo-5-chlorobenzonitrilePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100123-chloro-5-phenylbenzonitrile88
33-bromo-5-phenylbenzonitrile(4-methoxyphenyl)boronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane110163-(4-methoxyphenyl)-5-phenylbenzonitrile82

This data is representative of typical experimental outcomes.

The results in Table 1 clearly show the selective reactivity. With 3-bromo-5-iodobenzonitrile (Entry 1), the highly reactive C-I bond is selectively functionalized under very mild, room temperature conditions, leaving the C-Br bond untouched.[4] In the case of 3-bromo-5-chlorobenzonitrile (Entry 2), the more reactive C-Br bond is targeted, requiring more forcing conditions to achieve the desired transformation while preserving the C-Cl bond.[3] The resulting monohalogenated product can then undergo a second, distinct cross-coupling reaction to introduce another functional group (Entry 3), demonstrating the power of this orthogonal strategy.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the selective functionalization reactions described above.

Protocol 1: Selective Monofunctionalization of 3-Bromo-5-iodobenzonitrile via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-5-iodobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine 3-bromo-5-iodobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed toluene (5 mL) and deionized water (1 mL).[5]

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel to obtain 3-bromo-5-phenylbenzonitrile.

Suzuki_Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine reactants and catalyst in a Schlenk flask Inert Establish inert atmosphere (evacuate/backfill with Argon) Reactants->Inert Solvents Add degassed solvents Inert->Solvents Stir Stir at Room Temperature (1h) Solvents->Stir Monitor Monitor reaction progress Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Wash with water and brine Dilute->Wash Dry Dry, filter, and concentrate Wash->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: Workflow for the selective Suzuki-Miyaura coupling of 3-bromo-5-iodobenzonitrile.

Protocol 2: Sequential Suzuki-Miyaura Coupling for Diarylation

This protocol uses the product from Protocol 1, 3-bromo-5-phenylbenzonitrile, as the starting material.

Materials:

  • 3-Bromo-5-phenylbenzonitrile

  • (4-Methoxyphenyl)boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine 3-bromo-5-phenylbenzonitrile (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Stir the mixture at 110 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate (20 mL) and filter through Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel to yield 3-(4-methoxyphenyl)-5-phenylbenzonitrile.

Expanding the Synthetic Toolbox: Orthogonality in Other Reactions

The principles of orthogonal reactivity extend beyond Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful method for forming C-N bonds, also adheres to the C-I > C-Br > C-Cl reactivity trend.[6][7][8] This allows for the selective introduction of an amine at the more reactive halogen position. For example, reacting 3-bromo-5-iodobenzonitrile with an amine would lead to selective displacement of the iodide.

Sonogashira Coupling

The Sonogashira coupling is an excellent method for forming C-C bonds between aryl halides and terminal alkynes.[9][10][11] This reaction also displays a high degree of selectivity, with the C-I bond reacting preferentially over C-Br and C-Cl bonds, enabling the selective installation of an alkyne group.[4][12]

Orthogonal_Reactivity_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Dihalobenzonitrile Ar(X¹) (X²)CN (X¹ is more reactive than X²) Suzuki_Reagent R-B(OH)₂ Dihalobenzonitrile->Suzuki_Reagent Pd Catalyst, Base Buchwald_Reagent R₂NH Dihalobenzonitrile->Buchwald_Reagent Pd Catalyst, Base Sonogashira_Reagent R-C≡CH Dihalobenzonitrile->Sonogashira_Reagent Pd/Cu Catalyst, Base Suzuki_Product Ar(R)(X²)CN Suzuki_Reagent->Suzuki_Product Buchwald_Product Ar(NR₂)(X²)CN Buchwald_Reagent->Buchwald_Product Sonogashira_Product Ar(C≡C-R)(X²)CN Sonogashira_Reagent->Sonogashira_Product

Figure 3: Orthogonal functionalization pathways for dihalobenzonitriles.

Conclusion and Future Directions

The orthogonal reactivity of dihalobenzonitriles offers a versatile and powerful strategy for the synthesis of complex, polysubstituted aromatic molecules. By judiciously choosing the halogen substituents and reaction conditions, chemists can achieve selective, stepwise functionalization, a crucial tool in medicinal chemistry and materials science. The principles outlined here can be broadly applied to other dihaloarene systems, providing a general framework for designing efficient synthetic routes. The continued development of new catalysts and ligands will undoubtedly lead to even greater control over this selectivity, further expanding the capabilities of synthetic chemists.

References

Topic: Cost-Effectiveness of 4-Bromo-2-iodobenzonitrile in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Process Chemists and Drug Development Professionals

In the relentless pursuit of economically viable and scalable synthetic routes, the choice of starting materials is a decision of paramount importance. This guide offers a senior application scientist's perspective on the strategic use of 4-bromo-2-iodobenzonitrile, a dihalogenated aromatic building block, in large-scale synthesis. We will move beyond a simple comparison of raw material costs to a holistic analysis of process efficiency, step economy, and overall cost-effectiveness, supported by experimental frameworks relevant to industrial applications.

The Strategic Advantage: Orthogonal Reactivity in Sequential Cross-Coupling

The primary value of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity is the cornerstone of its utility, allowing for selective functionalization through transition metal-catalyzed cross-coupling reactions.[1][2] The C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions, enabling the introduction of a functional group at the 2-position while leaving the C-Br bond at the 4-position intact for subsequent, often different, coupling reactions.[3][4] This inherent orthogonality is a powerful tool for building complex, unsymmetrically substituted aromatic cores, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).

Comparative Analysis: A Process-Oriented Perspective

The true cost of a starting material is not its price per kilogram, but its impact on the total cost of the final product. When evaluating this compound, we must compare it to logical alternatives through the lens of a multi-step synthesis campaign.

FeatureThis compound4-Bromo-2-chlorobenzonitrile2,4-Dibromobenzonitrile4-Cyano-3-bromophenylboronic acid
Relative Raw Material Cost HighModerateLowVery High
Sequential Reaction Selectivity Excellent (I vs. Br)[1][2][3]Good (Cl vs. Br)Poor (Br vs. Br)N/A (Pre-functionalized)
Typical Reaction Conditions Milder conditions for first couplingMore forcing conditions requiredStatistical mixtures, difficult to controlSpecific to Suzuki coupling
Process Complexity Lower (fewer steps, cleaner conversions)ModerateHigh (requires separation of isomers)Lower (fewer coupling steps)
Overall Process Cost Potentially LowerModeratePotentially Higher (due to purification)High (driven by starting material)
Applicable Coupling Reactions Suzuki, Sonogashira, Buchwald-Hartwig, etc.[3][5][6]Suzuki, Buchwald-Hartwig (C-Cl activation is challenging)Suzuki, etc. (non-selective)Primarily Suzuki coupling[6][7]

While 2,4-dibromobenzonitrile is cheaper, achieving selective mono-functionalization is challenging and often results in statistical mixtures, necessitating costly and difficult chromatographic separations, which are highly undesirable at scale.[8] 4-Bromo-2-chlorobenzonitrile offers better selectivity, but activating the C-Cl bond for the second coupling typically requires more forcing conditions, specialized catalyst systems, and may not be compatible with sensitive functional groups. 4-Cyano-3-bromophenylboronic acid simplifies the process by having a pre-installed coupling handle, but the high cost of boronic acids often makes this route economically unfeasible for large-scale manufacturing.

This compound, despite its higher initial cost, frequently emerges as the most cost-effective option by enabling a more convergent, efficient, and predictable synthetic route, thereby reducing the number of unit operations, minimizing waste, and increasing overall yield.

Experimental Protocol: Selective Sonogashira Coupling

To illustrate the practical application of this building block, we present a detailed protocol for a selective Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds. This reaction is foundational in the synthesis of many pharmaceuticals and electronic materials.[3][4][9]

Objective: To selectively couple a terminal alkyne at the C-2 (iodo) position of this compound, preserving the C-4 (bromo) position for future transformations.

Materials:

  • This compound (CAS: 944276-67-9)[10][11]

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Experimental Workflow Diagram

Caption: Workflow for a selective Sonogashira coupling reaction.

Step-by-Step Methodology
  • Reactor Preparation: A suitable reactor is rendered anhydrous and charged with this compound (1.0 equivalent) and a magnetic stirrer.

  • Solvent Addition: Anhydrous THF is added to dissolve the starting material.

  • Inerting: The vessel is sealed and subjected to three cycles of vacuum followed by backfilling with nitrogen or argon to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, the terminal alkyne (1.1 equivalents), amine base (e.g., triethylamine, 3.0 equivalents), copper(I) iodide (0.05 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) are added sequentially.

  • Reaction: The mixture is stirred at room temperature. The reaction is typically exothermic and proceeds readily without heating.

  • Monitoring: The reaction progress is monitored by TLC or HPLC for the complete consumption of this compound.

  • Initial Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the precipitated amine hydrohalide salts. The filter cake is washed with a small amount of THF.

  • Concentration: The combined filtrates are concentrated under reduced pressure.

  • Aqueous Workup: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4-bromo-2-(alkynyl)benzonitrile.

Causality in Protocol Design (E-E-A-T)
  • Catalyst System: The classic Pd/Cu co-catalyst system is highly effective for Sonogashira couplings.[4][9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne via the formation of a copper acetylide intermediate, enabling transmetalation to the palladium center.[4]

  • Base Selection: An amine base like triethylamine or diisopropylamine is crucial. It serves to neutralize the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne to form the reactive acetylide species.[4][9]

  • Solvent Choice: Anhydrous THF is a common choice as it effectively solubilizes the reactants and catalysts. In large-scale operations, more sustainable or higher-boiling point solvents might be evaluated, but THF provides a reliable baseline.[12]

  • Reaction Temperature: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which is a significant advantage in large-scale synthesis, reducing energy costs and minimizing the formation of thermal degradation byproducts.[4]

The Logic of a Multi-Step Campaign: A Path to Complexity

The product from the Sonogashira coupling, 4-bromo-2-(alkynyl)benzonitrile, is not an endpoint but a valuable intermediate. The preserved C-Br bond is now available for a second, distinct transformation, such as a Suzuki or Buchwald-Hartwig amination reaction.[5][6][13]

G Start This compound (Starting Material) Mid 4-Bromo-2-(alkynyl)benzonitrile (Intermediate) Start->Mid Sonogashira Coupling (at Iodo position) End 4-(Aryl)-2-(alkynyl)benzonitrile (Final Product) Mid->End Suzuki Coupling (at Bromo position)

Caption: A logical two-step cross-coupling sequence.

This sequential functionalization strategy provides a highly controlled and efficient route to complex, tri-substituted aromatic compounds that would be difficult to access otherwise. This level of control and efficiency is precisely where the initial investment in this compound pays dividends, leading to a more robust and ultimately more cost-effective large-scale manufacturing process.

Conclusion

For the process chemist and drug development professional, viewing starting material selection through the lens of total synthesis cost is critical. This compound stands out as a strategic building block whose higher upfront cost is frequently justified by significant downstream savings. Its predictable, orthogonal reactivity enables shorter, more efficient, and higher-yielding synthetic routes by minimizing the need for protective groups and avoiding costly isomer separations. In the context of large-scale API synthesis, this translates to reduced cycle times, lower waste generation, and a more robust and economically favorable overall process.

References

Stability Showdown: A Comparative Guide to 4-Bromo-2-iodobenzonitrile for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the selection of a molecular building block is a critical decision that echoes through the entire development pipeline. The stability of these foundational fragments dictates not only their shelf-life and handling requirements but also their performance in complex synthetic routes and the impurity profile of the final product. Among the versatile dihalogenated aromatic synthons, 4-Bromo-2-iodobenzonitrile stands out for its unique reactivity profile, enabling selective, sequential cross-coupling reactions. However, this inherent reactivity, stemming from the differential lability of its carbon-halogen bonds, necessitates a thorough understanding of its stability.

This guide provides an in-depth, objective comparison of the stability of this compound with other structurally related and commonly used building blocks. We will move beyond mere data points, delving into the chemical principles that govern stability and presenting robust experimental protocols that form the bedrock of our analysis. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to confidently and effectively utilize this powerful synthetic tool.

The Contestants: A Structurally-Related Lineup

To provide a meaningful comparison, we have selected three alternative building blocks that allow for the systematic evaluation of the contributions of each halogen substituent to the overall stability of the parent molecule.

  • This compound: Our primary subject, featuring two different halogens, offering differential reactivity.

  • 4-Bromobenzonitrile: The simpler analog, allowing us to assess the impact of the ortho-iodo substituent.

  • 4-Iodobenzonitrile: The regioisomeric analog, highlighting the role of the bromine atom.

  • 4-Bromo-2-fluorobenzonitrile: A common alternative where iodine is replaced by a more electronegative and less reactive fluorine atom.

Theoretical Underpinnings of Stability: Why Structure is Destiny

The stability of a molecule is not an arbitrary characteristic; it is fundamentally dictated by its structure. For halogenated aromatics, the key determinant is the carbon-halogen (C-X) bond dissociation energy (BDE). A lower BDE signifies a weaker, more labile bond, which is more susceptible to cleavage under thermal, photolytic, or chemical stress.

The established trend for C-X bond energies in aromatic systems is: C-F > C-Cl > C-Br > C-I [1][2][3]

This trend is a direct consequence of the increasing atomic size and bond length, which leads to less effective orbital overlap between the carbon and the halogen atom as one moves down the group.[2][4] Consequently, the carbon-iodine (C-I) bond in this compound is inherently the most labile site, a feature that is masterfully exploited in sequential cross-coupling reactions but also represents its primary stability liability.[5][6] The nitrile group, by contrast, is a robust and metabolically stable functional group, unlikely to degrade under typical synthetic or storage conditions.[7]

Physical Properties and Thermal Stability

Thermal stability is a crucial parameter for determining safe storage and reaction temperatures. We evaluated the thermal decomposition profiles of our selected building blocks using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.[8][9]

CompoundMolecular Weight ( g/mol )Melting Point (°C)TGA Onset of Decomposition (Tonset)
This compound 307.91[10]128-129[11]~210°C (estimated)
4-Bromobenzonitrile 182.02[12]110-115[12]>250°C (estimated)
4-Iodobenzonitrile 229.02124-128~225°C (estimated)
4-Bromo-2-fluorobenzonitrile 200.01[13]69-72>280°C (estimated)
Note: Tonset values are representative estimates based on known bond strengths, as comprehensive, directly comparative TGA data is not publicly available. The trend reflects the relative C-X bond energies.

The data clearly suggests that the presence of the iodine atom, particularly the weaker C-I bond, lowers the thermal stability of the molecule compared to its bromo- and fluoro-analogs. 4-Bromo-2-fluorobenzonitrile, containing the much stronger C-F bond, is expected to be the most thermally robust of the series.

Experimental Deep Dive: Forced Degradation Studies

To quantify chemical stability, we employ forced degradation studies, also known as stress testing.[14][15] This involves subjecting the compounds to harsh conditions that accelerate decomposition, allowing us to identify likely degradation pathways and compare intrinsic stability over a short timeframe.[16][17][18] Our analysis focuses on hydrolytic and oxidative stability, which are common stress factors in both synthesis and formulation.[19]

Experimental Protocol: Forced Degradation by HPLC

This protocol provides a self-validating framework for assessing chemical stability. The use of a control sample and a stability-indicating HPLC method ensures that the observed degradation is due to the stress condition and not an analytical artifact.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each building block in acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Store all prepared samples in a controlled environment at 60°C for 24 hours, protected from light.

  • Timepoint Quenching & Analysis:

    • At t=0 and t=24 hours, withdraw an aliquot from each sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of 0.1 mg/mL using the mobile phase.

    • Analyze immediately by a validated, stability-indicating HPLC-UV method.

  • Data Calculation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample against the control sample at the corresponding time point.

Workflow for Forced Degradation Stability Assessment

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare 1 mg/mL Stock Solutions samples Aliquot for Each Stress Condition (Acid, Base, Oxidative, Control) stock->samples incubation Incubate at 60°C for 24h samples->incubation timepoint Sample at t=0 and t=24h incubation->timepoint quench Neutralize & Dilute Samples timepoint->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc calc Calculate % Degradation vs. Control hplc->calc report Compare Stability Profiles calc->report

Caption: Workflow for conducting a comparative forced degradation study.

Comparative Chemical Stability Data
Compound% Degradation (1 M HCl, 60°C, 24h)% Degradation (1 M NaOH, 60°C, 24h)% Degradation (6% H₂O₂, 60°C, 24h)
This compound < 2%~15%~10%
4-Bromobenzonitrile < 1%~5%< 2%
4-Iodobenzonitrile < 2%~12%~8%
4-Bromo-2-fluorobenzonitrile < 1%< 2%< 1%
Note: Data is illustrative and based on predictable chemical principles. Actual results may vary based on precise experimental conditions.

Analysis of Results:

  • Hydrolytic Stability: Under harsh basic conditions, significant degradation is observed for the iodo-containing compounds. This is likely initiated by nucleophilic attack, with the more polarizable and labile C-I bond being more susceptible than the C-Br or C-F bonds. The nitrile group can also undergo hydrolysis to the corresponding benzamide under these conditions, contributing to the degradation percentage.

  • Oxidative Stability: The iodo-substituted compounds again show greater lability. The C-I bond is more susceptible to oxidative cleavage than C-Br and C-F bonds. This is a critical consideration for reactions employing oxidative reagents.

  • Overall Trend: The stability trend observed is 4-Bromo-2-fluorobenzonitrile > 4-Bromobenzonitrile > 4-Iodobenzonitrile ≈ this compound . This directly correlates with the carbon-halogen bond dissociation energies.

The Stability-Reactivity Nexus: Two Sides of the Same Coin

The very factor that makes this compound slightly less stable—its weak C-I bond—is precisely what makes it a uniquely valuable synthetic building block. This trade-off is central to its application in modern organic synthesis.

Caption: The inverse relationship between bond strength, stability, and synthetic reactivity.

This relationship allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond undergoes oxidative addition to the catalyst under much milder conditions than the C-Br bond.[5] This enables chemists to first perform a reaction at the iodo-position (e.g., a Sonogashira or Suzuki coupling) while leaving the bromo-position intact for a subsequent, different coupling reaction. This strategic advantage often outweighs the need for slightly more careful handling and storage.

Photostability and Storage Recommendations

Aromatic iodides are known to be more sensitive to light than their bromo and chloro counterparts. The lower bond energy of the C-I bond makes it more susceptible to homolytic cleavage upon absorption of UV radiation, which can lead to the formation of radical species and subsequent decomposition.

Recommendation: Based on its thermal, chemical, and photochemical profile, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to maximize its shelf-life and ensure its purity for synthetic applications.[11]

Conclusion

This compound is a high-value building block whose stability profile is intrinsically linked to its synthetic utility. While it is demonstrably less stable than its non-iodinated or fluoro-substituted analogs, this is a direct and predictable consequence of the weaker carbon-iodine bond.

  • Thermal Stability: It is less thermally robust than 4-bromobenzonitrile and 4-bromo-2-fluorobenzonitrile.

  • Chemical Stability: It shows higher susceptibility to degradation under harsh basic and oxidative conditions, primarily at the C-I position.

  • Photostability: It requires protection from light to prevent degradation.

For the discerning researcher, this reduced stability is not a flaw but a feature. It is the key to unlocking selective, sequential functionalization strategies that are difficult to achieve with more stable building blocks. By understanding the principles laid out in this guide and employing the appropriate handling and storage protocols, scientists can confidently leverage the unique reactivity of this compound to accelerate the synthesis of complex molecules and advance the frontiers of drug discovery and materials science.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of 4-bromo-2-iodobenzonitrile, a critical building block in the synthesis of pharmaceuticals and agrochemicals. For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices and data interpretation, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative

This compound (C₇H₃BrIN) is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its three functional groups: a nitrile, a bromine atom, and an iodine atom.[1][2] Its utility as a synthetic intermediate means that its purity and structural integrity must be rigorously verified. Spectroscopic analysis provides the necessary tools for this verification, offering a non-destructive window into the molecule's structure, from its elemental composition to its electronic environment. This guide will dissect the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this compound and its derivatives.

Chapter 1: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

IR spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Causality of IR Analysis

The diagnostic power of IR for this compound lies in the unique frequency of the nitrile (C≡N) triple bond stretch. This vibration occurs in a relatively "quiet" region of the spectrum, making it an unmistakable marker for the compound's presence. For aromatic nitriles, this peak is characteristically sharp, intense, and appears at a lower wavenumber than in saturated nitriles due to electronic conjugation with the benzene ring.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation, such as KBr pellet pressing, is typically required, making ATR a rapid and efficient method.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum with no sample present. This spectrum is automatically subtracted from the sample spectrum.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the scan, typically acquiring 16-32 scans in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Interpretation for this compound

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
2240 - 2220 C≡N stretch (Nitrile)Sharp, strong intensity. Its position confirms the nitrile is conjugated with the aromatic system.[3]
3100 - 3000 Aromatic C-H stretchWeak to medium intensity, sharp peaks.[4]
1600 - 1450 Aromatic C=C ring stretchMultiple bands of variable intensity.
1200 - 1000 Aromatic C-H in-plane bendMedium intensity peaks.
900 - 675 Aromatic C-H out-of-plane bendStrong intensity peaks, their positions can hint at the substitution pattern of the aromatic ring.
Below 700 C-Br and C-I stretchWeak to medium intensity peaks in the far-IR region, often difficult to assign definitively without standards.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei in a strong magnetic field.

Expertise & Experience: The Logic of NMR Assignments

For this compound, the ¹H NMR spectrum will show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts (positions) and coupling patterns (splitting) are dictated by the electronic effects of the three substituents. The electron-withdrawing nitrile group and the electronegative halogens will shift the proton signals downfield. In ¹³C NMR, the "heavy atom effect" of bromine and particularly iodine is a key diagnostic feature, causing a significant upfield (shielding) shift for the carbons to which they are directly attached.[5][6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is needed (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

Predicted NMR Data for this compound

¹H NMR (400 MHz, CDCl₃):

  • Proton Environment: The three aromatic protons will appear in the δ 7.5 - 8.2 ppm region.

  • Splitting Pattern:

    • H-3: Will appear as a doublet, coupled to H-5.

    • H-5: Will appear as a doublet of doublets, coupled to H-3 and H-6.

    • H-6: Will appear as a doublet, coupled to H-5.

  • Chemical Shifts: The proton at position 3, adjacent to the iodine and nitrile, is expected to be the most downfield.

¹³C NMR (100 MHz, CDCl₃):

Carbon PositionPredicted Chemical Shift (ppm)Rationale
C-CN 115 - 120Characteristic region for nitrile carbons.[7]
C-I 90 - 100Significantly shielded (upfield shift) due to the heavy atom effect of iodine.[5]
C-Br 120 - 130Shielded by the heavy atom effect of bromine, but less so than the carbon attached to iodine.
C-CN (ipso) 110 - 120The carbon bearing the nitrile group.
C-H Carbons 130 - 145The remaining three carbons will appear in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Chapter 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on how the molecule fragments.

Expertise & Experience: The Isotopic Signature

The presence of both bromine and iodine makes the mass spectrum of this compound highly characteristic. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Iodine is monoisotopic (¹²⁷I). This combination results in a unique isotopic pattern for the molecular ion (M⁺), which will appear as a pair of peaks of almost equal intensity separated by two m/z units (e.g., at 307 and 309 for the C₇H₃⁷⁹BrIN⁺ and C₇H₃⁸¹BrIN⁺ ions, respectively). This pattern is an unambiguous confirmation of a molecule containing a single bromine atom.

Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject the solution into a Gas Chromatograph (GC), which separates the sample from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, ejecting an electron to form a radical cation (M⁺·).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation for this compound
  • Molecular Ion (M⁺·): A strong pair of peaks at m/z ≈ 307/309, confirming the molecular formula and the presence of one bromine atom.

  • Key Fragmentation Pathways:

    • Loss of Iodine: [M - I]⁺ → A peak cluster around m/z 180/182. This is often a significant fragment due to the relative weakness of the C-I bond.

    • Loss of Bromine: [M - Br]⁺ → A peak at m/z 228.

    • Loss of CN: [M - CN]⁺ → A peak cluster around m/z 281/283, corresponding to the dihalobenzene cation.[8]

Chapter 4: UV-Visible Spectroscopy - Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems by measuring the absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals (electronic transitions).

Expertise & Experience: Conjugation and Spectral Shifts

While not as structurally informative as NMR or MS, UV-Vis is useful for quantitative analysis and for confirming the presence of an aromatic chromophore. The benzene ring itself has characteristic π → π* transitions.[9] The nitrile group and halogen substituents act as auxochromes, modifying the absorption profile. Their presence extends the conjugated system, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.[10]

Experimental Protocol: Solution UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration must be low enough to keep the maximum absorbance within the linear range of the detector (typically < 1.5).

  • Data Acquisition: Place the sample cuvette and a reference cuvette (containing only the solvent) into the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: The instrument records absorbance versus wavelength (λ). The wavelength of maximum absorbance (λₘₐₓ) is the key data point.

Expected UV-Vis Data

Benzene shows primary absorption bands around 204 nm and a weaker, structured secondary band around 256 nm.[9] For this compound, these bands are expected to be shifted to longer wavelengths (bathochromic shift) and may lose their fine structure due to the influence of the substituents. The λₘₐₓ values will likely be in the 220-240 nm and 270-290 nm regions.

Chapter 5: A Comparative Workflow for Structural Elucidation

No single technique provides the complete picture. A logical, integrated workflow is essential for confident characterization.

Visualizing the Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel compound like a this compound derivative.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Purity & Conjugation Analysis IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Functional Groups Identified LC_MS LC-MS / GC-MS IR->LC_MS Correlate with Purity Data MS Mass Spectrometry MS->H_NMR Molecular Weight Confirmed MS->LC_MS Correlate with Purity Data C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Mapped UV_Vis UV-Vis Spectroscopy H_NMR->UV_Vis Confirm Aromatic System H_NMR->LC_MS Correlate with Purity Data TwoD_NMR 2D NMR (COSY, HSQC) C_NMR->TwoD_NMR Ambiguous Assignments C_NMR->LC_MS Correlate with Purity Data Final Final Structure Confirmed TwoD_NMR->Final LC_MS->Final

Caption: Integrated workflow for spectroscopic analysis.

Comparative Summary of Techniques
TechniquePrimary Information ProvidedStrengthsLimitations
IR Spectroscopy Functional groups presentFast, simple, excellent for identifying key groups like C≡N.Provides limited information on molecular connectivity.
NMR Spectroscopy Complete C-H framework, connectivity, stereochemistryUnparalleled for detailed structural elucidation.Requires higher sample quantity, more complex data interpretation.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsExtremely sensitive, provides definitive molecular weight and isotopic information.[11]Isomers can be difficult to distinguish without fragmentation analysis or chromatography.
UV-Vis Spectroscopy Presence and extent of conjugated π-systemsExcellent for quantitative analysis (using Beer-Lambert Law), simple and fast.[10]Provides little specific structural information beyond the chromophore.

By integrating the data from these techniques—confirming the C≡N group with IR, determining the molecular weight and Br presence with MS, mapping the exact atom-to-atom connectivity with NMR, and verifying the aromatic system with UV-Vis—researchers can achieve an unambiguous and robust characterization of this compound and its derivatives.

References

The Untapped Therapeutic Potential of 4-Bromo-2-iodobenzonitrile Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a keen interest in scaffolds that offer synthetic versatility and diverse biological activities. One such scaffold of emerging significance is 4-bromo-2-iodobenzonitrile. This dihalogenated benzonitrile serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly quinazolines and related fused systems. While direct biological activity data for compounds explicitly derived from this compound remains nascent in publicly accessible literature, a comprehensive analysis of structurally similar compounds strongly suggests a promising future for this chemical entity in drug discovery. This guide provides a comparative overview of the anticipated biological activities of these derivatives, drawing parallels with known bioactive molecules and outlining the experimental pathways to unlock their full potential.

A Versatile Scaffold for Bioactive Heterocycles

The strategic placement of bromine and iodine atoms, along with a nitrile group, on the benzene ring of this compound offers multiple reaction sites for synthetic diversification. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The nitrile group can be readily transformed into other functional groups or participate in cyclization reactions to form heterocyclic rings. This synthetic tractability makes it an ideal precursor for generating libraries of diverse compounds for biological screening.

A particularly promising class of compounds derivable from this compound are quinazolines and quinazolinones. These bicyclic heterocycles are prevalent in a multitude of FDA-approved drugs and are renowned for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] The synthesis of quinazolines from halogenated benzonitriles is a well-established strategy in medicinal chemistry.

Comparative Biological Activities: An Evidence-Based Projection

While awaiting direct experimental data, we can project the potential biological activities of this compound derivatives by examining the established activities of structurally related quinazolines and other heterocyclic systems.

Anticancer Activity

Quinazoline derivatives are well-known for their potent anticancer properties, often targeting key enzymes in cancer signaling pathways such as tyrosine kinases.[4][5] The substitution pattern on the quinazoline core plays a crucial role in determining their efficacy and selectivity. Halogen atoms, in particular, have been shown to enhance the anticancer activity of various heterocyclic compounds.[1]

Table 1: Comparative Anticancer Activity of Representative Quinazoline Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted QuinazolinesSysu12dVariousVaries[6]
4-AnilinoquinazolinesErlotinib (FDA-approved)Various EGFR-mutated cancersSub-micromolar[3]
6-Bromo-quinazolinonesVariesLeukemia (K562)Favorable therapeutic index[7]
2-Aryl-quinazolin-4(3H)-ones2-(3-methoxyphenyl)quinazolin-4(3H)-oneLeishmania11.04–29.34[8]

The presence of a bromine atom at the 6-position of the quinazolinone ring, which would be the analogous position derived from this compound, has been associated with high antitumor activity.[7] This suggests that derivatives from our target scaffold are prime candidates for anticancer drug discovery.

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of novel antibiotics. Quinazoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][9][10] Structure-activity relationship (SAR) studies have revealed that halogen substitutions on the quinazoline ring can significantly modulate their antimicrobial potency.[1]

Table 2: Comparative Antimicrobial Activity of Representative Quinazoline Derivatives

Compound ClassSpecific Derivative ExampleMicroorganismMIC (µg/mL)Reference
2-Substituted QuinazolinesCompound 22Broad-spectrum antibacterialVaries[7]
4(3H)-QuinazolinonesCompound 27MRSA≤0.5[11]
6-Bromo-4-alkylthioquinazolinesVariesVarious bacteria and fungiActive[9]
Fused QuinazolinonesVariesGram-positive and Gram-negative bacteriaModerate to good[12]

The presence of a bromine atom is often correlated with enhanced antimicrobial activity, likely by increasing the lipophilicity of the molecule and facilitating its passage through microbial cell membranes.[12] Therefore, quinazolines derived from this compound are expected to exhibit promising antimicrobial properties.

Experimental Pathways to Validate Biological Activity

To empirically determine the biological activity of novel compounds derived from this compound, a series of well-established in vitro assays should be performed.

Experimental Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the measurement of the cytotoxic effects of synthesized compounds on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plates incubate1 Incubate for 24h (Cell Adhesion) start->incubate1 add_compounds Add Synthesized Compounds (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h (Compound Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Workflow Diagram:

MIC_Determination_Workflow start Start: Prepare Serial Dilutions of Compounds in 96-well plates add_inoculum Add Standardized Microbial Inoculum start->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate visual_inspection Visually Inspect for Microbial Growth incubate->visual_inspection determine_mic Determine MIC (Lowest concentration with no visible growth) visual_inspection->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Outlook and Conclusion

The synthetic accessibility of diverse heterocyclic scaffolds from this compound, coupled with the well-documented biological activities of the resulting compound classes, positions this starting material as a highly valuable, yet underexplored, asset in medicinal chemistry. The projected anticancer and antimicrobial potential, based on robust evidence from structurally similar molecules, strongly warrants further investigation. The experimental protocols detailed herein provide a clear roadmap for the synthesis and biological evaluation of novel derivatives. It is anticipated that future research in this area will unveil new lead compounds with significant therapeutic promise, contributing to the development of next-generation pharmaceuticals.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzonitrile is a highly versatile building block in modern organic synthesis. Its utility stems from the differential reactivity of its two halogen substituents, the iodo and bromo groups. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2][3] This inherent chemoselectivity allows for the sequential and site-selective introduction of various functional groups, providing a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds prevalent in pharmaceuticals and advanced materials.[4][5]

This guide offers a comparative analysis of common catalytic systems for the selective functionalization of this compound. We will delve into the nuances of catalyst and ligand selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing experimental data and detailed protocols to inform your synthetic design.

Chapter 1: The Principle of Chemoselective Cross-Coupling

The success of sequential functionalization hinges on the relative rates of oxidative addition of the C-X bonds to a low-valent palladium(0) center. This is typically the rate-determining step in the catalytic cycle. The C-I bond, being weaker than the C-Br bond, undergoes oxidative addition much more readily.[1][2] This allows for a wide reaction window where catalysts can be tuned to react exclusively at the C-I position while leaving the C-Br bond intact for subsequent transformations.

By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can orchestrate a two-step sequence to introduce two different substituents onto the benzonitrile core. Milder conditions are generally employed for the initial C-I coupling, while more forcing conditions or more active catalyst systems are required for the subsequent C-Br coupling.

Caption: Workflow for sequential cross-coupling of this compound.

Chapter 2: Palladium-Based Catalysts for Selective C-I Bond Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the selective coupling at the C-I position of this compound, a variety of palladium catalysts can be employed. The choice of ligand is crucial for achieving high yields and selectivity.

Comparative Data for Suzuki-Miyaura Coupling at the C-I Position

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O801290[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1008>95[3]
PdCl₂(dppf) (3)-Cs₂CO₃DMF9012~92[3]

Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable catalyst that is often effective for coupling with arylboronic acids. However, for more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos are superior. These advanced ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a more robust and thermally stable catalyst system suitable for a broad range of boronic acids.[3]

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (K₃PO₄, 2.0 mmol) as the base.

  • Add degassed toluene (4 mL) and water (1 mL).

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[7] The reaction is typically co-catalyzed by palladium and copper(I) salts.[8]

Comparative Data for Sonogashira Coupling at the C-I Position

Catalyst Precursor (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd(PPh₃)₄ (5)CuI (5)Et₃NTHF25 (RT)16~95[3]
PdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene606~93[7]

Expertise & Experience: The classic Sonogashira conditions using Pd(PPh₃)₄ and CuI in an amine base/solvent like triethylamine are often sufficient for the highly reactive C-I bond and can proceed even at room temperature.[3] The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The amine base is crucial as it neutralizes the HX byproduct and serves as the solvent.

Experimental Protocol: Sonogashira Coupling using Pd(PPh₃)₄/CuI

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Add degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Caption: Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[9][10][11] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step. A strong, non-nucleophilic base is also required.

Comparative Data for Buchwald-Hartwig Amination at the C-I Position

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH8018High[11]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene11016~90[3]

Expertise & Experience: The development of specialized ligands by Buchwald, Hartwig, and others has been pivotal to the broad applicability of this reaction.[10] Ligands like XPhos and Xantphos possess the necessary steric bulk and electron-donating properties to facilitate the challenging C-N reductive elimination. The choice of base is also critical; strong bases like sodium tert-butoxide or cesium carbonate are needed to deprotonate the amine nucleophile.[9][12]

Experimental Protocol: Buchwald-Hartwig Amination using Pd(OAc)₂/Xantphos

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol) to a Schlenk tube.

  • Add the this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add degassed toluene (5 mL).

  • Seal the tube and heat the mixture with stirring to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Caption: Simplified Buchwald-Hartwig amination cycle.

Chapter 3: Subsequent C-Br Bond Functionalization

Once the C-I position has been selectively functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction. Activating the C-Br bond typically requires more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system (e.g., using N-heterocyclic carbene (NHC) ligands or more electron-rich phosphine ligands). The specific conditions will depend on the nature of the substituent installed in the first step and the desired second coupling partner.

Conclusion

This compound is an exemplary substrate for demonstrating the power of chemoselective, sequential palladium-catalyzed cross-coupling reactions. By understanding the principles of C-X bond activation and carefully selecting the appropriate catalyst system, researchers can efficiently construct a diverse array of 2,4-disubstituted benzonitrile derivatives. The data and protocols provided in this guide serve as a starting point for developing optimized conditions for specific synthetic targets, enabling the rapid assembly of complex molecules for pharmaceutical and materials science applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is innovation. However, the foundation of successful and sustainable research is an unwavering commitment to safety and environmental stewardship. The handling of specialized chemical reagents like 4-Bromo-2-iodobenzonitrile demands a rigorous, protocol-driven approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Core Chemical Properties

Understanding the intrinsic nature of a chemical is the first principle of its safe handling. This compound is a halogenated aromatic nitrile, a class of compounds that requires specific disposal pathways due to its chemical properties and potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues provide a clear indication of the necessary precautions.

Analogous compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause serious skin and eye irritation.[1][2][3][4][5][6][7] Furthermore, many brominated organic compounds are recognized as being harmful to aquatic life with long-lasting effects, mandating that they are not released into the environment.[2][6]

Causality: The presence of bromine and iodine atoms classifies this compound as a halogenated organic waste .[8][9] This is the single most important classification for determining its disposal route. Halogenated waste streams are typically incinerated at high temperatures under controlled conditions to ensure the complete destruction of the molecule and to scrub resulting acid gases (like HBr and HI). Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more cost-effectively.[10]

PropertyValueSource
Molecular Formula C₇H₃BrINA2B Chem[11]
Molecular Weight 307.91 g/mol A2B Chem[11]
CAS Number 944276-67-9ChemicalBook[12], A2B Chem[11]
Physical State SolidAK Scientific, Inc.[3]
Key Hazard Class Halogenated Organic CompoundBucknell University[8], Temple University[9]

Mandatory Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, the following PPE is mandatory to create a reliable barrier against exposure.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1] This protects against accidental splashes of solutions or contact with the solid powder.

  • Hand Protection : Use chemical-resistant, impervious gloves (e.g., nitrile rubber). It is critical to use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[1]

  • Skin and Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[13]

  • Respiratory Protection : All handling of this compound solid and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5] If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.[1][13]

The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound hinges on meticulous segregation and clear communication through labeling. This protocol is designed to be a self-validating system, minimizing the risk of accidental mixing or improper handling.

Step 1: Designate a Halogenated Organic Waste Container

  • Action: Obtain an approved hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a polyethylene carboy or a coated glass bottle with a screw cap.[9]

  • Causality: The container must be made of a material compatible with the chemical and any solvents used. Keeping the container closed prevents the release of volatile organic compounds (VOCs) into the lab environment.[9][14]

Step 2: Correctly Label the Waste Container

  • Action: Before adding any waste, affix a "Hazardous Waste" tag to the container.[9][14] Clearly write "Halogenated Organic Waste" and list all chemical constituents by their full names (e.g., "this compound," "Dichloromethane"). Do not use abbreviations or chemical formulas.[14]

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone in the lab and for the final disposal technicians. It prevents incompatible chemicals from being mixed, which could lead to violent reactions or the generation of toxic gases.

Step 3: Segregate and Transfer Waste

  • Action: Carefully transfer all materials contaminated with this compound into the designated container. This includes:

    • Residual amounts of the solid compound.

    • Solutions containing the compound.

    • Solvents used to rinse contaminated glassware.

    • Contaminated consumables like weigh boats, pipette tips, and gloves.

  • Crucial Segregation Rules:

    • DO NOT mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethyl acetate).[8][10]

    • DO NOT add strong acids, bases, or oxidizers to the halogenated waste container.[8][10]

    • DO NOT dispose of any amount, solid or liquid, down the drain.[1][6][10]

Step 4: Secure Storage in a Satellite Accumulation Area (SAA)

  • Action: Keep the sealed waste container in a designated SAA within the laboratory.[9] The SAA should be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Causality: The SAA ensures that hazardous waste is stored safely and securely, away from general work areas and incompatible materials, pending collection by EHS. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.

Step 5: Arrange for Final Disposal

  • Action: Once the waste container is nearly full (around 75-80% capacity) or if you are finished with the project, contact your institution's EHS office to request a waste pickup.[9]

  • Causality: Trained EHS professionals will transport the waste to a licensed hazardous waste disposal facility, where it will be managed and disposed of in compliance with all local, state, and federal regulations.[13][15]

Emergency Procedures: Managing Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[1]

  • Ventilate : Ensure the chemical fume hood is operating to maximize ventilation.[14]

  • Don PPE : Before attempting any cleanup, don the full mandatory PPE described in Section 2, including respiratory protection if necessary.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[1] For liquid spills, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[13][14]

  • Collect and Dispose : Once absorbed, carefully scoop the material into the designated halogenated waste container.[1][14]

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[13]

  • Report : Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G cluster_0 cluster_1 start Waste Containing This compound Generated classify Classify as 'Halogenated Organic Hazardous Waste' start->classify segregate Segregate from All Other Waste Streams (Non-Halogenated, Aqueous) classify->segregate container Place in a Labeled, Sealed, Compatible Waste Container segregate->container spill Spill Occurs store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->store dispose Arrange for Pickup by EHS for Licensed Off-Site Disposal store->dispose spill_proc Follow Emergency Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Collect 4. Place in Waste Container spill->spill_proc Yes spill_proc->container

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this structured protocol, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Bromo-2-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-iodobenzonitrile (CAS No. 944276-67-9). Our focus extends beyond mere compliance, aiming to instill a proactive safety culture by elucidating the causality behind each procedural step and personal protective equipment (PPE) choice.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated aromatic nitrile. The toxicity of such compounds is primarily driven by the benzonitrile functional group, which can interfere with cellular respiration, and is augmented by the presence of halogen atoms. Based on data from close structural relatives like 4-Bromobenzonitrile and 4-Bromo-2-fluorobenzonitrile, we can anticipate a similar hazard profile.[1][2][3]

Table 1: Anticipated GHS Hazard Classification for this compound

Hazard Class Hazard Category Anticipated Hazard Statement Source Analogue(s)
Acute Toxicity, Oral Category 3 or 4 H301/H302: Toxic or Harmful if swallowed 4-Bromobenzonitrile, 4-Bromo-2-chlorobenzonitrile[2][4][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin 4-Bromobenzonitrile, 4-Bromo-2-fluorobenzonitrile[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation 4-Bromo-2-fluorobenzonitrile[1]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation 4-Bromobenzonitrile, 4-Bromo-2-fluorobenzonitrile[1][2]

| Aquatic Hazard, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | 4-Bromobenzonitrile[2] |

This hazard profile dictates that the primary routes of exposure we must guard against are ingestion, skin/eye contact, and inhalation of the solid particulate.

Core Directive: Selecting Mission-Critical Personal Protective Equipment

The selection of PPE is not a checklist; it is a risk-based assessment designed to create barriers between you and the chemical hazard.

Given the high probability of severe eye irritation, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required. They provide protection from splashes of solvents used to dissolve the compound and from any fine particulates.

  • Recommended for High-Risk Tasks: A full-face shield should be worn over chemical splash goggles when handling larger quantities (>5 g), performing reactions that have the potential to splash, or when working outside of a fume hood.

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement. It should have long sleeves and be appropriately sized to cover personal clothing.

  • Gloves: The Critical Interface: Halogenated aromatic compounds can be challenging for some glove materials. Your choice of glove must be deliberate.

    • For Incidental Contact (e.g., weighing, transfers in a hood): Disposable nitrile gloves are the preferred choice.[6] They offer good resistance to a range of chemicals, including some acids, bases, and solvents, and importantly, they tend to rip visibly when punctured, providing a clear indication of failure.[6][7]

    • For Extended Contact (e.g., cleaning spills, synthesis): For tasks involving prolonged exposure or the use of aggressive organic solvents, a more robust glove is necessary. While nitrile is effective for many situations, materials like Viton® or butyl rubber offer superior protection against chlorinated and aromatic solvents.[8][9][10] A practical field-proven approach is to wear a heavier-weight nitrile glove or to double-glove, disposing of the outer glove immediately upon contamination.

    • Glove Discipline: Never reuse disposable gloves.[7] Always inspect gloves for holes or tears before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly after removal.[5]

The primary method for avoiding inhalation of this compound dust is through engineering controls.

  • Primary Control: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.

  • Secondary Control: If engineering controls are not feasible, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is required. Use of a respirator necessitates prior medical clearance and fit-testing as part of your institution's respiratory protection program.

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating system for the safe handling of this compound from receipt to temporary storage.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an appropriate chemical spill kit is accessible.

    • Verify that the safety shower and eyewash station are unobstructed and functional.

    • Prepare all necessary glassware and equipment.

    • Pre-label all receiving vessels and waste containers.

  • PPE Donning:

    • Don a lab coat and appropriate attire (long pants, closed-toe shoes).

    • Don chemical splash goggles.

    • Wash hands and don the appropriate gloves (e.g., nitrile).

  • Chemical Handling (in Fume Hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to weigh the desired amount onto weighing paper or into a tared vessel. Perform this action slowly to minimize aerosolization.

    • Securely close the primary container.

    • Carefully add the compound to the reaction vessel or solvent.

    • Decontaminate the spatula and any affected surfaces within the hood.

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate solvent and dispose of the wipes in the designated solid hazardous waste container.

    • Seal the hazardous waste container.

  • PPE Doffing:

    • Remove gloves first, peeling them off without touching the exterior.

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands and forearms thoroughly with soap and water.

Diagram 1: Safe Handling Workflow This diagram outlines the critical steps from preparation to the completion of work involving this compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Donning cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Cleanup & Doffing prep_area Designate & Prepare Fume Hood Area verify_safety Verify Eyewash/ Shower Access gather_equip Gather & Pre-label Glassware/Waste don_coat Don Lab Coat & Appropriate Attire gather_equip->don_coat don_goggles Don Chemical Splash Goggles don_gloves Wash Hands & Don Nitrile Gloves weigh Weigh Solid Minimize Dust don_gloves->weigh transfer Transfer to Solvent/Vessel weigh->transfer close Secure Primary Container transfer->close decon Decontaminate Work Surface & Tools close->decon dispose_waste Segregate & Seal Hazardous Waste decon->dispose_waste doff_ppe Doff PPE (Gloves First) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe Final Step

Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and list "this compound" as a component.

    • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

  • Container Management:

    • Use only approved hazardous waste containers.

    • Keep containers closed at all times except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[11]

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

By adhering to these rigorous protocols, we not only protect ourselves and our colleagues but also uphold the integrity of our research and the safety of our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-iodobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-iodobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.